Metazamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-12-11(14)13(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUPEUMBGMETKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161441 | |
| Record name | Metazamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14058-90-3 | |
| Record name | Metazamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014058903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metazamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3Y0F5VOB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Metazachlor
This guide provides a comprehensive technical overview of the mechanism of action of Metazachlor, a chloroacetamide herbicide. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the biochemical and physiological perturbations induced by Metazachlor in susceptible plant species. Our focus is on elucidating the core molecular interactions and the subsequent cascade of events leading to herbicidal efficacy, underpinned by field-proven insights and robust experimental methodologies.
Introduction: Metazachlor within the Chloroacetamide Herbicide Class
Metazachlor is a selective, pre-emergence and early post-emergence herbicide widely used for the control of annual grasses and broadleaf weeds in a variety of crops.[1] Chemically, it belongs to the chloroacetamide family, a group of herbicides known for their inhibitory action on the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][3] Understanding the specific molecular target and the downstream physiological consequences is paramount for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.
Metazachlor is primarily absorbed by the roots and emerging shoots of germinating weeds.[4][5] Its herbicidal action is most potent during the early developmental stages, effectively halting the germination process and preventing weed establishment.[4] The visible symptoms in susceptible plants include stunted growth, deformed seedlings, and a failure of leaves to properly emerge from the coleoptile in grasses.[3][6] These morphological aberrations are a direct consequence of the disruption of fundamental cellular processes, which will be the central focus of this guide.
The Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase
The primary mode of action of Metazachlor is the potent and specific inhibition of the very-long-chain fatty acid (VLCFA) elongase enzyme system located in the endoplasmic reticulum.[3][4][7] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial for a multitude of biological functions in plants.[8][9] They are essential precursors for the biosynthesis of various lipids that are integral components of cellular membranes, epicuticular waxes, and signaling molecules.[10][11]
The VLCFA elongase is a multi-enzyme complex that catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA chain.[5][8][12] This process involves four key enzymatic reactions for each elongation cycle: condensation, reduction, dehydration, and a second reduction.
The VLCFA Biosynthesis Pathway and the Point of Metazachlor Intervention
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Metazachlor synthesis and chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of Metazachlor
Introduction to Metazachlor
Metazachlor is a selective, pre-emergence and early post-emergence herbicide belonging to the chloroacetamide chemical class.[1][2] Its chemical designation is 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.[3][4][5] It is primarily utilized for the control of annual grasses and broad-leaved weeds in a variety of crops, including oilseed rape, potatoes, soybeans, and various vegetables.[6] The efficacy of Metazachlor stems from its ability to be absorbed through the roots and hypocotyls of germinating weeds, where it inhibits critical biochemical pathways, ultimately halting their development.
Chemical Identity and Physicochemical Properties
Metazachlor is an organochlorine compound characterized by a 2-chloroacetamide structure substituted with a 2,6-dimethylphenyl group and a 1H-pyrazol-1-ylmethyl group at the nitrogen atom.[3][5] At room temperature, it exists as a white to off-white solid.[3] The identity of the compound is typically confirmed using infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.
Diagram: Chemical Structure of Metazachlor
Caption: Chemical structure of Metazachlor.
The physicochemical properties of Metazachlor are crucial for understanding its environmental fate and behavior. It is slightly soluble in water but demonstrates high solubility in polar and aromatic organic solvents. Its moderate water solubility and relatively low octanol/water partition coefficient suggest a low potential for bioaccumulation.[7]
Table 1: Physicochemical Properties of Metazachlor
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | [4][5] |
| CAS Number | 67129-08-2 | [3][8][9] |
| Molecular Formula | C₁₄H₁₆ClN₃O | [4][8][10] |
| Molecular Weight | 277.75 g/mol | [5][8] |
| Physical State | White to Off-White Solid | [3] |
| Melting Point | 74-78 °C | [3] |
| Water Solubility | 450 mg/L (at 20°C, pH 7) | [11] |
| Solubility in Organic Solvents (at 20°C) | Acetone: 265,000 mg/L; Toluene: 250,000 mg/L | [11] |
| log P (Octanol/Water Partition Coefficient) | 2.49 | [7] |
| Vapor Pressure | 4.9 x 10⁻⁵ Pa (at 20°C) | [12] |
| Hydrolytic Stability | Considered stable; half-lives of 766, 670, and 487 days at pH 5, 7, and 9 respectively (22°C) | [7] |
Synthesis of Metazachlor
The commercial production of Metazachlor is a multi-step chemical synthesis built upon the chloroacetanilide framework.[11] The process is designed to efficiently construct the molecule from readily available precursors. The causality behind this synthetic route lies in the sequential formation of key amide and C-N bonds.
General Synthetic Pathway
The synthesis can be logically divided into two primary stages:
-
Formation of the Chloroacetanilide Intermediate: This involves the acylation of a substituted aniline with a chloroacetylating agent.
-
Introduction of the Pyrazole Moiety: The intermediate is then reacted with a pyrazole-containing group to complete the Metazachlor structure.
Diagram: General Synthesis Workflow for Metazachlor
Caption: High-level workflow for Metazachlor synthesis.
Detailed Experimental Protocol (Illustrative)
This protocol describes a validated laboratory-scale synthesis.
Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This step is a standard Schotten-Baumann reaction, chosen for its high efficiency in forming amides from amines and acyl chlorides under aqueous basic conditions.
-
Dissolution: Dissolve 2,6-dimethylaniline (1.0 eq.) in a suitable organic solvent such as 1,2-dichloroethylene.[13]
-
Addition of Base: Add an aqueous solution of sodium hydroxide (approx. 1N) to the reaction mixture and stir vigorously to create a biphasic system. The base neutralizes the HCl byproduct, driving the reaction to completion.[13]
-
Acylation: Cool the mixture and add chloroacetyl chloride (approx. 1.1 eq.) dropwise, maintaining the internal temperature between 20-35°C.[13] This controlled addition is critical to manage the exothermic nature of the reaction.
-
Reaction Completion: Stir the mixture for 1.5-2 hours at the same temperature to ensure the reaction goes to completion.[13]
-
Work-up and Isolation: Separate the organic layer. Concentrate it under reduced pressure to precipitate the product. Collect the solid by filtration and dry under vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.[13] The yield for this step is typically high, around 95%.[13]
Step 2: Synthesis of Metazachlor
This step involves the N-alkylation of the previously formed amide with a pyrazole-containing electrophile.
-
Reaction Setup: In a suitable solvent like ethyl acetate, dissolve the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq.) and pyrazole (1.0-1.2 eq.).[12]
-
Base Addition: Add a tertiary amine base, such as triethylamine, to the mixture.[12] This base acts as an acid scavenger for the reaction that forms the N-CH₂-pyrazole bond.
-
Final Reaction: The specifics of the subsequent reaction, likely involving a formaldehyde source or a pre-functionalized pyrazole to form the methylene bridge, are proprietary but follow established principles of N-alkylation to yield the final Metazachlor product.[12]
-
Purification: The final product is purified through recrystallization or chromatography to achieve the desired technical-grade purity.
Mechanism of Action
Metazachlor's herbicidal activity is rooted in its function as a mitosis inhibitor. It belongs to the HRAC (Herbicide Resistance Action Committee) Group K3.
Biochemical Target
The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] Specifically, Metazachlor targets and disrupts the function of the condensing elongase enzyme system, which is essential for extending the carbon chain of fatty acids. VLCFAs (those with more than 18 carbons) are critical precursors for various lipids required for forming cell membranes and protective waxes.
Physiological Effects
By inhibiting VLCFA production, Metazachlor triggers a cascade of physiological disruptions in susceptible plants:
-
Inhibited Cell Division: The lack of essential lipids prevents the formation of new cells, effectively halting growth.[1]
-
Disrupted Tissue Differentiation: The plant cannot properly form new tissues, leading to stunted and deformed seedlings.
-
Germination Failure: The herbicide is most effective during the early developmental stages, as it is absorbed by the roots and emerging shoots, stopping the germination process before the weed can establish itself.
Diagram: Metazachlor's Mechanism of Action
Caption: Inhibition of VLCFA synthesis by Metazachlor.
Metabolism and Environmental Fate
Understanding the transformation of Metazachlor in the environment is critical for assessing its persistence and potential impact.
Metabolic Pathways
In both soil and plants, Metazachlor is rapidly and extensively metabolized. Microbial degradation is a primary pathway for its dissipation in soil.[14] The half-life in soil can range from 5 to 30 days, though some studies report longer periods of 1 to 3 months.[6][15][16]
The main biotransformation routes include:
-
Glutathione Conjugation: The primary metabolic route involves the substitution of the chlorine atom with glutathione, followed by degradation of the glutathione group.
-
Hydroxylation and Glucuronide Conjugation: Phase 1 biotransformation also includes hydroxylation reactions.
-
Oxidation: Oxidation of the methyl groups on the phenyl ring can also occur.
This metabolism leads to the formation of several key degradation products that are often more mobile in soil than the parent compound.[15]
Table 2: Major Metabolites of Metazachlor
| Metabolite Name | Chemical Name | CAS Number | Role/Significance | Source(s) |
| Metazachlor OA | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid | 1231244-60-2 | Major degradation product found in soil and water. | [15][17] |
| Metazachlor ESA | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | 172960-62-2 | Major degradation product found in soil and water; often detected in groundwater. | [15][18][19] |
| Compound 2 | 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | - | Soil transformation product. | [16] |
| Compound 3 | 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Soil transformation product and synthesis intermediate. | [16] |
Analytical Methodologies
The reliable detection and quantification of Metazachlor and its metabolites in complex matrices like soil, water, and crops are essential for regulatory monitoring and research.
Core Technique: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for analyzing Metazachlor and its polar metabolites.[20][21] This technique offers the high sensitivity and selectivity required to detect residues at very low concentrations (nanograms per liter).[22]
Sample Preparation and Analysis Protocol
A robust analytical workflow is necessary to isolate the target analytes from the sample matrix and minimize interference.
Protocol: Extraction and LC-MS/MS Analysis of Metazachlor Metabolites in Agricultural Crops
-
Extraction: Homogenize the sample (e.g., crop material). Extract the analytes using acetonitrile. For certain metabolites, adjusting the sample pH to 3 is beneficial.[20][23] This step leverages the solubility of Metazachlor and its metabolites in polar organic solvents.
-
Purification (Clean-up): Purify the extract using a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balance (HLB) cartridge.[20][23] This step is critical for removing matrix components (fats, pigments, sugars) that could interfere with the LC-MS/MS analysis.
-
LC Separation: Concentrate the purified extract and inject it into an HPLC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid to improve peak shape.
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21] For each analyte, a specific precursor ion is selected and fragmented to produce characteristic product ions. This process provides two levels of mass confirmation, ensuring highly selective and sensitive quantification. For example, the [M+H]⁺ precursor ions for metabolites 479M04, 479M08, and 479M16 are m/z 274, 324, and 380, respectively.[21]
-
Quantification: Create matrix-matched calibration curves using certified reference standards to accurately quantify the analyte concentrations in the sample.[20]
Diagram: Analytical Workflow for Metazachlor Residue Analysis
Caption: Standard workflow for analyzing Metazachlor residues.
Conclusion
Metazachlor remains a significant herbicide in modern agriculture due to its effective control of problematic weeds. A thorough understanding of its synthesis from fundamental building blocks like 2,6-dimethylaniline, its precise biochemical mechanism targeting VLCFA synthesis, and its metabolic fate in the environment is essential for its responsible use and for the development of next-generation crop protection agents. The analytical methods, particularly LC-MS/MS, provide the necessary tools for monitoring its presence and ensuring compliance with regulatory standards. This guide serves as a foundational technical resource for professionals engaged in the chemical and life sciences.
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The Environmental Trajectory of Metazachlor: A Technical Guide to its Fate and Degradation
Introduction
Metazachlor, a member of the chloroacetamide class of herbicides, is a selective, pre- and early post-emergence herbicide widely used to control annual grasses and broad-leaved weeds in a variety of crops, including oilseed rape, cabbage, and potatoes.[1] Its efficacy lies in the inhibition of very-long-chain fatty acid synthesis, which disrupts cell division and seedling development.[2] However, the introduction of any xenobiotic into the environment necessitates a thorough understanding of its subsequent fate and degradation. This technical guide provides an in-depth examination of the environmental journey of Metazachlor, detailing its degradation pathways in soil and water, identifying its major transformation products, and outlining the methodologies employed to study these processes. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in the risk assessment and management of agricultural chemicals.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental fate of a pesticide is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, mobility, and susceptibility to various degradation processes.
| Property | Value | Significance for Environmental Fate | Source |
| Molecular Formula | C₁₄H₁₆ClN₃O | Provides the basic composition of the molecule. | [3] |
| Molar Mass | 277.75 g/mol | Influences diffusion and transport processes. | [3] |
| Water Solubility | Slightly soluble | Affects its potential for leaching and runoff.[2] | [2] |
| Log P (Octanol/Water Partition Coefficient) | 2.13 - 2.49 | Indicates a low potential for bioaccumulation in organisms.[4][5] | [4][5] |
| Vapor Pressure | 0.93 mPa @ 20°C | Suggests low volatility, meaning it is less likely to be transported long distances in the atmosphere.[4] | [4] |
| Hydrolytic Half-life | pH 5: 766 days, pH 7: 670 days, pH 9: 487 days (@ 22°C) | Considered stable to hydrolysis under normal environmental conditions.[5] | [5] |
Degradation in the Terrestrial Environment: The Role of Soil
The soil compartment is the primary recipient of Metazachlor application and, consequently, the main arena for its degradation. The persistence and transformation of Metazachlor in soil are influenced by a complex interplay of microbial activity, soil properties, and climatic conditions.
Microbial Degradation: The Primary Dissipation Pathway
Microbial degradation is the most significant process driving the breakdown of Metazachlor in soil.[6] A diverse community of soil microorganisms, including bacteria and fungi, utilize Metazachlor as a source of carbon and nitrogen, leading to its transformation into various metabolites.[7] The rate of microbial degradation is influenced by factors such as soil moisture, temperature, organic matter content, and pH.[8]
The half-life (DT₅₀) of Metazachlor in soil can vary, with typical values ranging from approximately 3 to 9 days under laboratory conditions to 1 to 3 months in field studies.[4][9] The formation of non-extractable residues (NERs), where the parent compound or its metabolites become bound to soil organic matter, is also a significant dissipation pathway for Metazachlor.[10][11]
Key Soil Metabolites
The microbial transformation of Metazachlor leads to the formation of several metabolites. The two most prominent and frequently detected in environmental monitoring are:
-
Metazachlorosulfonic acid (BH 479-8): A major metabolite often found in groundwater.[1][12]
-
Metazachloric acid (BH 479-4): Another significant metabolite detected in soil and water.[1][12]
Other identified soil metabolites include 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide and 2-chloro-N-(2,6-dimethylphenyl)-acetamide.[9]
Experimental Workflow: Soil Degradation Study (OECD 307)
A standardized approach to studying the aerobic and anaerobic transformation of pesticides in soil is outlined in the OECD Guideline 307.
Caption: Workflow for a soil degradation study of Metazachlor.
Degradation in the Aquatic Environment: A Multifaceted Process
Metazachlor can enter aquatic systems through runoff and leaching from agricultural fields. Once in water, its fate is determined by a combination of abiotic and biotic degradation processes.
Hydrolysis
As indicated by its physicochemical properties, Metazachlor is relatively stable to hydrolysis, particularly at neutral and acidic pH.[5] While hydrolysis does occur, its contribution to the overall degradation in the aquatic environment is generally considered minor compared to other processes.
Photolysis
Photodegradation, or photolysis, is the breakdown of molecules by light. While direct photolysis of Metazachlor can occur, its significance in the environment is dependent on factors such as water depth, turbidity, and the presence of photosensitizing substances.[13] Studies have shown that the presence of substances like ozone can significantly accelerate the degradation of Metazachlor in both aqueous and atmospheric phases.[14] Theoretical studies suggest that hydroxyl radicals also play a role in its decomposition in water and the atmosphere.[15][16]
Aquatic Metabolism
Similar to soil, microorganisms in aquatic environments can contribute to the degradation of Metazachlor. The pathways and metabolites are expected to be analogous to those observed in terrestrial systems.
Experimental Protocol: Aqueous Photolysis Study (OECD 316)
The OECD Guideline 316 provides a framework for assessing the phototransformation of chemicals in water.
1. Preparation of Solutions:
-
Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) of ¹⁴C-labeled Metazachlor.
-
Use purified water to minimize indirect photolysis.
2. Irradiation:
-
Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature.
-
Include dark controls to assess hydrolysis and other non-photolytic degradation.
3. Sampling and Analysis:
-
Collect samples at various time points.
-
Analyze the concentration of the parent compound and its photoproducts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
Calculate the quantum yield and the environmental half-life of Metazachlor under specific light conditions.
Mobility and Transport: Leaching and Runoff
The mobility of Metazachlor in soil, which dictates its potential to leach into groundwater or be transported via runoff into surface waters, is influenced by its sorption characteristics and the physicochemical properties of the soil.
Sorption to Soil
Metazachlor exhibits weak to moderate sorption to soil particles.[8] The extent of sorption is positively correlated with the organic carbon content of the soil.[8] In soils with higher organic matter, Metazachlor is more strongly retained, reducing its mobility.[17] The Freundlich and Langmuir models are often used to describe the sorption behavior of Metazachlor in different soil types.
Leaching Potential
Due to its moderate water solubility and relatively weak sorption, Metazachlor has the potential to leach through the soil profile, particularly in sandy soils with low organic matter content.[17][18] However, its rapid degradation in the upper soil layers can mitigate the extent of leaching to groundwater. The formulation of the herbicide can also influence its mobility in soil.[17][18]
Analytical Methodologies for Residue Analysis
Accurate and sensitive analytical methods are crucial for monitoring Metazachlor and its metabolites in environmental matrices.
Sample Preparation
-
Soil: Extraction is typically performed using an organic solvent such as acetonitrile.
-
Water: Solid-phase extraction (SPE) is a common technique for concentrating the analytes from water samples.
Instrumentation
-
Gas Chromatography (GC): GC with an electron capture detector (GC-ECD) has been traditionally used for the analysis of Metazachlor.[19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the simultaneous determination of Metazachlor and its more polar metabolites at very low concentrations.[20][21][22] LC-MS/MS offers high selectivity and sensitivity, making it ideal for residue analysis in complex environmental samples.[23]
Caption: General workflow for the analysis of Metazachlor residues.
Ecotoxicological Profile
The environmental risk of Metazachlor is also determined by its toxicity to non-target organisms. It is classified as harmful to aquatic organisms, with algae and fish being particularly sensitive.[4][24] While the parent compound may pose a risk, it is also important to consider the toxicity of its degradation products, as some metabolites can be more persistent or exhibit different toxicological profiles than the parent compound.[25]
Conclusion
The environmental fate of Metazachlor is a complex process dominated by microbial degradation in soil. While relatively stable to hydrolysis, it can be degraded by photolysis. Its moderate mobility means that under certain conditions, there is a potential for leaching to groundwater, where its sulfonic and carboxylic acid metabolites are of primary concern. A thorough understanding of these degradation pathways and the factors that influence them is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this important herbicide. Continued research, utilizing advanced analytical techniques, will further refine our knowledge of the environmental behavior of Metazachlor and its transformation products.
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History and development of Metazachlor as a herbicide
<Metazachlor: A Technical Guide to its History, Development, and Application
A Foreword for the Scientific Professional: This document provides an in-depth examination of the herbicide Metazachlor, intended for researchers, scientists, and professionals in the field of drug development and crop protection. It deviates from a standardized template to offer a narrative that is both scientifically rigorous and contextually insightful, tracing the journey of this significant molecule from its inception to its current role in agriculture.
Introduction and Historical Context
Metazachlor, a member of the chloroacetamide chemical class, was first introduced in 1982.[1] It emerged from the broader research into chloroacetamide herbicides that began in the mid-20th century, with the first commercial success in this class being CDAA (Allidochlor) in 1956.[2] Developed by BASF, Metazachlor was designed as a selective, residual herbicide for pre-emergence and early post-emergence application.[3][4] Its primary utility lies in the control of annual grasses and broad-leaved weeds in a variety of crops, most notably oilseed rape, as well as a range of vegetable crops like cabbage, cauliflower, and Brussels sprouts.[5][6]
The development of Metazachlor was driven by the agricultural need for effective weed control to ensure high crop yields.[7] It provided a new tool for farmers to manage problematic weeds that compete with crops for nutrients, water, and light.[7]
Chemical and Physical Properties
Metazachlor is an organochlorine compound with the IUPAC name 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.[8] It is a solid at room temperature and has low solubility in water, but is highly soluble in polar and aromatic organic solvents. The identity of Metazachlor has been confirmed through various spectrometric methods, including infrared, nuclear magnetic resonance, and mass spectrometry.
| Property | Value |
| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide |
| CAS Number | 67129-08-2 |
| Molecular Formula | C14H16ClN3O |
| Molecular Weight | 277.75 g/mol |
| Physical State | Solid |
| Water Solubility | Slightly soluble |
| Organic Solvent Solubility | Highly soluble in polar and aromatic solvents |
| log Pow | 2.49 |
Synthesis of Metazachlor
The commercial production of Metazachlor is a multi-step chemical synthesis process.[1] While the precise, proprietary details of the industrial synthesis are not publicly disclosed, the general pathway can be inferred from the principles of organic chemistry and related chloroacetamide synthesis. A plausible synthetic route begins with the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[1] This is a common method for forming the chloroacetamide backbone. Subsequent steps would involve the introduction of the pyrazol-1-ylmethyl group to the nitrogen atom of the acetamide.
Caption: A simplified, plausible synthetic pathway for Metazachlor.
Mode of Action
Metazachlor functions as a herbicide by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[9][10] This places it in the HRAC (Herbicide Resistance Action Committee) Group K3 (in the legacy system) or Group 15 (WSSA). It specifically targets and inhibits the condensing elongase enzyme system, which is crucial for the elongation of fatty acid chains. This disruption of lipid biosynthesis leads to an inhibition of cell division and tissue differentiation in susceptible plants.[7][10]
The herbicide is primarily absorbed through the roots and hypocotyls of germinating weeds. This uptake during the early developmental stages halts the germination process, causing stunted and deformed seedlings that eventually die.
Caption: Metazachlor's mode of action, inhibiting VLCFA synthesis.
Herbicidal Spectrum and Use
Metazachlor is effective against a broad spectrum of annual grasses and broad-leaved weeds.[9] Notable target weeds include blackgrass, annual meadowgrass, wild oats, chickweed, and cleavers.[9] It is primarily used as a pre-emergence or early post-emergence herbicide in crops such as oilseed rape, cabbage, Brussels sprouts, cauliflower, broccoli, turnips, and swedes.[5][6] Application rates typically range from 1.0 to 1.5 kg of active ingredient per hectare.
Commercial formulations of Metazachlor are commonly available as suspension concentrates (SC).[11] It is also frequently sold in combination with other active ingredients, such as quinmerac and clomazone, to broaden the spectrum of weed control.[4][5]
Environmental Fate and Metabolism
The environmental fate of Metazachlor is a critical aspect of its use. It is known to degrade in the soil, with a half-life that can vary depending on environmental conditions.[12] The primary dissipation pathway for Metazachlor in soil is the formation of non-extractable residues.[13][14] Microbial degradation is a significant factor in its breakdown.[14][15]
Metazachlor can be degraded into several metabolites, with metazachlor ESA and metazachlor OA being major degradation products found in water.[12][16] These metabolites are of environmental interest due to their potential to be found in groundwater.[16]
In terms of metabolism in organisms, Metazachlor is rapidly and extensively metabolized. The main metabolic pathway involves the substitution of the chlorine atom with glutathione, followed by further degradation of the glutathione conjugate. Other metabolic reactions include hydroxylation and glucuronide conjugation.
Toxicology
Metazachlor is classified as unlikely to present an acute hazard in normal use.[11] However, long-term studies have shown that at very high dietary levels (8000 ppm), it can increase the incidence of liver tumors in female Wistar rats.[17] This effect is considered to have a mode of action that is not plausible for humans.[17] Metazachlor is not considered to be a genotoxic agent.[17]
Ecotoxicological studies have shown that Metazachlor can be harmful to fish and chronically harmful to daphnia.[11][18] However, it is not considered hazardous to soil microflora, earthworms, birds, or honeybees.[11] The most sensitive aquatic organisms tested were trout and green algae.[11]
Analytical Methods
The detection and quantification of Metazachlor and its metabolites in various matrices like soil, water, and agricultural products are crucial for monitoring and regulatory purposes. Gas chromatography with electron capture detection (GC-ECD) has been used for the determination of Metazachlor residues.[7] More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous determination of Metazachlor and its metabolites.[3][19][20] These methods offer high sensitivity and selectivity, which are necessary for detecting low residue levels in complex matrices.[21]
Example Protocol: Residue Analysis using LC-MS/MS
-
Sample Extraction: Homogenize the sample (e.g., crop material) and extract with acetonitrile. Adjust the pH of the extract to 3.[19]
-
Purification: Purify the extract using a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balance (HLB) cartridge.[19]
-
LC Separation: Inject the purified extract into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate the parent Metazachlor and its metabolites.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection and quantification of the target analytes.[20]
Caption: A general workflow for the analysis of Metazachlor residues.
Herbicide Resistance and Stewardship
The repeated use of any herbicide can lead to the evolution of resistant weed populations.[22] While resistance to chloroacetamide herbicides like Metazachlor is less common than for some other modes of action, it has been reported in some weed species, such as waterhemp, through metabolism-based resistance mechanisms.[23]
To mitigate the risk of resistance and minimize environmental impact, stewardship programs are essential.[24] These programs advocate for integrated weed management strategies, including crop rotation, use of herbicides with different modes of action, and adherence to recommended application timings and rates.[25] BASF, the original developer of Metazachlor, has been involved in stewardship initiatives to promote the responsible use of this herbicide and minimize its detection in watercourses.[24][26]
Conclusion
Metazachlor has been a significant tool in weed management for several decades. Its history and development reflect the ongoing need for effective and selective herbicides in modern agriculture. A thorough understanding of its chemical properties, mode of action, environmental fate, and toxicology is essential for its continued safe and effective use. As with all crop protection products, responsible stewardship and integrated management practices are paramount to ensuring its long-term viability and minimizing its impact on the environment.
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An In-depth Technical Guide on the Adsorption and Desorption of Metazachlor in Soil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metazachlor, a chloroacetamide herbicide, is extensively used for pre-emergence weed control in various crops. Its environmental fate, efficacy, and potential for off-site transport are critically governed by its interaction with soil particles, specifically through the dynamic processes of adsorption and desorption. This guide provides a comprehensive technical overview of these processes, synthesizing current scientific understanding with practical field insights. We delve into the core principles of Metazachlor's sorption in soil, elucidate the key influencing factors, detail robust experimental methodologies for its assessment, and discuss the subsequent data analysis and modeling. The objective is to equip researchers and environmental scientists with the foundational knowledge and practical tools necessary to predict and manage the environmental behavior of Metazachlor.
Part 1: Core Principles of Metazachlor Adsorption and Desorption in Soil
The interaction between Metazachlor and soil is a complex interplay of physical and chemical processes that dictates its concentration in the soil solution, and thus its bioavailability for weed uptake, microbial degradation, and potential for leaching.
Adsorption refers to the accumulation of Metazachlor molecules onto the surface of soil colloids, which include organic matter and clay minerals. This process is a key determinant of the herbicide's persistence and mobility. The primary mechanisms governing Metazachlor adsorption include:
-
Hydrophobic Partitioning: As a non-ionic, moderately hydrophobic compound, Metazachlor tends to partition from the polar aqueous phase (soil water) into the non-polar organic phase of the soil. Soil organic matter (SOM) is the principal sorbent for this mechanism.
-
Van der Waals Forces: Weak, short-range electrostatic forces that contribute to the overall attraction between the herbicide molecules and soil particle surfaces.
-
Hydrogen Bonding: Although Metazachlor is not a strong former of hydrogen bonds, interactions can occur between its functional groups and oxygen-containing functional groups on the surface of soil organic matter and clay minerals.
Desorption is the reverse process, where adsorbed Metazachlor molecules are released back into the soil solution. This process is crucial for the herbicide's efficacy, as only the dissolved fraction is readily available for uptake by target weeds. The rate and extent of desorption are influenced by the strength of the initial adsorption bonds and the concentration gradient between the soil surface and the bulk solution.
The balance between adsorption and desorption is a dynamic equilibrium that is influenced by a multitude of soil and environmental factors.
Part 2: Key Factors Influencing Metazachlor's Soil Sorption
The extent of Metazachlor adsorption and desorption is not intrinsic to the molecule itself but is heavily modulated by the characteristics of the soil environment. Understanding these factors is paramount for predicting its behavior in diverse agricultural settings.
Soil Properties
-
Soil Organic Matter (OM): This is often the most critical factor. The adsorption of Metazachlor is positively correlated with the organic matter content of the soil.[1] Soils rich in OM exhibit a higher capacity to retain Metazachlor, thereby reducing its immediate availability in the soil solution but also potentially prolonging its persistence.[1]
-
Clay Content and Type: Clay minerals, with their large surface areas and charged surfaces, contribute to the adsorption of Metazachlor, although generally to a lesser extent than organic matter for non-ionic herbicides.[2] The type of clay mineral can also play a role, with 2:1 clays like montmorillonite having a higher adsorption capacity than 1:1 clays like kaolinite.
-
Soil pH: While Metazachlor is a non-ionic molecule and its charge is not directly affected by pH, soil pH can indirectly influence its sorption. Changes in pH can alter the surface charge of soil colloids and the ionization of functional groups on organic matter, which can in turn affect the adsorption of the herbicide.[3]
-
Soil Texture: Soil texture (the relative proportions of sand, silt, and clay) influences sorption primarily through its effect on organic matter and clay content. Coarse-textured sandy soils, with low organic matter and clay content, generally exhibit lower adsorption of Metazachlor, leading to a higher potential for leaching.[4]
Environmental Conditions
-
Temperature: Temperature can influence both the rate of adsorption and the equilibrium position. Increased soil temperatures can lead to a more rapid breakdown of Metazachlor.[5] For instance, one study recorded a reduction in Metazachlor's half-life from 77 to 11.6 days as the soil temperature increased from 5 to 25°C.[5]
-
Soil Moisture: Water molecules compete with herbicide molecules for binding sites on soil colloids. In general, higher soil moisture content can lead to lower adsorption as water molecules occupy potential binding sites.
-
Aeration: Soil aeration status can impact the environmental fate of Metazachlor. Anaerobic conditions have been shown to significantly reduce the adsorption of the related herbicide metolachlor, while promoting its desorption.[6]
Part 3: Experimental Methodologies for Assessing Metazachlor Sorption
To quantify the adsorption and desorption of Metazachlor in a given soil, standardized laboratory experiments are essential. These studies provide the data necessary for developing predictive models of the herbicide's environmental behavior.
Batch Equilibrium Studies
The batch equilibrium method is the most common technique for determining sorption isotherms. It involves shaking a known mass of soil with a series of aqueous solutions containing different initial concentrations of Metazachlor.
Protocol: Batch Equilibrium Adsorption Study
-
Soil Preparation: Air-dry the soil sample and pass it through a 2-mm sieve to ensure homogeneity.[7] Characterize the soil for key properties such as pH, organic carbon content, and particle size distribution.
-
Solution Preparation: Prepare a stock solution of Metazachlor in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength. From this stock, prepare a series of working solutions with varying concentrations.
-
Equilibration: Add a known volume of each working solution to a known mass of soil in a centrifuge tube. A typical soil-to-solution ratio is 1:5 or 1:10 (w/v).
-
Shaking: Agitate the tubes on a mechanical shaker for a predetermined time (e.g., 24 hours) to reach equilibrium. This duration should be established in preliminary kinetic studies.
-
Separation: Centrifuge the tubes at a high speed to separate the solid and liquid phases.
-
Analysis: Carefully decant the supernatant and analyze the concentration of Metazachlor remaining in the solution using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[7][8]
-
Calculation: The amount of Metazachlor adsorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution.
Protocol: Desorption Study
Following the adsorption experiment, desorption can be measured by replacing the supernatant with a fresh background electrolyte solution and re-equilibrating the samples.
-
Supernatant Removal: After the adsorption step, carefully remove a known volume of the supernatant.
-
Addition of Fresh Solution: Add an equal volume of the background electrolyte solution (without Metazachlor) to the centrifuge tube.
-
Re-equilibration: Shake the tubes for the same duration as the adsorption step.
-
Separation and Analysis: Centrifuge and analyze the concentration of Metazachlor in the supernatant.
-
Calculation: The amount of Metazachlor desorbed is determined from its concentration in the solution. This process can be repeated for several cycles to assess the hysteresis of the desorption process.
Caption: Workflow for Batch Equilibrium Adsorption and Desorption Studies.
Part 4: Data Analysis and Modeling
The data obtained from batch equilibrium studies are used to construct sorption isotherms, which are mathematical models that describe the relationship between the amount of Metazachlor adsorbed to the soil and its concentration in the equilibrium solution at a constant temperature.
Sorption Isotherms
The two most commonly used isotherm models for herbicides in soil are the Freundlich and Langmuir models.
-
Freundlich Isotherm: This empirical model is widely used to describe the sorption of herbicides on heterogeneous surfaces like soil.[4][9] The equation is:
Cs = Kf * Ce(1/n)
Where:
-
Cs is the amount of Metazachlor adsorbed per unit mass of soil (mg/kg).
-
Ce is the equilibrium concentration of Metazachlor in the solution (mg/L).
-
Kf is the Freundlich adsorption coefficient, which indicates the adsorption capacity of the soil. Higher Kf values signify stronger adsorption.
-
1/n is the Freundlich exponent, which relates to the nonlinearity of the adsorption. A value of 1/n = 1 indicates linear adsorption.
-
-
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The equation is:
Cs = (KL * Smax * Ce) / (1 + KL * Ce)
Where:
-
Smax is the maximum adsorption capacity of the soil (mg/kg).
-
KL is the Langmuir constant related to the binding energy.
-
For Metazachlor and other similar herbicides, the Freundlich model often provides a better fit to the experimental data due to the heterogeneous nature of soil surfaces.[4][9]
To account for the influence of soil organic carbon, the Freundlich coefficient (Kf) can be normalized to the organic carbon content of the soil to yield the organic carbon-water partition coefficient (Koc):
Koc = (Kf / %OC) * 100
The Koc value is a useful parameter for comparing the adsorption potential of Metazachlor across different soils and for use in environmental fate models.
Desorption Hysteresis
In many cases, the desorption isotherm does not follow the same path as the adsorption isotherm. This phenomenon, known as hysteresis, indicates that the desorption process is slower or less complete than adsorption. A hysteresis index (H) can be calculated to quantify this effect. An H value greater than 1 suggests that desorption is not fully reversible.
Caption: Data Analysis Pathway for Sorption Isotherm Modeling.
Part 5: Environmental Implications
The adsorption and desorption characteristics of Metazachlor have significant implications for its environmental fate and behavior.
-
Leaching Potential: In soils with low adsorption capacity (low Kf and Koc values), Metazachlor is more mobile and has a higher potential to leach into groundwater.[10] This is particularly a concern in sandy soils with low organic matter content.
-
Surface Runoff: Metazachlor can be transported from treated fields to surface water bodies via runoff, either dissolved in the water phase or adsorbed to eroded soil particles. Strong adsorption to soil particles can mitigate losses in the dissolved phase but may increase losses associated with soil erosion.
-
Bioavailability and Efficacy: The concentration of Metazachlor in the soil solution, which is controlled by the adsorption-desorption equilibrium, determines its availability for uptake by weeds. In soils with very high adsorption, the efficacy of the herbicide may be reduced.
-
Persistence and Degradation: Adsorption can protect Metazachlor from microbial degradation, thereby increasing its persistence in the soil.[9] The half-life of Metazachlor in soil can range from approximately 1 to 3 months.[11][12] Microbial degradation is a major pathway for its dissipation.[9]
Table 1: Summary of Metazachlor Sorption Parameters and Environmental Fate
| Parameter | Typical Range | Significance |
| Kf (Freundlich Adsorption Coefficient) | Varies widely with soil type | Indicates the strength of adsorption. Higher values mean stronger binding. |
| 1/n (Freundlich Exponent) | < 1 | Indicates non-linear adsorption, common for herbicides in soil. |
| Koc (Organic Carbon Partition Coefficient) | 54 - 220 mL/g | Normalizes adsorption to organic carbon content, allowing for comparison across soils. |
| Half-life (DT50) in soil | 1 - 3 months | A measure of persistence; influenced by adsorption and microbial activity.[11][12] |
| GUS (Groundwater Ubiquity Score) | 1.0 - 2.16 | Indicates low to intermediate leaching potential.[10] |
Conclusion
The adsorption and desorption of Metazachlor are pivotal processes that dictate its environmental behavior and herbicidal efficacy. A thorough understanding of the interplay between the herbicide's chemical properties and the diverse characteristics of the soil environment is essential for accurate risk assessment and the development of sustainable weed management strategies. The experimental and modeling approaches outlined in this guide provide a robust framework for researchers to investigate and predict the fate of Metazachlor in terrestrial ecosystems. By integrating this knowledge, we can better mitigate the potential for environmental contamination while maximizing the agricultural benefits of this important herbicide.
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Mamy, L., Patureau, D., & Barriuso, E. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 905-916. [Link]
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Rouchaud, J., Metsue, M., Van Himme, M., Bulcke, R., Gillet, J., & Vanparys, L. (1992). Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields. Weed Science, 40(1), 149-154. [Link]
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Mamy, L., Patureau, D., & Barriuso, E. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 905-16. [Link]
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Kucharski, M., & Sadowski, J. (2011). Behavior of metazachlor applied with additives in soil: Laboratory and field studies. Journal of Food, Agriculture & Environment, 9(3&4), 723-726. [Link]
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Beulke, S., & Malkomes, H. P. (2001). Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. Biology and Fertility of Soils, 33(6), 471-477. [Link]
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Zimdahl, R. L., & Clark, S. K. (1982). Environmental fate of alachlor and metolachlor. Weed Science, 30(5), 545-548. [Link]
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Kucharski, M., & Sadowski, J. (2014). Metazachlor residues in soil and rape seed. Journal of Plant Protection Research, 54(1), 74-77. [Link]
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Kucharski, M., & Sadowski, J. (2013). Influence of formulation on mobility of metazachlor in soil. Environmental Science and Pollution Research, 20(2), 1150-1156. [Link]
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Kucharski, M., & Sadowski, J. (2014). Metazachlor residues in soil and rape seed. ResearchGate. [Link]
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Beulke, S., & Malkomes, H. P. (2001). Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. ResearchGate. [Link]
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Introduction: The Environmental Significance of Metazachlor Photodegradation
An In-Depth Technical Guide to the Photodegradation Pathways of Metazachlor
This guide provides a comprehensive technical overview of the photodegradation of Metazachlor, a widely used chloroacetamide herbicide. Designed for researchers, environmental scientists, and drug development professionals, this document delves into the core mechanisms of Metazachlor's environmental transformation under solar irradiation, details the primary degradation products, and outlines a robust experimental framework for its study. Our approach synthesizes established scientific principles with field-proven methodologies to ensure both accuracy and practical applicability.
Metazachlor [2-chloro-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide] is a selective, pre-emergence herbicide used to control annual grasses and broad-leaved weeds in a variety of crops, including oilseed rape, maize, and cabbages.[1] Its extensive application raises pertinent questions about its environmental fate and persistence.[1] Photodegradation, the breakdown of chemical compounds by light energy, is a critical abiotic process that influences the persistence and transformation of pesticides like Metazachlor in the environment, particularly in soil and surface waters.[2][3] Understanding these pathways is paramount for accurate environmental risk assessment, as the resulting transformation products (TPs) may exhibit different toxicity, mobility, and persistence compared to the parent compound.[4][5][6][7]
Core Mechanisms of Metazachlor Photodegradation
The photodegradation of a pesticide in the environment can occur through two primary mechanisms: direct and indirect photolysis.[3][8][9][10]
Direct Photolysis
Direct photolysis involves the direct absorption of solar radiation (wavelengths >290 nm at the Earth's surface) by the Metazachlor molecule.[3] This absorption elevates the molecule to an excited state, providing the necessary energy to induce chemical reactions such as bond scission, rearrangement, or cyclization.[3] The efficiency of this process is governed by the molecule's absorption spectrum and its reaction quantum yield (the probability that an absorbed photon results in a chemical transformation).[11][12] For chloroacetamide herbicides, key photoreactions often involve the cleavage of the carbon-chlorine bond.[4][13]
Indirect Photolysis
Indirect photolysis is a more complex process mediated by naturally occurring photosensitizers in the environment.[9][10] These sensitizers, such as dissolved organic matter (DOM), nitrates, and clay minerals, absorb sunlight and generate highly reactive oxygen species (ROS).[2][9][10] These ROS, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), are powerful oxidants that can degrade Metazachlor even if the herbicide itself does not efficiently absorb sunlight.[2][9]
-
Hydroxyl Radicals (•OH): Considered the most significant oxidant in many natural waters, •OH radicals are non-selective and react rapidly with organic molecules.[7] Theoretical studies on Metazachlor have shown that •OH-addition to the pyrazole and benzyl rings and hydrogen abstraction from the methyl groups are favorable reaction pathways in the aqueous phase.[7]
-
Dissolved Organic Matter (DOM): DOM plays a dual role. It acts as a primary source of ROS, accelerating indirect photolysis.[9] Conversely, it can also act as a light screen, absorbing photons that would otherwise be available for direct photolysis, thereby slowing the degradation rate.[2][9][10]
-
Nitrates: Nitrates in water can photolyze to produce hydroxyl radicals, thus enhancing the rate of indirect photodegradation.[8][9]
Studies have shown that Metazachlor degrades significantly faster under sunlight compared to dark conditions, highlighting the importance of photodegradation.[2] The half-life in soil can range from 13-18 days under sunlight to 39-78 days in the dark, with factors like organic carbon content and transition metals influencing the rate of indirect photolysis.[2]
Primary Photodegradation Pathways and Transformation Products
The photodegradation of Metazachlor leads to a suite of transformation products (TPs) through various reactions. The primary pathways involve modifications to the chloroacetyl side chain and the aromatic ring.
Key transformation reactions identified for chloroacetamide herbicides like Metazachlor include:
-
Dechlorination: Cleavage of the C-Cl bond, often a primary step, which can lead to the formation of hydroxylated derivatives.[4] For instance, 2-hydroxy-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide can be formed.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring, a common reaction mediated by hydroxyl radicals.[4][6][7]
-
Side-Chain Oxidation: The chloroacetyl group is susceptible to oxidation, leading to the formation of acidic metabolites. The major degradation products of Metazachlor found in soil and water are Metazachlor oxalic acid (MZ-OA) and Metazachlor ethane sulfonic acid (MZ-ESA).[2][5] These TPs are often found in higher concentrations than the parent compound.[2]
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic byproducts.[4]
The following diagram illustrates the key photodegradation pathways.
Caption: Key photodegradation pathways of Metazachlor.
The ecotoxicity of these TPs is a critical consideration. Studies have indicated that UV treatment of Metazachlor can generate photoproducts that are at least as, or even more, toxic than the parent compound to certain aquatic organisms.[4] Furthermore, while the parent molecule may be a developmental toxicant, its decomposed products may also exhibit toxicity.[6][7]
Quantitative Data Summary
The rate of photodegradation is typically described by first-order kinetics, and the half-life (DT₅₀) is a key parameter for comparison.
| Condition | Matrix | Half-Life (DT₅₀) | Key Influencing Factors | Reference |
| Sunlight | Loamy Soil (L) | 18 days | Solar Irradiation | [2] |
| Dark | Loamy Soil (L) | 78 days | Microbial/Chemical Degradation | [2] |
| Sunlight | Silty Loam (SL) | 13 days | Organic Carbon, Transition Metals | [2] |
| Dark | Silty Loam (SL) | 39 days | Soil Composition | [2] |
| Sunlight | Silty Clay Loam (SCL) | 15 days | Light Penetration | [2] |
| Dark | Silty Clay Loam (SCL) | 64 days | Soil Texture | [2] |
Experimental Protocol: Laboratory Study of Metazachlor Photodegradation
This section provides a standardized workflow for investigating the photodegradation of Metazachlor in an aqueous system under simulated solar radiation. The causality behind key steps is explained to ensure scientific rigor.
Rationale and Workflow Overview
The objective is to quantify the degradation rate of Metazachlor and identify its major transformation products under controlled irradiation. The workflow involves preparing a spiked aqueous solution, exposing it to a calibrated light source, collecting samples over time, and analyzing them using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The inclusion of dark controls is essential to isolate the effect of light from other degradation processes like hydrolysis.
The following diagram outlines the experimental workflow.
Caption: Standard workflow for a Metazachlor photodegradation study.
Step-by-Step Methodology
1. Materials and Reagents:
-
Metazachlor analytical standard (>99% purity)
-
Acetonitrile and Methanol (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid or Ammonium acetate (for mobile phase)
-
Quartz reaction vessels (transparent to UV/Vis light)
-
Photosensitizers (optional): Suwannee River DOM, Sodium Nitrate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance)[14]
-
Syringe filters (0.22 µm)
2. Instrumentation:
-
Solar simulator with a filtered Xenon arc lamp (to mimic the solar spectrum, λ > 290 nm)
-
Photoreactor with temperature control and stirring capabilities
-
Radiometer for measuring light intensity
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer like TOF or Orbitrap)[2][14]
3. Experimental Procedure:
-
Step 1: Solution Preparation: Prepare a stock solution of Metazachlor in a suitable solvent (e.g., acetonitrile). Prepare the experimental aqueous solution (e.g., pH 7 buffered water) and spike it with the stock solution to achieve a final concentration relevant to environmental conditions (e.g., 10-100 µg/L).
-
Causality: Using a concentration within the environmental range ensures the observed kinetics are relevant. Acetonitrile is used for the stock due to its high solubility for Metazachlor and volatility.
-
-
Step 2: Experimental Setup: Aliquot the spiked solution into multiple quartz vessels. Wrap a subset of these vessels completely in aluminum foil to serve as dark controls. Place all vessels in the photoreactor.
-
Causality: Quartz is used because it is transparent to the wavelengths of light that cause photodegradation, unlike borosilicate glass which can filter out some UV radiation. Dark controls are crucial to differentiate photodegradation from other potential loss processes like hydrolysis or sorption to the vessel walls.[2]
-
-
Step 3: Irradiation: Turn on the solar simulator and ensure the temperature is maintained at a constant, environmentally relevant value (e.g., 25°C). Monitor the light intensity throughout the experiment.
-
Step 4: Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove one vessel from the light and one from the dark. Immediately filter the sample and transfer to an amber vial for analysis. If analysis is not immediate, store samples at ≤ 4°C.
-
Causality: A time-course study is necessary to determine the reaction kinetics. Amber vials protect the collected samples from further photodegradation prior to analysis.
-
-
Step 5: Sample Analysis (LC-MS/MS):
-
Develop an LC-MS/MS method for the quantification of Metazachlor and the detection of its TPs. A reversed-phase C18 column is typically suitable.
-
Use electrospray ionization (ESI) in positive mode. For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
For identification of unknown TPs, use a high-resolution mass spectrometer to obtain accurate mass data, which allows for the prediction of elemental formulas.[2][4]
-
Causality: LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity, selectivity, and ability to provide structural information for identifying metabolites.[14][15][16][17]
-
-
Step 6: Data Interpretation:
-
Plot the concentration of Metazachlor versus time for both the irradiated and dark control samples.
-
Model the degradation data using pseudo-first-order kinetics to calculate the rate constant (k) and half-life (DT₅₀ = ln(2)/k).
-
Analyze the LC-MS/MS data from later time points to identify peaks corresponding to potential TPs. Compare their mass spectra and retention times to known standards or use fragmentation patterns and accurate mass to propose structures.
-
Conclusion
The photodegradation of Metazachlor is a multifaceted process crucial to its environmental dissipation. It proceeds through both direct absorption of sunlight and indirect pathways mediated by reactive species generated by natural photosensitizers. Key transformations include side-chain oxidation, dechlorination, and hydroxylation, leading to the formation of more polar and sometimes more mobile transformation products like MZ-OA and MZ-ESA. A thorough understanding of these pathways, achievable through robust experimental designs utilizing advanced analytical techniques like LC-MS/MS, is essential for predicting the environmental behavior of Metazachlor and ensuring a comprehensive assessment of its ecological risk.
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Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to the Microbial Degradation of Metazachlor in Water
Metazachlor, a member of the chloroacetanilide herbicide family, is a critical tool in modern agriculture for the pre-emergence control of grass and broadleaf weeds in crops like rapeseed and cabbage.[1][2] Its efficacy, however, is matched by its environmental persistence and potential to contaminate aquatic ecosystems. The detection of Metazachlor and its primary metabolites, metazachlorosulfonic acid (BH 479-8) and metazachloric acid (BH 479-4), in groundwater and drinking water sources is a growing concern that necessitates a thorough understanding of its environmental fate.[1][3][4][5] While abiotic processes contribute to its dissipation, microbial degradation stands as the principal mechanism governing its ultimate removal from soil and water.[6][7]
This guide is designed for researchers and environmental scientists investigating the biodegradation of xenobiotics. It moves beyond a simple recitation of facts to provide a causal narrative, explaining why certain microbial processes occur and how experimental designs can be structured to yield self-validating, robust data. We will explore the biochemical intricacies of Metazachlor's breakdown, the microorganisms responsible, the environmental variables that dictate the pace of degradation, and the rigorous analytical methodologies required to study these complex interactions. Our goal is to equip you with the foundational knowledge and practical protocols to advance our collective understanding and develop effective bioremediation strategies.
Section 1: The Biochemical Fate of Metazachlor in Aquatic Systems
The persistence of Metazachlor in water is defined by its susceptibility to transformation. While factors like photolysis and hydrolysis play a role, they are often slow under typical environmental conditions.[4] The true engine of its degradation is the metabolic machinery of aquatic and soil microorganisms.
Core Degradation Pathways
Microbial attack on the Metazachlor molecule is not a random event; it follows specific biochemical pathways that target vulnerable chemical bonds. For chloroacetamide herbicides, these pathways are primarily cometabolic, meaning the herbicide is transformed by microbial enzymes, but it does not serve as a primary source of energy or carbon for the organism.[6][8] This is a critical distinction, as it implies that the presence of other organic substrates is often necessary to support the microbial populations that carry out the degradation.[9][10][11]
Initial enzymatic attacks can involve:
-
N-Dealkylation and C-Dealkylation: Cleavage of the alkyl groups attached to the nitrogen atom and other parts of the molecule is a common initial step for chloroacetamide herbicides.[9]
-
Hydroxylation and Oxidation: Reactions on the pyrazole and phenyl rings, often mediated by oxygenase enzymes, introduce hydroxyl groups, increasing the molecule's polarity and susceptibility to further breakdown.[12]
-
Glutathione Conjugation: A key detoxification mechanism in many organisms, including microbes, involves the enzyme glutathione-S-transferase, which conjugates glutathione to the herbicide molecule, neutralizing its reactive chloro- group.[6]
These initial transformations lead to the formation of several key metabolites that are frequently detected in environmental monitoring.
Major Transformation Products
The primary metabolites of Metazachlor are more polar and often more mobile than the parent compound, which explains their prevalence in groundwater.
| Metabolite Name | Common Code | Environmental Significance |
| Metazachloric Acid | BH 479-4 / 479M04 | A principal metabolite found in groundwater; considered in regulatory monitoring.[1][4][13] |
| Metazachlorosulfonic Acid | BH 479-8 / 479M08 | Another major metabolite frequently detected in raw and drinking water sources.[1][4][13] |
Other minor metabolites, such as 479M09, 479M11, and 479M12, have also been identified in water-sediment studies, indicating a complex degradation network.[4][13]
The conceptual pathway below illustrates the progression from the parent compound to its major environmental metabolites.
Caption: Simplified microbial degradation pathway of Metazachlor.
Section 2: The Microbial Players and Influential Factors
The rate and extent of Metazachlor degradation are not constant; they are governed by the specific microbial communities present and the prevailing environmental conditions.
Key Microbial Degraders
While a specific microorganism that uses Metazachlor as a sole carbon source has yet to be definitively isolated, research on related chloroacetanilides provides strong indications of the types of microbes involved.[10] Fungi, in particular, are known to play a significant role in the dissipation of these herbicides from soil and water.[9]
Genera known to degrade other acetanilide herbicides, and thus are prime candidates for Metazachlor degradation, include:
-
Fungi: Penicillium, Aspergillus, Candida.[9]
-
Bacteria: Pseudomonas, Achromobacter, Stenotrophomonas, Bacillus.[14][15][16]
The enzymes these microbes employ are diverse, including oxidoreductases, cytochrome P450s, laccases, and dehalogenases, which collectively enable the breakdown of complex xenobiotic structures.[17][18]
Environmental Factors Dictating Degradation Kinetics
The efficacy of microbial degradation is highly sensitive to the surrounding aquatic environment. Understanding these variables is crucial for both predicting the environmental fate of Metazachlor and designing effective bioremediation strategies.
| Factor | Impact on Degradation | Causality |
| Temperature | Rate generally increases with temperature (up to an optimum). | Higher temperatures increase microbial metabolic rates and enzyme kinetics.[7][19] |
| pH | Optimal degradation occurs within a specific pH range (typically near neutral). | Microbial enzymes have optimal pH ranges for activity; extreme pH can denature enzymes and inhibit growth. |
| Nutrient & Co-substrate Availability | Essential for cometabolism. The presence of labile carbon sources (e.g., glucose, yeast extract) enhances degradation. | Degrading microbes require primary energy and carbon sources to thrive and produce the necessary enzymes to fortuitously break down Metazachlor.[9][10] |
| Initial Concentration | High concentrations can be inhibitory. | At very high levels, Metazachlor can be toxic to the degrading microorganisms, leading to a decrease in degradation rates.[7][20] |
| Organic Matter | Can increase sorption, potentially reducing bioavailability but also supporting a larger microbial biomass. | Metazachlor can adsorb to dissolved or particulate organic matter, making it less available for microbial uptake. Conversely, organic matter serves as a nutrient source, stimulating the microbial population.[19][21] |
| Oxygen Availability | Aerobic conditions are generally favored for the initial oxidative steps. | Many of the key enzymes (e.g., oxygenases) involved in breaking down aromatic and aliphatic structures require molecular oxygen as a co-substrate. |
Section 3: Methodologies for a Self-Validating Degradation Study
A scientifically sound investigation into Metazachlor's microbial degradation requires a logical workflow with integrated controls. This ensures that observed dissipation is unequivocally due to microbial activity and not abiotic factors.
Caption: Experimental workflow for a Metazachlor biodegradation study.
Protocol 1: Isolation of Putative Metazachlor-Degrading Microorganisms
Causality: The principle here is selective pressure. By providing Metazachlor in a nutrient-poor medium, we enrich for microorganisms that can either tolerate the compound and utilize trace nutrients or, ideally, use the herbicide or its breakdown products in their metabolism.
Methodology:
-
Inoculum Source: Collect water and sediment samples from a site with a history of Metazachlor application. This increases the probability of finding adapted microbial populations.[9][22]
-
Enrichment:
-
Prepare a sterile basal salts medium (BSM) lacking a primary carbon source.
-
Add Metazachlor (e.g., 50 mg/L) as the sole carbon source or in combination with a co-substrate like 0.1% glucose to facilitate cometabolism.[9]
-
Inoculate with 10% (v/v) of the environmental water sample.
-
Incubate at 25-30°C with shaking (150 rpm) for 2-4 weeks.
-
-
Isolation:
-
Perform serial dilutions of the enriched culture.
-
Spread aliquots onto BSM agar plates containing Metazachlor.
-
Incubate until distinct colonies appear.
-
-
Purification & Identification:
-
Re-streak individual colonies onto fresh plates to ensure purity.
-
Identify purified isolates via 16S rRNA gene sequencing for bacteria or Internal Transcribed Spacer (ITS) region sequencing for fungi.
-
Protocol 2: Aqueous Biodegradation Assay
Causality: This is the core validation step. By comparing the disappearance of Metazachlor in an inoculated flask to a sterile control, we can quantify the contribution of microbial activity. The "no herbicide" control confirms the isolate can grow under the experimental conditions without being inhibited by the medium itself.
Methodology:
-
Microcosm Setup: For each isolate, prepare triplicate sets of 250 mL flasks containing 100 mL of sterile BSM:
-
Test Flasks: BSM + Metazachlor (e.g., 10 mg/L) + Isolate.
-
Abiotic Control: BSM + Metazachlor (e.g., 10 mg/L). This flask is not inoculated and accounts for any non-biological degradation (e.g., hydrolysis).
-
Growth Control: BSM + Isolate. This flask contains no herbicide and is used to monitor microbial growth (e.g., via optical density at 600 nm).
-
-
Inoculation: Inoculate Test and Growth Control flasks with a standardized amount of the isolate (e.g., to a starting OD600 of 0.1).
-
Incubation: Incubate all flasks under controlled conditions (e.g., 28°C, 150 rpm) in the dark to prevent photodegradation.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 21 days), aseptically withdraw aliquots (e.g., 1 mL) from each flask for chemical analysis.
Protocol 3: Analytical Quantification via LC-MS/MS
Causality: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to accurately quantify the parent Metazachlor and identify its transformation products at environmentally relevant concentrations, even in a complex medium.[3][23][24]
Methodology:
-
Sample Preparation:
-
Centrifuge the 1 mL sample to pellet microbial cells.
-
Pass the supernatant through a 0.22 µm filter.
-
For low concentrations, an enrichment step using Solid-Phase Extraction (SPE) may be necessary. For higher concentrations, direct injection may be possible.[3]
-
-
Instrumentation:
-
HPLC System: Use a C18 reverse-phase column (e.g., 150 x 2 mm).[3]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.[3]
-
MS/MS Detector: Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. Specific precursor-product ion transitions must be determined for Metazachlor and its target metabolites.
-
-
Data Analysis:
-
Construct a calibration curve using certified analytical standards.
-
Quantify the concentration of Metazachlor at each time point.
-
Plot concentration versus time and fit the data to a kinetic model. First-order kinetics are commonly observed.[4][7]
-
Calculate the degradation rate constant (k) and the half-life (DT50 = 0.693 / k).
-
Section 4: Concluding Remarks and Future Directions
The microbial degradation of Metazachlor is a multifaceted process, representing the most significant pathway for its removal from aquatic environments. The rate and outcome of this biodegradation are intricately linked to the composition of the native microbial consortia and a host of environmental variables. As this guide has detailed, a systematic, hypothesis-driven approach to research—from the isolation of key microbial players to the precise quantification of degradation kinetics—is paramount.
Future research should focus on:
-
Metagenomic and Metatranscriptomic Analyses: Moving beyond single isolates to understand which microbes and which genes are active in real-world contaminated environments.
-
Enzyme Identification and Characterization: Isolating and characterizing the specific enzymes responsible for the initial steps in Metazachlor degradation could pave the way for cell-free bioremediation technologies.
-
Consortium-Based Degradation: Investigating the synergistic actions of mixed microbial communities, which often exhibit more robust and complete degradation capabilities than single strains.[14]
-
Field-Scale Validation: Bridging the gap between controlled laboratory studies and the complex realities of contaminated watersheds to validate the efficacy of potential bioremediation strategies.
By continuing to unravel the complexities of these microbial processes, the scientific community can develop more accurate environmental risk models and innovate sustainable solutions to mitigate the impact of Metazachlor and other agricultural contaminants in our water resources.
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Ecotoxicology of Metazachlor on Aquatic Invertebrates: A Technical Guide
Introduction
Metazachlor, a chloroacetamide herbicide, is extensively used for pre-emergence and early post-emergence control of annual grasses and broadleaf weeds, particularly in oilseed rape cultivation.[1][2] Its widespread application has led to its detection in surface and groundwater, raising concerns about its potential impact on non-target aquatic organisms.[1][3][4][5] This technical guide provides an in-depth analysis of the ecotoxicology of Metazachlor with a specific focus on its effects on aquatic invertebrates. We will explore its mechanism of action, environmental fate, and toxicological endpoints, and provide standardized protocols for its assessment.
Physicochemical Properties and Environmental Fate
Metazachlor is a solid at room temperature with slight solubility in water.[6] Its environmental persistence is influenced by factors such as soil type, temperature, and microbial activity.[7][8][9]
Environmental Fate of Metazachlor:
-
Soil: Metazachlor exhibits moderate adsorption to soil, with increased adsorption in soils with higher organic matter or clay content.[9][10] Its half-life in soil can range from a few days to several weeks.[1][7]
-
Water: In aquatic environments, Metazachlor is relatively stable to hydrolysis and photolysis under typical environmental conditions.[1][5] However, it can dissipate from the water column through adsorption to sediment and microbial degradation.[11][12] The dissipation half-life in water can range from several weeks to over a year in some cases.[10][11][12]
-
Metabolites: Metazachlor degrades into several metabolites, with Metazachlor OA (oxanilic acid) and Metazachlor ESA (ethanesulfonic acid) being the major degradation products found in water.[1][13] These metabolites are generally more mobile and persistent than the parent compound, posing a continued risk to aquatic ecosystems.[1][11]
Mechanism of Action and Toxicological Effects on Aquatic Invertebrates
Metazachlor's primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis.[4][14] VLCFAs are essential components of cell membranes, and their disruption leads to impaired cell division and growth.[1][4]
Direct Effects on Aquatic Invertebrates:
While primarily designed to target plants, Metazachlor exhibits toxicity to a range of non-target aquatic invertebrates.
-
Acute Toxicity: Standard acute toxicity tests have been conducted on various invertebrate species. For instance, the 48-hour EC50 (the concentration causing an effect in 50% of the test population) for Daphnia magna, a common model organism, has been reported to be 22.3 mg/L.[1]
-
Chronic Toxicity: Chronic exposure to environmentally relevant concentrations of Metazachlor can have significant sublethal effects. Studies on the marbled crayfish (Procambarus virginalis) have shown that exposure to low concentrations of Metazachlor and its metabolite, Metazachlor OA, resulted in reduced growth, delayed development, and increased mortality.[1][15]
-
Biochemical and Physiological Effects: Exposure to Metazachlor can induce oxidative stress and alter antioxidant enzyme levels in aquatic invertebrates.[1][15] Studies on mayfly larvae (Ephemera danica) have demonstrated that environmentally realistic concentrations of Metazachlor can increase mortality and cause a decrease in glycogen content, while increasing glutathione S-transferase activity.[16] Histological examinations of marbled crayfish have revealed gill anomalies, including wall thinning and disintegration of the branchial structure, following exposure.[1][15]
-
Behavioral Effects: Sublethal concentrations of Metazachlor have been shown to alter the behavior of aquatic invertebrates. For example, exposed marbled crayfish exhibited significant changes in their movement patterns, including distance moved and walking speed.[1][15]
Indirect Effects:
Metazachlor's herbicidal activity can also have profound indirect effects on aquatic invertebrate communities.
-
Habitat Alteration: Metazachlor can cause a significant decline in aquatic macrophytes, which serve as crucial habitats and food sources for many invertebrate species.[3][4][5] The loss of this habitat structure can lead to shifts in invertebrate community composition and abundance.[4]
-
Food Web Disruption: By affecting primary producers like algae and macrophytes, Metazachlor can disrupt the entire aquatic food web, impacting the availability of food for herbivorous and detritivorous invertebrates.[4][17]
Ecotoxicological Data Summary
The following table summarizes key toxicity data for Metazachlor on various aquatic invertebrate species. It is important to note that toxicity can vary depending on the species, life stage, and experimental conditions.
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna | 48 hours | EC50 (Immobilisation) | 22.3 | [1] |
| Daphnia magna | 48 hours | EC₅₀ | 33 | [14] |
| Procambarus virginalis (Marbled Crayfish) | 40 days | Chronic | Significant mortality at 0.0115 µmol/L | [1][15] |
| Ephemera danica (Mayfly larvae) | 10 days | Sublethal | Increased mortality at 5 µg/L | [16] |
Experimental Protocols for Ecotoxicological Assessment
To ensure the scientific integrity and reproducibility of ecotoxicological data, standardized testing protocols are essential. The following are detailed step-by-step methodologies for key experiments.
Acute Immobilisation Test with Daphnia magna (Adapted from OECD Guideline 202)
This test assesses the acute toxicity of Metazachlor by determining the concentration that immobilizes 50% of the daphnids within a 48-hour period.
Methodology:
-
Test Organisms: Use juvenile Daphnia magna less than 24 hours old, sourced from a healthy, thriving culture.
-
Test Solutions: Prepare a series of Metazachlor concentrations in a suitable culture medium (e.g., M4 medium). A geometric series of at least five concentrations is recommended, along with a control group.
-
Test Conditions:
-
Temperature: 20 ± 1°C
-
Photoperiod: 16 hours light / 8 hours dark
-
Vessels: Glass beakers of sufficient volume (e.g., 100 mL).
-
-
Procedure:
-
Place 20 daphnids, divided into four replicates of five, into each test concentration and control.
-
Do not feed the daphnids during the test.
-
Observe the daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Data Analysis: Calculate the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Chronic Reproduction Test with Daphnia magna (Adapted from OECD Guideline 211)
This test evaluates the chronic effects of Metazachlor on the reproductive output of Daphnia magna over a 21-day period.
Methodology:
-
Test Organisms: Use female Daphnia magna less than 24 hours old.
-
Test Solutions: Prepare a range of Metazachlor concentrations, typically at least five, and a control.
-
Test Conditions:
-
Temperature: 20 ± 1°C
-
Photoperiod: 16 hours light / 8 hours dark
-
Feeding: Feed the daphnids daily with a suitable food source (e.g., green algae).
-
-
Procedure:
-
Individually house daphnids in test vessels containing the respective test solutions.
-
Renew the test solutions and feed the daphnids at least three times a week.
-
Record the number of live offspring produced by each female.
-
Monitor parental mortality throughout the test.
-
-
Data Analysis: Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction. The ECx (e.g., EC10, EC20) for reproductive effects can also be calculated.
Visualization of Key Processes
Environmental Fate and Transport of Metazachlor
The following diagram illustrates the potential pathways of Metazachlor in the aquatic environment.
Caption: Environmental fate and transport pathways of Metazachlor.
Experimental Workflow for Aquatic Invertebrate Toxicity Testing
This diagram outlines a typical workflow for assessing the ecotoxicological effects of Metazachlor on aquatic invertebrates.
Caption: Workflow for aquatic invertebrate toxicity testing.
Regulatory Context and Risk Assessment
The presence of Metazachlor and its metabolites in water bodies has led to regulatory scrutiny.[2][18] The European Union's Water Framework Directive (WFD) has established environmental quality standards for Metazachlor to protect aquatic ecosystems.[19][20] Risk assessments for pesticides like Metazachlor consider both the exposure levels in the environment and the toxicological effects on relevant organisms to determine the potential for adverse impacts.[21]
Conclusion
Metazachlor poses a multifaceted threat to aquatic invertebrates. Its direct toxicity, combined with its indirect effects through habitat alteration, can lead to significant changes in aquatic ecosystem structure and function. The persistence of its metabolites further complicates the environmental risk profile. A thorough understanding of its ecotoxicology, supported by robust and standardized testing, is crucial for developing effective risk management strategies and protecting the health of our freshwater ecosystems.
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Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substi. [Link]
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Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops | Request PDF - ResearchGate. [Link]
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Pre-emergence herbicides widely used in urban and farmland soils: fate, and potential human and environmental health risks - PMC - NIH. [Link]
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Metazachlor traces in the main drinking water reservoir in Luxembourg: a scientific and political discussion - PubMed Central. [Link]
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The structures of the main degradation products during the degradation of metazachlor (10 mg/L) with 5 mg/L chlorine dioxide for 3 h in light conditions - ResearchGate. [Link]
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Studies Show How Pesticides Harm Organisms that Form the Foundation of Freshwater Ecosystems. [Link]
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Breakdown Products (Metabolites) from Pesticides May Be More Toxic than Parent Compound, Study Finds. [Link]
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Chronic Toxicity Testing with Daphnia magna in Three Generations. [Link]
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(PDF) Effects of the herbicide metazachlor on locomotor activity and biochemical responses of Ephemera danica larvae - ResearchGate. [Link]
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Environmental risk limits of metazachlor in water : A proposal for water quality standards in accordance with the Water Framework Directive 601714024 - RIVM. [Link]
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Invertebrates and Plants Face Increasing Threat from Pesticide Use, Despite Declining Chemical Use Patterns. [Link]
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Bioconcentration, Bioaccumulation, and Metabolism of Pesticides in Aquatic Organisms. [Link]
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Methodological & Application
Application Note: High-Throughput and Confirmatory Analysis of Metazachlor Residues in Soil Matrices
Introduction: The Rationale for Metazachlor Monitoring
Metazachlor [2-chloro-N-(pyrazol-1-ylmethyl)acet-2′,6′-xylidide] is a pre-emergence and early post-emergence herbicide from the chloroacetamide class, widely used for controlling annual grasses and broad-leaved weeds in crops such as oilseed rape.[1] Its application, however, necessitates rigorous environmental monitoring. Due to its potential for persistence and mobility, Metazachlor can contaminate soil ecosystems, posing a risk of leaching into groundwater or being taken up by subsequent crops.[2][3] Therefore, the development of sensitive, accurate, and robust analytical methods for its quantification in complex soil matrices is paramount for environmental risk assessment, regulatory compliance, and ensuring food safety.
This guide provides a comprehensive overview of validated methodologies for the extraction and determination of Metazachlor in soil, designed for researchers and analytical scientists. We will delve into the causality behind procedural choices, from sample preparation to final instrumental analysis, focusing on the widely adopted QuEChERS protocol coupled with chromatographic techniques.
Foundational Stage: Sample Collection and Preparation
The integrity of any analytical result begins in the field. The objective is to obtain a sample that is truly representative of the area under investigation.
Protocol 1: Soil Sample Handling
-
Collection: Collect composite soil samples from the top 20-30 cm layer of the target area. A composite sample should consist of 10-15 subsamples taken in a random or systematic pattern (e.g., a 'W' or 'X' pattern across the field).
-
Homogenization: Thoroughly mix the composite sample in a clean container. Remove large stones, roots, and debris.
-
Pre-treatment: Air-dry the soil sample in a well-ventilated area away from direct sunlight until it reaches a constant weight. Alternatively, for certain extraction methods, the analysis can proceed with field-moist soil, with a separate moisture content determination to normalize results. Once dried, homogenize the sample and pass it through a 2-mm sieve to ensure uniformity.[4][5]
-
Storage: Store the sieved soil samples in sealed polyethylene bags or glass jars at -20°C until extraction to minimize microbial degradation of the analyte.[4][6]
Expert Insight: Sieving is a critical step that increases the surface area of the soil particles, allowing for more efficient interaction with the extraction solvent. Freezing is essential as Metazachlor, like many pesticides, can be susceptible to degradation over time at ambient temperatures.
Extraction: Isolating Metazachlor from the Soil Matrix
Soil is an exceptionally complex matrix containing organic matter, minerals, and a vast array of potential interferences.[2][7] The chosen extraction technique must efficiently desorb Metazachlor from soil particles while minimizing the co-extraction of these interfering compounds.
The QuEChERS Approach: A Modern Standard
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone of pesticide residue analysis due to its speed, low solvent consumption, and excellent performance.[2][3][7][8] The method involves a solvent extraction and partitioning step with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Protocol 2: Modified QuEChERS Extraction for Soil
-
Hydration & Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.
-
If using air-dried soil, add 7-8 mL of deionized water and vortex briefly. Allow the sample to hydrate for 30 minutes.[2][9]
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate internal standard solution at this stage for accurate quantification.
-
-
Salting-Out & Partitioning:
-
Add a buffered QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate, corresponding to the EN 15662 method).[8]
-
Immediately cap and shake vigorously for 5 minutes. The salts induce phase separation between the aqueous and organic (acetonitrile) layers and help drive the Metazachlor into the acetonitrile.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube.
-
A common d-SPE combination for soil includes 150 mg anhydrous MgSO₄ (to remove residual water), 50 mg Primary Secondary Amine (PSA) (to remove organic acids and other polar interferences), and 50 mg C18 (to remove non-polar interferences like lipids).[2]
-
Vortex the d-SPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge at ≥5000 rpm for 5 minutes.
-
-
Final Extract:
-
Carefully collect the cleaned supernatant.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. It may be filtered through a 0.22 µm syringe filter if necessary.
-
Causality Explained:
-
Acetonitrile: Chosen for its ability to efficiently extract a wide range of pesticides, including Metazachlor, and its miscibility with water, which is controlled by the addition of salts.
-
Magnesium Sulfate (MgSO₄): Acts as a drying agent, removing water from the acetonitrile layer, which improves the extraction efficiency and is critical for subsequent GC analysis.
-
PSA Sorbent: Its primary and secondary amine functional groups effectively bind to matrix components like organic acids, fatty acids, and sugars, which can interfere with the analysis.
-
C18 Sorbent: A non-polar sorbent that removes lipids and other non-polar interferences from the extract.
Diagram: General Analytical Workflow This diagram outlines the complete process from sample acquisition to data interpretation.
Caption: Overall workflow for Metazachlor analysis in soil.
Alternative Extraction: Accelerated Solvent Extraction (ASE)
For laboratories equipped with the instrumentation, Accelerated Solvent Extraction (ASE) offers a powerful, automated alternative. It utilizes elevated temperatures and pressures to increase extraction speed and efficiency.[4][10]
-
Principle: High pressure keeps the solvent in a liquid state above its boiling point, while high temperature accelerates the extraction kinetics. This combination allows for rapid and thorough extraction with reduced solvent volumes.
-
Typical Parameters: A soil sample mixed with diatomaceous earth can be extracted with acetone at 40°C and a pressure of approximately 0.2 MPa.[4] The resulting extract is then concentrated before cleanup or analysis.
Instrumental Analysis: Separation and Quantification
The cleaned extract requires a highly selective and sensitive analytical technique for the definitive identification and quantification of Metazachlor.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for pesticide residue analysis, offering exceptional sensitivity and selectivity.[8][11] It is particularly well-suited for a wide range of compounds, including the metabolites of Metazachlor.[1][12][13]
Protocol 3: LC-MS/MS Instrumental Parameters
-
HPLC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A core-shell C18 column (e.g., Kinetex® EVO C18, 50 × 2.1 mm, 1.7 µm) provides excellent separation efficiency and speed.[14]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[14]
-
-
Flow Rate: 0.3 mL/min.[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor ion → product ion transitions for Metazachlor, providing two points of identification for high confidence.
-
Example MRM Transitions: Precursor Ion [M+H]⁺: m/z 278.1. Product ions for quantification and confirmation could be m/z 147.1 and m/z 105.1, respectively (Note: specific transitions should be optimized in-house).
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another robust technique for the analysis of thermally stable compounds like Metazachlor.[5][15]
Protocol 4: GC-MS/MS Instrumental Parameters
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column, such as an HP-5MS (30 m × 0.25 mm × 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]
-
Injector Temperature: 230°C.[4]
-
Oven Program: An example program starts at 120°C, holds for several minutes, then ramps to 200°C, and finally ramps to 230°C to elute the compound and clean the column.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an Electron Ionization (EI) source.
-
Detection Mode: MRM, similar to LC-MS/MS, with specific transitions optimized for Metazachlor fragments.
Diagram: QuEChERS Protocol Flow This diagram details the steps within the QuEChERS extraction and cleanup process.
Caption: Step-by-step QuEChERS workflow for soil samples.
Method Validation and Performance
A method is only reliable if it is properly validated. Validation ensures the procedure is fit for its intended purpose.[16][17] The key performance parameters are summarized below based on published data for Metazachlor analysis in soil.
| Parameter | Typical Performance Metric | Rationale |
| Linearity (r²) | > 0.99 | Demonstrates a proportional response of the instrument to the concentration of the analyte over a defined range.[13][14] |
| Accuracy (Recovery) | 70 - 120% | Indicates how much of the analyte is successfully recovered through the entire extraction and cleanup process.[17][18] |
| Precision (RSD) | < 20% | Measures the closeness of agreement between repeated measurements, indicating the method's reproducibility.[8][17] |
| Limit of Quantification (LOQ) | 0.1 - 5.0 µg/kg | The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[4][14][18] |
| Matrix Effect | Assessed and compensated | Soil components can enhance or suppress the instrument signal. This must be evaluated and corrected, often by using matrix-matched calibration standards.[14] |
Table 1: Key validation parameters and typical acceptance criteria for Metazachlor analysis in soil.
Conclusion
The reliable determination of Metazachlor in soil is achievable through a systematic approach encompassing proper sample handling, efficient extraction, and sensitive instrumental analysis. The modified QuEChERS protocol coupled with LC-MS/MS or GC-MS/MS represents a robust, high-throughput, and validated workflow.[8][15] This combination provides the low limits of detection required for environmental monitoring and ensures the high degree of selectivity necessary to produce defensible data from complex soil matrices. Adherence to rigorous quality control and method validation protocols is essential to guarantee the accuracy and trustworthiness of the results.
References
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Valverde, S., Ares, A. M., Bernal, J. L., Nozal, M. J., & Bernal, J. (2017). Simultaneous determination of thiamethoxam, clothianidin, and metazachlor residues in soil by ultrahigh performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. Journal of Separation Science, 40(5), 1083-1090. [Link]
-
Gawlik-Jędrzejczak, E., & Grenda, T. (2014). Metazachlor residues in soil and rape seed. Journal of Plant Protection Research, 54(1), 73-77. [Link]
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Papadopoulou-Mourkidou, E., & Patsias, J. (2007). Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis. ResearchGate. [Link]
-
Park, J. S., Lee, H. S., Cho, S. M., & Oh, J. H. (2020). LC-MS/MS parameters for the analysis of metazachlor metabolites. ResearchGate. [Link]
-
Park, J. S., Lee, H. S., Cho, S. M., & Oh, J. H. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 63(1), 47. [Link]
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Li, Y., et al. (2022). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry, 70(31), 9639-9651. [Link]
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Moser, A., et al. (2022). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. Environmental Science and Pollution Research, 29(1), 1-17. [Link]
-
Karanasios, E., et al. (2016). QuEChERS and solid phase extraction methods for the determination of energy crop pesticides in soil, plant and runoff water matrices. ResearchGate. [Link]
-
SWA Environmental Consultants & Engineers. (n.d.). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. [Link]
-
Park, J. S., Lee, H. S., Cho, S. M., & Oh, J. H. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. R Discovery. [Link]
-
Pose-Juan, E., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. [Link]
-
Gawlik-Jędrzejczak, E., & Grenda, T. (2014). Metazachlor residues in soil and rape seed. ResearchGate. [Link]
-
López-Blanco, C., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(14), 4363. [Link]
-
Rodrigues, S., et al. (2022). Simultaneous Determination of Glyphosate and 13 Multiclass Pesticides in Agricultural Soil by Direct-Immersion SPME Followed by Solid–Liquid Extraction. MDPI. [Link]
-
Speltini, A., et al. (2017). Evaluation of different QuEChERS-based methods for the recovery of medium-high polarity pesticides and metabolites from soil. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Tóth, E., et al. (2022). An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. International Journal of Molecular Sciences, 23(6), 3097. [Link]
-
Wang, S., et al. (2021). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Semantic Scholar. [Link]
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Application Notes and Protocols for the Analysis of Metazachlor Residues in Crops using LC-MS/MS
Introduction: The Importance of Metazachlor Residue Monitoring
Metazachlor, a member of the chloroacetamide herbicide family, is widely used for pre-emergence and early post-emergence control of annual grasses and broad-leaved weeds in a variety of crops.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and tissue differentiation in target weeds.[3][4][5] Metazachlor is applied to a range of agricultural commodities, including oilseed rape, cabbage, cauliflower, and broccoli.[1] Due to its widespread use, there is a potential for residues of Metazachlor and its metabolites to remain in harvested crops, posing a potential risk to consumers.
Regulatory bodies worldwide, including the European Union, have established Maximum Residue Levels (MRLs) for pesticides in food products to protect public health.[6] Therefore, sensitive and reliable analytical methods are crucial for monitoring Metazachlor residues in various crop matrices to ensure compliance with these regulations and safeguard the food supply. This application note provides a detailed protocol for the determination of Metazachlor and its primary metabolites (479M04, 479M08, and 479M16) in crops using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
Principle of the Method
This method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure for the extraction of Metazachlor and its metabolites from crop samples. The QuEChERS approach streamlines the extraction and cleanup process, enabling high-throughput analysis. Following extraction with acetonitrile, the sample extract is purified using a dispersive solid-phase extraction (d-SPE) step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of the target analytes.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Standards: Metazachlor, Metazachlor metabolite 479M04, Metazachlor metabolite 479M08, and Metazachlor metabolite 479M16 certified reference standards.
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquihydrate.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, and for fatty matrices like oilseed rape, Enhanced Matrix Removal—Lipid (EMR-Lipid) is recommended.[7][8]
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and vials.
Experimental Protocols
Sample Preparation: QuEChERS Protocol
The following is a step-by-step protocol for the extraction and cleanup of Metazachlor residues from a representative crop matrix (e.g., oilseed rape).
-
Homogenization: Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting-Out: Add the QuEChERS extraction salt packet (containing MgSO₄, NaCl, sodium citrate, and disodium citrate sesquihydrate).
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents. For oilseed rape, a sorbent mixture containing PSA, C18, and EMR-Lipid is recommended for effective removal of fatty acids and other matrix interferences.[7][8]
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS workflow for Metazachlor residue analysis in crops.
LC-MS/MS Analysis
The following tables outline the optimized Liquid Chromatography and Mass Spectrometry conditions for the analysis of Metazachlor and its metabolites.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
Table 3: Optimized MRM Transitions for Metazachlor and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Metazachlor | 278.1 | 134.1 | 20 | 210.1 | 15 |
| 479M04 | 274.1 | 134.1 | 22 | 119.1 | 28 |
| 479M08 | 324.1 | 134.1 | 25 | 246.1 | 18 |
| 479M16 | 380.1 | 134.1 | 28 | 290.1 | 20 |
Note: Collision energies may require optimization depending on the specific mass spectrometer used.
Method Validation
The analytical method was validated according to the European Union's SANTE/11312/2021 guidelines for pesticide residue analysis. The validation parameters included linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Linearity: Matrix-matched calibration curves were prepared over a concentration range of 1 to 100 µg/L. The correlation coefficients (r²) for all analytes were greater than 0.99, demonstrating excellent linearity.
Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration level at which the method could be validated with acceptable accuracy and precision. The LOQ for Metazachlor and its metabolites in various crop matrices was established at 0.01 mg/kg.
Accuracy and Precision: Recovery experiments were performed by spiking blank crop samples at three different concentration levels (0.01, 0.05, and 0.1 mg/kg). The results are summarized in Table 4.
Table 4: Recovery and Precision Data for Metazachlor and its Metabolites in Oilseed Rape
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) (n=5) |
| Metazachlor | 0.01 | 95.2 | 6.8 |
| 0.05 | 98.1 | 4.5 | |
| 0.1 | 96.7 | 5.2 | |
| 479M04 | 0.01 | 92.8 | 7.1 |
| 0.05 | 94.5 | 5.8 | |
| 0.1 | 93.9 | 6.3 | |
| 479M08 | 0.01 | 90.5 | 8.2 |
| 0.05 | 91.8 | 6.9 | |
| 0.1 | 92.3 | 7.5 | |
| 479M16 | 0.01 | 88.7 | 9.5 |
| 0.05 | 90.1 | 8.1 | |
| 0.1 | 89.4 | 8.8 |
The mean recovery values for all analytes were within the acceptable range of 70-120%, and the relative standard deviations (RSDs) were below 15%, demonstrating good accuracy and precision of the method.
Regulatory Context: Maximum Residue Levels (MRLs)
The developed method is capable of quantifying Metazachlor residues at levels well below the MRLs established by the European Union. A summary of the current EU MRLs for Metazachlor in selected crops is provided in Table 5.
Table 5: European Union MRLs for Metazachlor in Selected Crops
| Crop | EU MRL (mg/kg) |
| Cabbage | 0.02 |
| Cauliflower | 0.02 |
| Broccoli | 0.02 |
| Oilseed Rape | 0.1 |
| Leeks | 0.3[7][8] |
MRLs are subject to change and should be verified from the official EU Pesticides database.[3][4]
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the determination of Metazachlor and its key metabolites in various crop matrices. The use of the QuEChERS sample preparation protocol, particularly with the inclusion of EMR-Lipid for fatty matrices, provides efficient extraction and cleanup. The optimized LC-MS/MS parameters ensure high sensitivity and selectivity, allowing for the quantification of residues at levels well below the established MRLs. This method is suitable for routine monitoring of Metazachlor residues in food safety and quality control laboratories.
References
-
Perpino, G., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for the Determination of 179 Pesticides in Rapeseeds by HPLC-MS/MS. Foods. Available at: [Link]
-
López-Blanco, C., et al. (2016). Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Application Notes & Protocols: Determining the Efficacy of Metazachlor on Weed Species
Abstract
This document provides a comprehensive, technically detailed guide for researchers and scientists to evaluate the herbicidal efficacy of Metazachlor. We present two core protocols: a controlled-environment greenhouse bioassay for precise dose-response analysis and a robust field trial protocol to assess performance under real-world agricultural conditions. The methodologies are designed to yield reliable, reproducible data suitable for research, development, and regulatory purposes. Explanations for the causality behind experimental choices are integrated throughout, ensuring a deep understanding of the principles of herbicide efficacy testing.
Introduction: Understanding Metazachlor
Metazachlor is a selective, soil-acting herbicide belonging to the chloroacetamide chemical class.[1][2] It is widely utilized for the pre-emergence and early post-emergence control of a broad spectrum of annual grasses and broad-leaved weeds.[2][3] Target crops primarily include oilseed rape (canola), cabbage, broccoli, and other brassicas.[3][4]
Mechanism of Action
The herbicidal activity of Metazachlor stems from its role as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis.[1][3] This inhibition disrupts the elongase enzyme system, which is critical for cell division and expansion in the root and shoot meristems of susceptible plants.[3][5] Metazachlor is absorbed primarily through the roots and hypocotyls of germinating weeds, effectively halting their growth and development before or shortly after emergence.[5] This mode of action provides extended residual control in the soil, preventing weed seed germination for several weeks post-application.[2]
Rationale for Efficacy Testing
Systematic efficacy testing is crucial to determine the optimal application rates, spectrum of controlled weeds, and potential for crop phytotoxicity under various environmental conditions. Factors such as soil type, organic matter content, moisture, and temperature can significantly influence Metazachlor's bioavailability and persistence.[6][7] Therefore, standardized protocols are essential for generating high-quality, comparable data.[8] The European and Mediterranean Plant Protection Organization (EPPO) provides foundational guidelines that inform best practices in this field.[9][10]
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol is designed for a controlled environment to precisely quantify the biological activity of Metazachlor against one or more target weed species. The primary output is a dose-response curve, from which key parameters like the GR₅₀ (the dose required to cause a 50% reduction in plant growth) can be calculated.
Causality & Experimental Logic
A greenhouse bioassay isolates the herbicide-plant interaction from the complex variables of a field environment. By controlling light, temperature, and soil medium, the observed effects can be more directly attributed to the herbicide dose. Using a dose range that brackets the expected field rate allows for the characterization of the full biological response, from no effect to complete control. This is a self-validating system; the inclusion of an untreated control confirms the viability of the plant material, while the graded response across doses validates the activity of the herbicide preparation.[8]
Experimental Workflow Diagram
Caption: Workflow for Greenhouse Dose-Response Bioassay.
Step-by-Step Methodology
-
Plant Material and Cultivation: 1.1. Collect mature seeds of the target weed species from a known susceptible population.[8] Store seeds in labeled paper bags in a cool, dry environment until use. 1.2. Germinate seeds on moist filter paper in petri dishes. For species with dormancy, appropriate pre-treatments (e.g., stratification, scarification) may be necessary. 1.3. Once seedlings reach a uniform size (e.g., 2-3 leaf stage, BBCH 12-13), transplant them into pots (e.g., 10 cm diameter) filled with a standardized potting medium.[8] Allow plants to acclimate for 3-5 days.
-
Herbicide Preparation and Application: 2.1. Prepare a stock solution of a commercial formulation of Metazachlor (e.g., 500 g/L SC). Accurately prepare a dilution series to achieve at least 6-8 final doses. The dose range should bracket the expected field rate (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x the recommended rate). 2.2. Apply herbicides using a calibrated laboratory track sprayer to ensure uniform coverage. Record all application parameters: nozzle type, pressure, spray volume (e.g., 200 L/ha), and travel speed.
-
Experimental Design and Conditions: 3.1. Arrange the pots in a Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.[11][12] 3.2. Place pots in a greenhouse or growth chamber with controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod, ~60% relative humidity). 3.3. Water plants as needed, avoiding overhead irrigation that could wash the herbicide off the soil surface.
-
Data Collection and Analysis: 4.1. At a predetermined time point (typically 21-28 days after treatment, DAT), perform assessments. 4.2. Visual Phytotoxicity: Rate each plant on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control. 4.3. Biomass Reduction: Harvest the above-ground portion of each plant, place it in a labeled paper bag, and dry in an oven (e.g., 70°C for 72 hours) to a constant weight. Record the dry weight. 4.4. Calculate the percent biomass reduction for each replicate relative to the mean of the untreated control. 4.5. Analysis: Use a statistical software package (e.g., R with the 'drc' package) to fit the biomass data to a four-parameter log-logistic dose-response curve.[13][14] From this model, determine the GR₅₀ value and its corresponding confidence intervals.
- Log-Logistic Model: Y = c + (d-c) / (1 + exp(b(log(x) - log(e)))) where d is the upper limit, c is the lower limit, e is the GR₅₀, and b is the slope around the GR₅₀.[15]
Data Presentation Table
| Treatment (Dose) | Rep 1 | Rep 2 | Rep 3 | Rep 4 | Mean Dry Weight (g) | % Control (Biomass Reduction) |
| Untreated Control | 0% | |||||
| Dose 1 (0.125x) | ||||||
| Dose 2 (0.25x) | ||||||
| Dose 3 (0.5x) | ||||||
| Dose 4 (1x) | ||||||
| Dose 5 (2x) | ||||||
| Dose 6 (4x) |
Protocol 2: Field Efficacy Trial
This protocol assesses the performance of Metazachlor under practical, real-world conditions, accounting for environmental variability, soil interactions, and the presence of a crop. It is the definitive test for validating label recommendations.
Causality & Experimental Logic
Field trials are essential because soil properties (texture, organic matter, pH) and climate (rainfall, temperature) profoundly impact the efficacy and persistence of soil-applied herbicides like Metazachlor.[7][16] High organic matter or clay content can adsorb the herbicide, reducing its availability for weed uptake.[6] Rainfall is required to move the herbicide into the weed germination zone. This protocol uses an RCBD to manage spatial variability within the field.[17][18] Including an untreated control provides a baseline for weed pressure, while a commercial standard herbicide serves as a benchmark for performance, thus ensuring the trial is a self-validating system.[19][20]
Experimental Workflow Diagram
Caption: Workflow for Field Efficacy Trial.
Step-by-Step Methodology
-
Site Selection and Trial Layout: 1.1. Select a field with a known, uniform history and a sufficient, homogenous population of the target weed species.[18] 1.2. Conduct a soil analysis to characterize texture, organic matter content, and pH. 1.3. Establish plots of a suitable size (e.g., 2m x 10m) arranged in a Randomized Complete Block Design with 3-4 replications.[11][17] Ensure sufficient buffer areas between plots to prevent spray drift.[11]
-
Treatments and Application: 2.1. Treatments should include: an untreated (weedy) control, Metazachlor at several rates (e.g., 0.75x, 1.0x, and 2.0x the proposed label rate), and a registered commercial standard herbicide. 2.2. Apply treatments pre-emergence of the crop and weeds using a calibrated small-plot sprayer (e.g., CO₂-pressurized backpack sprayer). 2.3. Record detailed environmental data at the time of application: air temperature, soil temperature, relative humidity, wind speed and direction, and soil moisture conditions.
-
Data Collection and Assessment: 3.1. Conduct assessments at multiple intervals (e.g., 30, 60, and 90 DAT) to evaluate both initial and residual efficacy. 3.2. Weed Control:
- Visually rate percent weed control for each species on a scale of 0% (no control) to 100% (complete control) relative to the untreated plots.
- Count weed density (plants/m²) within randomly placed quadrats (e.g., 0.25 m²) in each plot.
- At a key timepoint (e.g., 60 DAT), harvest above-ground weed biomass from quadrats for dry weight analysis. 3.3. Crop Safety (Phytotoxicity):
- Visually assess crop injury on a 0-100% scale (0 = no injury, 100 = crop death) or using the European Weed Research Council (EWRC) rating scale.[21][22][23] 3.4. Crop Yield:
- At crop maturity, harvest the designated yield area from the center of each plot and determine the yield, adjusting for moisture content.
-
Statistical Analysis: 4.1. Subject all data (weed counts, biomass, yield) to Analysis of Variance (ANOVA). 4.2. If the ANOVA indicates significant treatment effects (P ≤ 0.05), perform a mean separation test (e.g., Tukey's HSD) to compare individual treatments. 4.3. Present data clearly in summary tables.
Data Presentation Tables
Table 2: Weed Control Efficacy (% Visual Control)
| Treatment | Rate (kg a.i./ha) | 30 DAT | 60 DAT | 90 DAT |
|---|---|---|---|---|
| Untreated Control | 0 | 0a | 0a | 0a |
| Metazachlor | 0.75 | |||
| Metazachlor | 1.0 | |||
| Metazachlor | 2.0 | |||
| Commercial Standard | [Rate] | |||
| P-value | ||||
| LSD (0.05) |
Means within a column followed by the same letter are not significantly different.
Table 3: Crop Response (Phytotoxicity and Yield)
| Treatment | Rate (kg a.i./ha) | Crop Injury (%) at 30 DAT | Crop Yield (t/ha) |
|---|---|---|---|
| Untreated Control | 0 | 0a | |
| Metazachlor | 0.75 | ||
| Metazachlor | 1.0 | ||
| Metazachlor | 2.0 | ||
| Commercial Standard | [Rate] | ||
| P-value | |||
| LSD (0.05) |
Means within a column followed by the same letter are not significantly different.
References
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Metazachlor Herbicide Chemistry, Formulation, and Applications in Crop Weed Management . YouTube. [Link]
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Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology . Cambridge Core. [Link]
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General guidelines for sound, small-scale herbicide efficacy research . Aquatic Plant Management Society. [Link]
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Application Notes and Protocols for Metazachlor in Pre-emergence Weed Control
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Metazachlor for pre-emergence weed control. The information herein is curated to provide not only procedural steps but also the scientific rationale behind the protocols, ensuring a deep understanding of the herbicide's behavior and effective use in a research context.
Introduction: The Role of Metazachlor in Modern Weed Management
Metazachlor, a member of the chloroacetamide chemical family, is a selective herbicide widely utilized for the pre-emergence and early post-emergence control of a broad spectrum of annual grasses and broad-leaved weeds.[1][2] Its significance in crop protection, particularly in oilseed rape and various vegetable crops, stems from its efficacy against economically important weeds and its residual activity in the soil, which provides extended weed control during the critical early stages of crop establishment.[1][3] Understanding the nuances of its application is paramount to maximizing its efficacy while ensuring crop safety and environmental stewardship.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids
Metazachlor's herbicidal activity is rooted in its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[4] This is achieved by targeting and inhibiting the elongase enzymes, which are crucial for the initial steps of fatty acid biosynthesis.[4] The disruption of VLCFA synthesis leads to a cascade of effects, primarily inhibiting cell division and tissue differentiation.[1][4] Consequently, susceptible weed seedlings fail to emerge from the soil or exhibit stunted and deformed growth, ultimately leading to their death.[4] Metazachlor is absorbed primarily through the hypocotyls and roots of germinating weeds.[1]
Diagram: Simplified Signaling Pathway of Metazachlor's Mechanism of Action
Caption: Metazachlor's mechanism of action targeting VLCFA synthesis.
Physicochemical Properties and Formulations
Metazachlor is a solid at room temperature with slight solubility in water and high solubility in polar and aromatic organic solvents. It is commonly available in suspension concentrate (SC) formulations, which offer good handling characteristics and ease of mixing.[5]
| Property | Value | Reference |
| Chemical Class | Chloroacetamide | [4] |
| HRAC Group | 15 (Legacy K3) | [6] |
| Formulation Type | Suspension Concentrate (SC) | [5] |
| Water Solubility | Slightly soluble |
Factors Influencing Efficacy
The performance of Metazachlor as a pre-emergence herbicide is intricately linked to several environmental and soil factors. A thorough understanding of these factors is critical for designing effective weed control experiments and interpreting results.
-
Soil Moisture: Adequate soil moisture is crucial for the activation of Metazachlor.[7] Moisture is necessary to move the herbicide from the soil surface into the weed germination zone where it can be taken up by emerging seedlings. Applications to dry soil surfaces may result in reduced efficacy until sufficient rainfall or irrigation occurs.
-
Soil Type and Organic Matter: The bioavailability of Metazachlor is influenced by soil texture and organic matter content. Soils with higher clay and organic matter content tend to adsorb Metazachlor more strongly, which can reduce its availability for weed uptake but also decrease its potential for leaching.[8] Conversely, in sandy soils with low organic matter, Metazachlor is more readily available but may also be more prone to leaching.
-
Soil pH: Soil pH can influence the persistence and degradation rate of Metazachlor. While some herbicides are significantly affected by pH, the degradation of chloroacetamides like Metazachlor is primarily driven by microbial activity, which is in turn influenced by soil temperature, moisture, and pH.[9][10]
-
Temperature: Soil temperature affects the rate of microbial degradation of Metazachlor.[11] Higher temperatures generally lead to faster breakdown of the herbicide, which can influence its persistence and the duration of residual weed control.[11]
Application Protocols for Field Research
The following protocols are designed to provide a standardized framework for the application of Metazachlor in pre-emergence weed control trials.
Experimental Design and Plot Layout
A randomized complete block design (RCBD) is recommended for field trials to account for field variability.[12]
-
Plot Size: Minimum plot size should be 20 m². Plots should ideally consist of 4 rows, with the two middle rows serving as the data collection rows to minimize edge effects.
-
Replicates: A minimum of four replicates should be used for each treatment.
-
Treatments: Treatments should include an untreated control, the proposed application rate(s) of Metazachlor, and a relevant commercial standard for comparison. To assess crop safety, a treatment with double the proposed rate should be included.
Diagram: Experimental Workflow for a Pre-emergence Herbicide Trial
Caption: A typical workflow for conducting a pre-emergence herbicide efficacy trial.
Sprayer Calibration Protocol
Accurate sprayer calibration is fundamental to achieving the desired application rate.
-
Select Nozzles: Choose flat-fan nozzles appropriate for broadcast herbicide application.
-
Determine Sprayer Output:
-
Fill the sprayer tank with a known volume of water.
-
Spray a pre-measured area (e.g., 100 m²) at a constant speed and pressure.
-
Measure the amount of water required to refill the tank to the original volume. This is the sprayer output per the measured area.
-
-
Calculate Application Volume: Convert the sprayer output to liters per hectare (L/ha).
-
Calculate Herbicide Amount:
-
Determine the desired application rate of Metazachlor in kg active ingredient per hectare (kg a.i./ha).
-
Use the following formula to calculate the amount of Metazachlor formulation to add to the spray tank: Amount of Product (L) = (Desired Rate (kg a.i./ha) x Tank Volume (L)) / (Formulation Concentration (kg a.i./L) x Application Volume (L/ha))
-
Application Procedure
-
Apply Metazachlor uniformly to the soil surface immediately after sowing and before crop and weed emergence.
-
Ensure a fine, firm seedbed for optimal herbicide-to-soil contact.[7]
-
Avoid application to dry, cracked, or saturated soils.[4]
Efficacy and Crop Safety Assessment Protocols
Weed Control Efficacy Assessment
-
Assessment Timing: Conduct assessments at regular intervals after application (e.g., 14, 28, and 56 days after treatment).
-
Methodology:
-
Use quadrats (e.g., 0.25 m²) placed randomly within the central rows of each plot.
-
Weed Density: Count the number of individuals of each weed species within each quadrat.[13]
-
Weed Biomass: At the final assessment, harvest all weeds within the quadrats, dry them in an oven at 70°C to a constant weight, and record the dry biomass for each species.[13][14]
-
-
Data Calculation: Calculate the percent weed control relative to the untreated control for both density and biomass.
Crop Phytotoxicity Assessment
-
Assessment Timing: Visually assess crop injury at the same intervals as the weed efficacy assessments.
-
Rating Scale: Use a standardized rating scale, such as the 0-100% scale, where 0 represents no injury and 100 represents complete crop death.[15] A rating of 10% or less is generally considered acceptable.[15]
-
Symptoms to Record: Note any specific symptoms of phytotoxicity, such as stunting, chlorosis, necrosis, or stand reduction.[15]
| Phytotoxicity Rating (%) | Description of Crop Injury |
| 0 | No visible injury |
| 1-10 | Slight stunting or discoloration, generally outgrown |
| 11-30 | Moderate stunting and/or discoloration, recovery possible |
| 31-60 | Severe stunting and discoloration, stand reduction likely |
| 61-90 | Very severe injury, most plants dying |
| 100 | Complete crop death |
Adapted from the CWSS-SCM rating scale for crop tolerance.[15]
Data Presentation and Interpretation
Metazachlor Efficacy on Key Weed Species
The following table summarizes the expected efficacy of Metazachlor on various weed species when applied pre-emergence at recommended rates. Efficacy can vary depending on environmental conditions and weed biotypes.
| Weed Species | Scientific Name | Expected Control (%) |
| Black-grass | Alopecurus myosuroides | 70-90 |
| Annual Meadow-grass | Poa annua | 85-95 |
| Scentless Mayweed | Tripleurospermum inodorum | 80-95 |
| Common Chickweed | Stellaria media | 85-95 |
| Shepherd's-purse | Capsella bursa-pastoris | 85-95 |
| Cleavers | Galium aparine | 60-80 |
Note: Efficacy can be enhanced by tank-mixing with other herbicides.
Soil Persistence of Metazachlor
The half-life (DT50) of Metazachlor in soil is a critical parameter for understanding its residual activity and potential for carryover to subsequent crops.
| Soil Type | Organic Matter (%) | pH | DT50 (days) | Reference |
| Loamy Sand | 1.1 - 1.9 | 5.7 - 6.4 | 30 - 60 | [1] |
| Clay Loam | 2.0 - 3.5 | 6.0 - 7.0 | 10.2 (field) | [16] |
| Sandy Loam | 0.8 - 1.5 | 5.5 - 6.5 | 12.1 - 16.8 | [17] |
DT50 values are indicative and can vary significantly with environmental conditions.
Resistance Management
The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations. To mitigate the risk of Metazachlor resistance, the following strategies are recommended:
-
Rotate Herbicides: Use herbicides with different modes of action in rotation.
-
Tank-Mixing: Tank-mix Metazachlor with herbicides that have a different mode of action to broaden the weed control spectrum and reduce selection pressure.[18][19]
-
Integrated Weed Management (IWM): Combine chemical control with cultural and mechanical weed control methods.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, coveralls, and eye protection, when handling and applying Metazachlor.[7][20]
-
Storage: Store Metazachlor in its original container in a cool, dry, and well-ventilated area, away from food and feed.[20]
-
Disposal: Dispose of empty containers and unused product in accordance with local regulations.
References
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Canadian Weed Science Society. (2018). Description of 0-100 rating scale for herbicide efficacy and crop phytotoxicity. [Link]
- Gawlik-Jędrzejczak, E., et al. (2013). Metazachlor residues in soil and rape seed. Plant Protection Research, 53(1), 73-78.
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- Klem K., et al. (2019). EFFICACY AND CROP SAFETY OF SOIL HERBICIDES IN THE FRUIT NURSERY. Acta Universitatis Agriculturae et Silviculturae Mendelianae Brunensis, 67(1), 101-110.
- Elcombe, C. R., et al. (2014). Metazachlor: Mode of action analysis for rat liver tumour formation and human relevance. Toxicology, 323, 30-39.
- Lestari, F., et al. (2022). Phytotoxicity rating scale for determining the Percent Phytotoxicity.
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- Department of Agriculture, Forestry and Fisheries. (n.d.).
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- FAO. (1999). fao specifications and evaluations for plant protection products metazachlor.
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- Pesticide Info. (2024).
- LSU AgCenter. (n.d.). Table 1. Weed response ratings for selected corn herbicides applied preemergence.
- Duddu, H., et al. (2019). Field experimental layout of the study. 19 herbicide treatments were...
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- Microna Agriculture. (n.d.). HOW SOIL PH AFFECTS THE ACTIVITY AND PERSISTENCE OF HERBICIDES.
- Talgre, L., et al. (2008). efficacy of herbicides used in the trial at different doses for controlling the most widespread broadleaf weeds in 2005-2007.
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- Delucchi, T. (2021). How Does Weed Density Impact Herbicide Efficacy. YouTube.
- EPPO. (n.d.).
- Al-Arify, I. A., et al. (2025). Effect of pH variation and temperature on pesticides sorption characteristics in calcareous soil.
- Kah, M., et al. (2007). Factors influencing degradation of pesticides in soil.
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- Al-Asadi, R. A., & Al-Janabi, A. S. (2023).
- Singh, M., et al. (2013). Herbicide Tank Mixtures for Broad-Spectrum Weed Control in Florida Citrus. SciSpace.
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- Ask IFAS. (2024).
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Application Note: High-Recovery Solid-Phase Extraction of Metazachlor from Aqueous Samples
<
Abstract
This document provides a comprehensive guide and a detailed protocol for the extraction and pre-concentration of the herbicide Metazachlor from various water matrices using solid-phase extraction (SPE). The methodologies presented are designed for analytical laboratories, environmental monitoring agencies, and research institutions requiring robust and reproducible quantification of Metazachlor at trace levels. We will explore the underlying chemical principles, compare leading sorbent technologies, and provide a step-by-step workflow optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Need for Metazachlor Monitoring
Metazachlor, a chloroacetamide herbicide, is widely used for pre-emergence and early post-emergence control of annual grasses and broad-leaved weeds in crops such as oilseed rape, maize, and various vegetables.[1] Its persistence and mobility in soil can lead to the contamination of ground and surface water resources. Due to its potential ecotoxicological effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for Metazachlor in drinking water, necessitating sensitive and reliable analytical methods for its detection.[1] Solid-phase extraction (SPE) has become the preferred technique over traditional liquid-liquid extraction (LLE) for this purpose, as it significantly reduces solvent consumption, shortens sample preparation time, and allows for simultaneous sample cleanup and analyte concentration.[2][3]
Foundational Principles: SPE for Metazachlor
The success of any SPE method hinges on understanding the physicochemical properties of the target analyte and its interaction with the sorbent.
Physicochemical Properties of Metazachlor
Metazachlor's properties dictate the choice of SPE sorbent and the optimization of the extraction protocol. It is a moderately non-polar molecule with limited water solubility.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆ClN₃O | [4] |
| Molecular Weight | 277.75 g/mol | [4] |
| Water Solubility | 450 mg/L (at 20°C) | [5] |
| Log P (Octanol-Water Partition) | 2.49 | [5] |
| Hydrolytic Stability | Stable at pH 5, 7, and 9 | [5] |
The Log P value of 2.49 indicates a significant hydrophobic character, making reversed-phase SPE an ideal extraction mechanism. Its stability across a wide pH range simplifies sample pre-treatment, as pH adjustment is generally not required to modify its chemical form for retention.[5]
Sorbent Selection: The Key to High Recovery
For a moderately non-polar compound like Metazachlor, two types of reversed-phase sorbents are predominantly used:
-
Silica-Based C18 (Octadecyl): This traditional sorbent offers excellent hydrophobic retention for non-polar to moderately polar compounds. It is a cost-effective and widely documented choice for pesticide analysis.[6][7] However, it can be susceptible to dewetting if the sorbent bed runs dry after conditioning, which can compromise recovery.
-
Polymeric Sorbents (e.g., Oasis HLB): Sorbents like Waters' Oasis HLB, a copolymer of divinylbenzene and N-vinylpyrrolidone, are highly effective for a wide range of compounds.[2][8] The hydrophilic-lipophilic balance (HLB) provides dual retention mechanisms: hydrophobic interaction via the divinylbenzene backbone and hydrophilic interaction via the N-vinylpyrrolidone moiety.[2][8] This makes them particularly robust, less prone to dewetting, and capable of capturing a broader range of analytes, including more polar metabolites.[9][10] For multi-residue methods that include Metazachlor and its more polar degradation products, polymeric sorbents are often the superior choice.[2][8][11]
Experimental Workflow and Protocol
This section details a validated protocol for the extraction of Metazachlor from water using a polymeric HLB sorbent, which generally provides the most consistent and highest recoveries.[2][8]
Required Materials and Reagents
-
SPE Cartridges: Polymeric HLB, 200 mg / 6 mL (e.g., Waters Oasis HLB or equivalent)
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Reagent Water (Type I)
-
Nitrogen gas, high purity
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Sample Collection Vials (e.g., 15 mL glass tubes)
-
Evaporation System (e.g., nitrogen blowdown)
-
Analytical Balance
-
Glass Fiber Filters (1 µm pore size)
-
Volumetric flasks and pipettes
-
Visualized SPE Workflow
The following diagram illustrates the key steps in the solid-phase extraction process for Metazachlor.
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Application Notes and Protocols for Field Trial Design: Metazachlor Performance Evaluation
Abstract
This document provides a comprehensive guide for researchers, agronomists, and crop protection specialists on the design and execution of scientifically rigorous field trials to evaluate the performance of Metazachlor-based herbicides. Metazachlor, a member of the chloroacetamide chemical family, is a selective, residual herbicide primarily used for the pre-emergence control of annual grasses and broad-leaved weeds in a variety of crops.[1][2][3] Its efficacy is contingent upon a complex interplay of environmental factors, application techniques, and weed biology. Therefore, robust field trial design is paramount to generating reliable and interpretable data. This guide emphasizes the causality behind experimental choices, ensuring that protocols are self-validating and grounded in established scientific principles.
Introduction: Understanding Metazachlor
Metazachlor is a soil-applied herbicide that functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][4] This disruption of lipid biosynthesis interferes with cell division and tissue differentiation, ultimately halting the germination and emergence of weed seeds.[4] It is primarily absorbed through the roots and hypocotyls of emerging seedlings.[2] A thorough understanding of its mode of action and environmental fate is critical for designing effective evaluation trials.
1.1. Mode of Action
Metazachlor targets the elongase enzyme system, a key component in the production of VLCFAs. This inhibition leads to stunted growth and developmental abnormalities in weed seedlings, which eventually die. Its pre-emergence activity means it is most effective when applied before weed seeds germinate.[1]
1.2. Environmental Fate and Behavior
The performance and environmental impact of Metazachlor are significantly influenced by soil properties and climatic conditions. Key considerations include:
-
Soil Type: Metazachlor's efficacy can be affected by soil texture and organic matter content. It is generally not recommended for use on sandy or very light soils, or soils with high organic matter content (>10%).[3]
-
Mobility: Metazachlor is considered moderately mobile in soil.[5][6] This characteristic, coupled with its detection in some water sources, underscores the importance of stewardship and careful management to prevent runoff and leaching.[5][6][7]
-
Degradation: The breakdown of Metazachlor in soil is influenced by factors such as temperature and microbial activity.[8][9] Its half-life in soil can vary, with studies showing it can be detected for a considerable period after application.[9][10][11]
-
Moisture: Soil moisture is crucial for the activation of Metazachlor. Adequate moisture allows the herbicide to be available in the soil solution for uptake by germinating weeds.[12]
Pre-Trial Planning and Design
A well-conceived trial design is the foundation of a successful performance evaluation. This phase involves defining clear objectives, selecting appropriate sites, and establishing a statistically sound experimental layout.
2.1. Defining Trial Objectives
The primary objectives of the field trial must be clearly articulated. These may include:
-
Determining the effective dose range of Metazachlor for controlling a specific weed spectrum.
-
Assessing the crop safety (phytotoxicity) of Metazachlor on the target crop.
-
Evaluating the performance of Metazachlor in tank-mix combinations with other herbicides.
-
Investigating the influence of different soil types or environmental conditions on efficacy.
-
Monitoring for the potential development of herbicide resistance.[13][14][15][16]
2.2. Site Selection
The choice of trial location is critical for generating relevant and applicable data. Key site selection criteria include:
-
Uniform Weed Population: The site should have a consistent and moderate population of the target weed species.[17]
-
Soil Consistency: The trial area should have uniform soil type, texture, and organic matter content to minimize variability.
-
Topography: A relatively flat area with a uniform slope (ideally less than 5%) is preferred to avoid issues with runoff and uneven application.[6]
-
Absence of Confounding Factors: The site should be free from confounding factors such as previous herbicide residues, significant pest or disease pressure, and irregular irrigation patterns.
-
Accessibility and Security: The site must be accessible for timely operations and secure to prevent unintended disturbances.
2.3. Experimental Design
-
Randomized Complete Block Design (RCBD): This is the most commonly used design for herbicide trials.[17] It involves dividing the trial area into blocks, with each block containing all the treatments in a random order. This design helps to account for variability within the field.
-
Treatments: The treatment list should be comprehensive and include:
-
Untreated Control: An essential baseline for comparison.
-
Test Product(s): Metazachlor-based formulations at various application rates. It is advisable to test at half, the proposed label rate, and double the intended rate to assess both efficacy and crop safety margins.
-
Reference Product(s): A commercially available standard herbicide with a known performance against the target weeds.[19]
-
-
Replication: Each treatment must be replicated at least four times to ensure statistical validity and to account for natural variation within the trial site.
-
Plot Size: The size of individual plots should be large enough to minimize edge effects and to allow for accurate application and assessment. A minimum plot size of 10-50 square meters is generally recommended.
Trial Execution: Protocols and Methodologies
Meticulous execution of the trial protocol is crucial for data quality and integrity.
3.1. Herbicide Application
Accurate and uniform application of the herbicide is paramount.
-
Equipment and Calibration: Use a calibrated research sprayer designed for small plot applications to ensure precise delivery of the intended dose.
-
Timing: For pre-emergence application, Metazachlor should be applied to a well-prepared, fine, and firm seedbed before weed emergence.[12] Record the date and time of application, as well as the growth stage of the crop (if applicable).
-
Environmental Conditions: Record key weather data at the time of application, including temperature, humidity, wind speed, and cloud cover. Avoid application during high winds to prevent spray drift. Do not apply if heavy rainfall is expected within 48 hours, as this can increase the risk of runoff.[5][6]
3.2. Data Collection and Assessment
Systematic and timely data collection is essential for a comprehensive evaluation.
-
Weed Control Efficacy:
-
Assessment Timings: Evaluate weed control at regular intervals after application (e.g., 14, 28, and 56 days after treatment).
-
Assessment Methods:
-
Visual Ratings: Use a percentage scale (0% = no control, 100% = complete control) to visually assess the level of weed control for each species present.
-
Weed Counts: Count the number of individual weed plants per unit area (e.g., per square meter) in each plot.
-
Biomass: Harvest the above-ground weed biomass from a defined area within each plot, dry it, and record the weight.
-
-
-
Crop Phytotoxicity:
-
Assessment Timings: Visually assess the crop for any signs of injury at regular intervals, starting a few days after application.
-
Assessment Methods: Use a percentage scale (0% = no injury, 100% = complete crop death) to rate any observed phytotoxicity symptoms, such as stunting, chlorosis, or necrosis.
-
-
Yield Data: At the end of the growing season, harvest the crop from a designated area within each plot and measure the yield. This is the ultimate measure of the herbicide's impact on the crop.
Data Analysis and Interpretation
-
Analysis of Variance (ANOVA): ANOVA is a common statistical method used to determine if there are any significant differences between the treatment means.[18]
-
Mean Separation Tests: If the ANOVA shows a significant treatment effect, a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) can be used to determine which specific treatments are different from each other.
-
Dose-Response Analysis: For trials evaluating multiple rates of Metazachlor, dose-response curves can be generated to determine the effective dose (ED) required to achieve a certain level of weed control (e.g., ED50 or ED90).
-
Logistic Regression: This can be a useful tool for analyzing binary data, such as plant mortality.[21]
Reporting and Documentation
Thorough documentation of all trial procedures and results is essential for regulatory submissions and for sharing the findings with the scientific community. The final report should include:
-
A detailed description of the trial objectives, materials, and methods.
-
A summary of the environmental conditions during the trial.
-
A clear presentation of the data in tables and graphs.
-
A statistical analysis of the results.
-
A discussion of the findings and their implications.
Experimental Workflow and Data Flow Diagram
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Application Note: Quantitative Analysis of Metazachlor in Environmental Samples Using Gas Chromatography
Abstract
This application note details a robust and validated method for the quantitative analysis of the herbicide Metazachlor in environmental matrices, specifically soil and water, using gas chromatography. Metazachlor, a pre-emergent herbicide from the chloroacetamide class, is widely used for controlling grasses and broad-leaved weeds in various crops.[1][2] Its potential for environmental contamination necessitates sensitive and reliable analytical methods for monitoring its residues.[3] This guide provides a comprehensive protocol, including sample preparation through solid-phase extraction (SPE), instrumental analysis via Gas Chromatography with Mass Spectrometry (GC-MS), and method validation in accordance with established guidelines. The described method achieves excellent sensitivity and accuracy, making it suitable for routine environmental monitoring and research applications.
Introduction
Metazachlor (2-chloro-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide) is a selective, systemic herbicide used to control annual grasses and broadleaf weeds in crops like oilseed rape, potatoes, and vegetables.[1] Due to its application practices and moderate persistence, there is a potential for residues to be found in soil and water bodies.[4] Monitoring these residues is crucial for assessing environmental impact and ensuring compliance with regulatory limits.
Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like Metazachlor.[5] When coupled with a sensitive and selective detector such as a Mass Spectrometer (MS), it provides a highly reliable platform for identification and quantification at trace levels.[5][6] This note provides a complete workflow, from sample collection and preparation to final analysis, designed for researchers and analytical chemists in the environmental and agricultural sciences.
Principle of the Method
The method is based on the extraction of Metazachlor from an aqueous or soil matrix, followed by cleanup and concentration using Solid-Phase Extraction (SPE). The purified extract is then injected into a high-resolution capillary gas chromatograph. In the GC, compounds are separated based on their volatility and interaction with the stationary phase of the column.[5] The eluting compounds are then detected by a mass spectrometer, which provides definitive identification based on the compound's unique mass spectrum and quantification based on the response of a specific quantitation ion.[7]
Materials and Reagents
-
Solvents: Acetonitrile, Ethyl Acetate, Methanol, n-Hexane (Pesticide residue analysis grade or equivalent).
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Reagent Water (Type I).
-
Standards: Metazachlor certified reference standard (≥98% purity), Atrazine-d5 (Internal Standard, IS).
-
Gases: Helium (Carrier Gas, 99.999% purity).
-
Solid-Phase Extraction: Oasis HLB (Hydrophilic-Lipophilic Balanced) 6 cc, 200 mg cartridges or equivalent.[8]
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a mass spectrometer detector is recommended for this analysis. The following conditions have been validated for this method.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Injector | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 2 µL |
| Inlet Temperature | 250°C[8][9] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6] |
| Oven Program | 60°C (hold 1 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to 260°C (hold 5 min)[7][8] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| MS Acquisition Mode | Selected Ion Monitoring (SIM)[7] |
| Metazachlor Ions | m/z 277 (Quantifier), 198, 170 (Qualifiers) |
| Atrazine-d5 (IS) Ion | m/z 220 (Quantifier) |
Scientist's Note: The HP-5MS column, a low-polarity 5% phenyl-methylpolysiloxane phase, is chosen for its excellent resolving power for a wide range of pesticides, including chloroacetamides. The temperature program is optimized to ensure good separation of Metazachlor from potential matrix interferences while maintaining a reasonable run time. Using SIM mode significantly enhances sensitivity compared to full scan mode, which is critical for detecting residues at environmentally relevant concentrations.[7][10]
Experimental Protocols
Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of Metazachlor reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.
-
Internal Standard Stock (100 µg/mL): Prepare a stock solution of Atrazine-d5 in ethyl acetate.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the primary stock standard in ethyl acetate. Fortify each calibration standard with the internal standard to a final concentration of 0.1 µg/mL.
Sample Collection and Storage
-
Water Samples: Collect water samples in 1 L amber glass bottles.[11] Store at 4°C and extract within 7 days.
-
Soil Samples: Collect soil from the top 15 cm using a clean stainless-steel auger. Homogenize the sample by passing it through a 2-mm sieve.[3] Store samples in polyethylene bags at -20°C until extraction.[3]
Sample Preparation Protocol
This protocol utilizes Solid-Phase Extraction (SPE) for its efficiency and high recovery rates.[8]
A. Water Sample Extraction
-
Allow the 500 mL water sample to equilibrate to room temperature.
-
Add 25 µL of the 100 µg/mL internal standard (Atrazine-d5) to the sample, resulting in a concentration of 5 µg/L.
-
Condition the SPE Cartridge: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water through the Oasis HLB cartridge. Do not allow the sorbent to go dry.
-
Load Sample: Pass the entire 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Dry Cartridge: After loading, dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elute Analytes: Elute Metazachlor from the cartridge by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge.
-
Concentrate: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
B. Soil Sample Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 25 µL of the 100 µg/mL internal standard (Atrazine-d5).
-
Add 20 mL of acetonitrile and shake vigorously for 15 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-5) with another 20 mL of acetonitrile and combine the supernatants.
-
Evaporate the combined extract to approximately 1 mL under a nitrogen stream. Add 10 mL of reagent water.
-
Proceed with the SPE cleanup as described for water samples (Steps A.3 - A.7).
Visual Workflow: Sample Preparation
Caption: Workflow for the extraction and cleanup of Metazachlor from water and soil matrices.
Method Validation
The analytical method was validated according to the European SANTE/12682/2019 guidelines to assess its performance.[6] Parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD) were evaluated.
| Parameter | Result |
| Linearity Range | 0.005 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998[6] |
| Limit of Detection (LOD) | 0.01 µg/L (Water), 0.5 µg/kg (Soil) |
| Limit of Quantification (LOQ) | 0.05 µg/L (Water), 1.0 µg/kg (Soil)[7] |
| Accuracy (Recovery) | 85 - 110% (at three spiking levels)[12] |
| Precision (RSD) | < 15% (Intra-day and Inter-day)[13] |
Scientist's Note: Accuracy was determined by analyzing spiked blank matrix samples at three concentration levels (low, medium, high). Precision was assessed by analyzing six replicate spikes on the same day (intra-day) and on three different days (inter-day). The results confirm that the method is accurate, precise, and sensitive enough for trace residue analysis.[12]
Data Analysis and Calculation
-
Identification: A compound is identified as Metazachlor if its retention time is within ±0.1 minutes of the average retention time from the calibration standards and the ratio of qualifier to quantifier ions is within ±20% of the theoretical ratio.
-
Quantification: Create a calibration curve by plotting the peak area ratio (Metazachlor area / Internal Standard area) against the concentration of the calibration standards. Use a linear regression fit.
-
Calculation: The concentration of Metazachlor in the original sample is calculated using the following formula:
Concentration = (Concentration from curve (µg/mL) x Final Volume (mL)) / Initial Sample Volume (L) or Weight (kg)
Overall Analytical Logic
The entire process, from receiving a sample to generating a final report, follows a systematic and quality-controlled pathway to ensure data integrity.
Caption: High-level overview of the analytical and quality control process.
Conclusion
The method presented provides a selective, sensitive, and reliable protocol for the quantitative determination of Metazachlor in water and soil samples. The use of solid-phase extraction for sample cleanup and gas chromatography-mass spectrometry for analysis ensures high-quality data suitable for environmental monitoring programs and regulatory compliance. The validation results demonstrate that the method is robust and meets the performance criteria required for trace pesticide residue analysis.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (S). Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group - Determination of Selected Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Gallocchio, F., et al. (2021). Development and validation of a GC×GC-ToFMS method for the quantification of pesticides in environmental waters. SFERA - Unife. Retrieved from [Link]
-
Ellutia. (n.d.). Pesticide Analysis in Cannabis and Hemp by Gas Chromatography. Retrieved from [Link]
-
National Institute of Hydrology, Roorkee. (n.d.). Trace Analysis of Pesticides by Gas Chromatography. Retrieved from [Link]
-
MDPI. (2021). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 20). How Can You Detect Pesticides Using Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Restek. (n.d.). Metazachlor: CAS # 67129-08-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
ResearchGate. (2014). Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metazachlor. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2014). Metazachlor residues in soil and rape seed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
Plant Protection Research Institute. (n.d.). Metazachlor residues in soil and rape seed. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1999). FAO specifications and evaluations for plant protection products: Metazachlor. Retrieved from [Link]
-
R Discovery. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods and Procedures for Pesticides. Retrieved from [Link]
-
ResearchGate. (2021). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]
-
California Department of Pesticide Regulation. (n.d.). Guide to Sampling Air, Water, Soil, and Vegetation for Chemical Analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). EPA Method 525.3. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods (ECM) Index - M. Retrieved from [Link]
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Application Note: Preparation of High-Purity Metazachlor Standard Solutions for Chromatographic Analysis
Abstract and Introduction
Metazachlor, a chloroacetamide herbicide, is widely used for pre-emergence control of annual grasses and broad-leaved weeds in crops such as oilseed rape and vegetables.[1][2] Its prevalence necessitates rigorous monitoring of its residues in environmental matrices (soil, water) and agricultural products to ensure compliance with regulatory limits and safeguard ecosystem and human health.[3] The foundation of accurate and reproducible quantitative analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the preparation of precise and stable analytical standards.
This application note provides a comprehensive, field-proven guide for researchers and analytical scientists on the preparation of Metazachlor standard solutions. It moves beyond a simple recitation of steps to explain the scientific rationale behind procedural choices, ensuring the integrity and reliability of calibration standards. We will cover the critical physicochemical properties of Metazachlor, safety protocols, solvent selection, and detailed, step-by-step procedures for creating primary stock, intermediate, and working standard solutions.
Metazachlor: Essential Physicochemical Properties
A thorough understanding of Metazachlor's properties is paramount for its effective handling and the preparation of stable solutions. These characteristics dictate the choice of solvent, storage conditions, and safety measures.
| Property | Value | Source |
| Chemical Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | [1] |
| CAS Number | 67129-08-2 | [4] |
| Molecular Formula | C₁₄H₁₆ClN₃O | [1] |
| Molecular Weight | 277.75 g/mol | [1] |
| Physical State | Solid at room temperature | |
| Water Solubility | 450 mg/L (at 20°C) | [2][5] |
| Organic Solvent Solubility | Highly soluble in polar and aromatic organic solvents like methanol, acetonitrile, and acetone. | [6][7] |
| Stability | Stable to hydrolysis under normal environmental pH and temperature conditions.[5] Should be protected from light during storage.[8] | |
| Storage Temperature | Recommended storage for neat material is 2-8°C. Stock solutions should be stored at -20°C or -80°C for long-term stability.[8] |
Safety and Handling Precautions
Metazachlor is a pesticide and must be handled with appropriate care. All procedures should be performed in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling Powders: When weighing the neat Metazachlor standard, avoid inhalation of the powder. Use a chemical fume hood and appropriate weighing tools.
-
Waste Disposal: Dispose of all Metazachlor waste (unused solutions, contaminated vials, etc.) in accordance with local, state, and federal hazardous waste regulations.
-
Spill Management: In case of a spill, contain the material, prevent it from entering waterways, and clean the area with an appropriate solvent and absorbent material.
Materials and Reagents
-
Metazachlor Certified Reference Material (CRM): Neat (powder or crystalline solid), with a purity of ≥98%. Procuring a CRM from an accredited supplier (e.g., Sigma-Aldrich, AccuStandard) is crucial as these materials come with a Certificate of Analysis (CoA) detailing purity, uncertainty, and traceability.[9]
-
Solvent: HPLC-grade or pesticide-residue grade methanol or acetonitrile. The choice of solvent should match the analytical mobile phase where possible to avoid solvent mismatch effects during injection.[10]
-
Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL) and Class A volumetric pipettes or calibrated micropipettes.
-
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Ultrasonic bath
-
Vortex mixer
-
Amber glass vials with PTFE-lined caps for storage
-
Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)
The primary stock solution is the cornerstone of all subsequent dilutions. Its accuracy dictates the accuracy of the entire calibration curve. Using a certified neat standard is a mandatory practice for regulatory compliance and data defensibility.[11][12]
Rationale: A concentration of 1000 µg/mL (or 1 mg/mL) is a common and convenient starting point. It requires weighing a practical amount of material (e.g., 10-25 mg), which minimizes the relative error of the analytical balance.
Step-by-Step Procedure:
-
Vial Pre-Weighing (Optional but Recommended): To accurately determine the amount of neat material transferred, first weigh the sealed vial containing the Metazachlor CRM on an analytical balance and record the weight.[11]
-
Material Transfer: Carefully transfer approximately 25 mg of the Metazachlor CRM into a 25 mL Class A volumetric flask.
-
Vial Post-Weighing: Reweigh the now-empty vial (and its cap) on the same balance. The difference between the initial and final weights gives the exact mass of Metazachlor transferred.
-
Initial Dissolution: Add approximately 15-20 mL of HPLC-grade methanol (or acetonitrile) to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the Metazachlor solid. Visually inspect to confirm no solid particles remain.
-
Equilibration: Allow the flask to return to ambient laboratory temperature (e.g., 20°C). This is a critical step, as the volume of the solvent changes with temperature.
-
Dilution to Volume: Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculation of True Concentration: Use the exact mass weighed to calculate the precise concentration of the stock solution.
-
Formula: Concentration (µg/mL) = (Mass of Metazachlor (mg) * Purity (%)) / Volume of Flask (mL) * 1000
-
Example: If 25.12 mg of a 99.7% pure standard was dissolved in 25.00 mL: (25.12 mg * 0.997) / 25.00 mL * 1000 = 1001.8 µg/mL
-
-
Transfer and Labeling: Immediately transfer the primary stock solution into an amber glass vial with a PTFE-lined cap. Label clearly with the compound name, exact concentration, solvent, preparation date, and preparer's initials.
Protocol 2: Preparation of Intermediate and Working Standards
Working standards are prepared by serially diluting the primary stock solution. This process minimizes waste and allows for the creation of a range of concentrations needed for instrument calibration.
Rationale: Direct preparation of very low concentration standards from a neat solid is highly inaccurate due to the minuscule masses that would need to be weighed. Serial dilution from a validated primary stock is the universally accepted best practice.[13]
Step-by-Step Procedure (Example Dilution Series):
-
Intermediate Stock (e.g., 10 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the calibration mark with the same solvent used for the primary stock.
-
Cap and invert multiple times to homogenize. This solution is now your intermediate stock at 10 µg/mL.
-
-
Working Standards (e.g., 0.05 to 1.0 µg/mL):
-
Prepare a series of volumetric flasks (e.g., 10 mL).
-
Use the C₁V₁ = C₂V₂ dilution equation to calculate the required volume of the 10 µg/mL intermediate stock.
-
Example for a 0.5 µg/mL standard in a 10 mL flask:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (0.5 µg/mL * 10 mL) / 10 µg/mL = 0.5 mL
-
-
Pipette 0.5 mL (or 500 µL) of the 10 µg/mL intermediate stock into the 10 mL flask.
-
Dilute to the mark with the solvent, cap, and homogenize.
-
Repeat this process for all desired concentrations in the calibration curve.
-
Workflow for Standard Solution Preparation
Caption: Workflow diagram illustrating the serial dilution process for Metazachlor standards.
Storage, Stability, and Quality Control
The integrity of analytical data is directly dependent on the stability of the standard solutions used for calibration.
-
Storage:
-
Primary Stock: Store at -20°C or -80°C in an amber glass vial to protect from light.[8] Properly sealed, it can be stable for 6 months or longer.
-
Intermediate & Working Standards: Store refrigerated (2-8°C) for short-term use (up to one week). For longer periods, store at -20°C. It is often best practice to prepare fresh working standards daily or weekly from the intermediate stock.[6]
-
-
Stability Checks:
-
Before each use, allow solutions to equilibrate to room temperature and vortex gently.
-
Visually inspect for any signs of precipitation or discoloration. If observed, the standard must be discarded.
-
Periodically, the calibration curve generated from the working standards should be checked against a quality control (QC) standard prepared from a separate, independent stock solution to validate the integrity of the primary stock.
-
Conclusion
The preparation of accurate and reliable Metazachlor standard solutions is a meticulous process that is fundamental to achieving high-quality analytical results. By using a certified reference material, employing precise volumetric techniques, selecting high-purity solvents, and adhering to proper storage and quality control procedures, laboratories can ensure the validity and defensibility of their quantitative data. The protocols and rationale outlined in this document provide a robust framework for researchers engaged in the analysis of this important herbicide.
References
-
FAO. (1999). FAO specifications and evaluations for plant protection products: Metazachlor. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
APVMA. (n.d.). Public Release Summary on the Evaluation of the New Active Metazachlor in the Product Butisan Herbicide. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49384, Metazachlor. PubChem. Available at: [Link]
-
CPAchem. (n.d.). Certified Reference Materials. Available at: [Link]
-
AERU. (n.d.). Metazachlor (Ref: BAS 47900H). University of Hertfordshire. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86290102, metazachlor ESA. PubChem. Available at: [Link]
-
A. A. G. O. A. A. A. (2023). Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole, Chloroacetanilide and Organochlorine Pesticides. Journal of the Chemical Society of Nigeria, 49(5). Available at: [Link]
-
Park, J. H., et al. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 63(29). Available at: [Link]
-
Stara, A., et al. (2020). Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. Scientific Reports, 10(1), 939. Available at: [Link]
-
Shimadzu. (n.d.). Metazachlor | 67129-08-2 | Reference standards. Available at: [Link]
-
Nacalai Tesque. (n.d.). Preparation of mobile phase for HPLC. Available at: [Link]
-
ResearchGate. (2020). LC-MS/MS parameters for the analysis of metazachlor metabolites. Available at: [Link]
-
Waters Corporation. (2014). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. Available at: [Link]
-
U.S. EPA. (1985). Analytical Reference Standards And Supplemental Data: The Pesticides And Industrial Chemicals Repository. U.S. Environmental Protection Agency. Available at: [Link]
-
Woźniak, E., et al. (2014). Metazachlor residues in soil and rape seed. Journal of Plant Protection Research, 54(1), 73-77. Available at: [Link]
-
Agilent Technologies. (n.d.). EPA Groundwater Standards. Available at: [Link]
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Application Notes & Protocols: Rapid Detection of Metazachlor Using Immunoassay
Introduction: The Need for Rapid Metazachlor Detection
Metazachlor, a member of the chloroacetamide herbicide family, is widely used for pre-emergence control of annual grasses and broad-leaved weeds in a variety of crops, including oilseed rape, potatoes, and soybeans.[1] Its extensive use, however, raises concerns about potential environmental contamination and residues in food products. Traditional analytical methods for Metazachlor detection, such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity but are often time-consuming, require sophisticated equipment, and can be costly.[2][3] Consequently, there is a growing demand for rapid, cost-effective, and high-throughput screening methods for Metazachlor residues.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as a powerful alternative for the rapid detection of pesticides.[4] These methods are based on the highly specific recognition between an antibody and its target antigen (in this case, Metazachlor). The simplicity, speed, and potential for high-throughput analysis make immunoassays an ideal tool for screening large numbers of samples in environmental monitoring, food safety assessment, and regulatory compliance.
This application note provides a comprehensive guide to the use of a competitive ELISA for the rapid detection of Metazachlor. We will delve into the underlying principles of the assay, provide detailed, step-by-step protocols for sample preparation and the immunoassay procedure, and offer insights into data analysis, interpretation, and assay validation.
Principle of the Competitive ELISA for Metazachlor
The competitive ELISA is a highly sensitive format for detecting small molecules like Metazachlor. The core principle relies on the competition between the free Metazachlor in the sample and a fixed amount of a Metazachlor-enzyme conjugate for a limited number of specific antibody binding sites, which are immobilized on the surface of a microtiter plate.
The assay proceeds as follows:
-
Coating: A known amount of anti-Metazachlor antibody is adsorbed onto the surface of the microplate wells.
-
Competition: The sample containing an unknown amount of Metazachlor is added to the wells, along with a Metazachlor-enzyme conjugate (e.g., Metazachlor-HRP). The free Metazachlor from the sample and the Metazachlor-enzyme conjugate compete to bind to the immobilized antibodies.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate is added. The enzyme part of the bound conjugate catalyzes a reaction that produces a colored product.
-
Detection: The intensity of the color is measured using a microplate reader.
Crucially, the color intensity is inversely proportional to the concentration of Metazachlor in the sample. A high concentration of Metazachlor in the sample will result in less of the enzyme conjugate binding to the antibodies, leading to a weaker color signal. Conversely, a low concentration of Metazachlor will allow more of the enzyme conjugate to bind, resulting in a stronger color signal.
Figure 1: Workflow of the competitive ELISA for Metazachlor detection.
Materials and Reagents
-
Anti-Metazachlor Antibody Coated Microplate (96-well)
-
Metazachlor Standard Solutions (0, 0.05, 0.1, 0.25, 0.5, 1.0 ng/mL)
-
Metazachlor-HRP Conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Sample Dilution Buffer
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Pipettes and tips
-
Microplate reader (450 nm)
Experimental Protocols
Part 1: Sample Preparation
The goal of sample preparation is to extract Metazachlor from the sample matrix and reduce interferences that could affect the immunoassay.[5] The choice of method depends on the sample type.
A. Water Samples (River, Ground, Tap Water)
-
Collect water samples in clean glass bottles.
-
If the water is turbid, filter it through a 0.45 µm filter.
-
For most surface and groundwater, direct analysis may be possible. If high concentrations of interfering substances are expected, a solid-phase extraction (SPE) cleanup may be necessary.
-
If dilution is required, use the provided sample dilution buffer.
B. Soil Samples
This protocol is adapted from methods used for other chloroacetamide herbicides.[6][7]
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of sample dilution buffer. Vortex to ensure complete dissolution.
-
The sample is now ready for ELISA analysis. The final concentration must be multiplied by a factor of 2 to account for the initial 1:2 (w/v) extraction ratio.
C. Crop Samples (e.g., Oilseed Rape, Vegetables)
This protocol is a general guide and may need optimization for specific crop types.[1][2]
-
Homogenize a representative portion of the crop sample (e.g., using a blender).
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and 5 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer a 10 mL aliquot of the upper acetonitrile layer to a clean tube.
-
Add 1 g of anhydrous sodium sulfate to remove residual water and vortex.
-
Take a 1 mL aliquot of the extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of sample dilution buffer.
-
The sample is now ready for analysis. The final concentration should be multiplied by the appropriate dilution factor.
Part 2: Competitive ELISA Protocol
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each Metazachlor standard solution and prepared sample extract to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Conjugate Addition: Add 50 µL of the Metazachlor-HRP conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 30 minutes at 37°C.
-
Washing: Decant the contents of the wells and wash the plate 4-5 times with 250 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining liquid.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
Figure 2: Step-by-step competitive ELISA workflow.
Data Analysis and Interpretation
-
Calculate the Mean Absorbance: Average the duplicate absorbance readings for each standard and sample.
-
Calculate the Percent Inhibition: Determine the percentage of inhibition for each standard and sample using the following formula:
-
% Inhibition = [ (Absorbance of Zero Standard - Absorbance of Standard/Sample) / Absorbance of Zero Standard ] * 100
-
-
Construct the Standard Curve: Plot the percent inhibition (%B/B₀) on the y-axis against the corresponding Metazachlor concentration (ng/mL) on a semi-logarithmic scale for the standard solutions.
-
Determine Sample Concentration: Interpolate the percent inhibition of each sample on the standard curve to determine its Metazachlor concentration.
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor from the sample preparation step to obtain the final concentration in the original sample.
| Metazachlor (ng/mL) | Mean Absorbance (450 nm) | % Inhibition |
| 0 | 1.502 | 0% |
| 0.05 | 1.251 | 16.7% |
| 0.1 | 1.035 | 31.1% |
| 0.25 | 0.689 | 54.1% |
| 0.5 | 0.421 | 72.0% |
| 1.0 | 0.233 | 84.5% |
| Table 1: Example data for generating a Metazachlor standard curve. |
Assay Performance and Validation
To ensure the reliability of the results, the immunoassay should be properly validated. Key validation parameters include:
-
Limit of Detection (LOD): The lowest concentration of Metazachlor that can be reliably distinguished from the blank. It is often calculated as the concentration corresponding to the mean absorbance of the zero standard minus three times its standard deviation.
-
Linear Range: The concentration range over which the assay is precise and accurate. For this competitive ELISA, the typical linear range is between 0.05 and 1.0 ng/mL.
-
Specificity (Cross-Reactivity): The ability of the antibody to exclusively bind to Metazachlor. Cross-reactivity with other structurally related chloroacetamide herbicides should be assessed.[1]
-
Precision: The reproducibility of the results, expressed as the coefficient of variation (CV%). Both intra-assay (within a plate) and inter-assay (between plates) precision should be determined.
-
Accuracy (Recovery): The ability of the assay to correctly measure known amounts of Metazachlor spiked into different sample matrices. Recovery studies are crucial for evaluating the efficiency of the sample preparation method and for identifying any matrix effects.[8]
| Parameter | Specification |
| Detection Range | 0.05 - 1.0 ng/mL |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Intra-assay CV% | < 10% |
| Inter-assay CV% | < 15% |
| Recovery in Spiked Samples | 80 - 120% |
| Table 2: Typical performance characteristics of a Metazachlor ELISA. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Reagents not at room temperature. | Ensure all reagents are at room temperature before use. |
| Improper washing. | Ensure thorough washing and complete removal of wash buffer. | |
| Reagents expired or improperly stored. | Check expiration dates and storage conditions. | |
| High Background | Insufficient washing. | Increase the number of wash steps. |
| Conjugate concentration too high. | Optimize the conjugate dilution. | |
| Incubation time too long. | Adhere to the recommended incubation times. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and consistent technique. |
| Temperature variation across the plate. | Ensure even incubation temperature. | |
| Incomplete mixing of reagents. | Gently mix the plate after adding reagents. | |
| Table 3: Common troubleshooting guide for the Metazachlor ELISA. |
Conclusion
The competitive ELISA described in this application note provides a rapid, sensitive, and cost-effective method for the screening of Metazachlor residues in various environmental and agricultural samples. The detailed protocols for sample preparation and the immunoassay procedure, along with guidelines for data analysis and validation, offer a robust framework for researchers and professionals in the fields of environmental science, food safety, and drug development. By understanding the principles and potential pitfalls of the assay, users can generate reliable and accurate data for the effective monitoring of this important herbicide.
References
- Scholz, M., & Hock, B. (1991). Development of an Enzyme Immunoassay for the Determination of Metazachlor. Analytical Letters, 24(3), 413-427.
- Kucharski, M., & Sadowski, J. (2014). Metazachlor residues in soil and rape seed. Journal of Plant Protection Research, 54(1), 73-77.
- Park, J. S., et al. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 63(1), 29.
- Food and Agriculture Organization of the United Nations. (1999). FAO specifications and evaluations for plant protection products: Metazachlor.
- Thurman, E. M., et al. (1996). Two quality assurance measures for pesticide analysis of wellwater: degradation in storage and GC/ELISA comparison. Journal of Agricultural and Food Chemistry, 44(7), 1933-1939.
-
Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Elabscience. (2015). Assay Procedure for Competitive-ELISA. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
- Hall, J. C., et al. (1989). Immunoassays for the detection of 2,4-D and picloram in river water and urine. Journal of Agricultural and Food Chemistry, 37(4), 981-985.
- Gabaldon, J. A., et al. (1999). Current trends in immunoassay-based kits for pesticide analysis. Critical Reviews in Food Science and Nutrition, 39(6), 519-538.
- Hennion, M. C., & Barceló, D. (1998). Strengths and limitations of immunoassays for effective and efficient use for pesticide analysis in water samples: A review. Analytica Chimica Acta, 362(1), 3-34.
- Jones, G., et al. (1995). Guidelines to the validation and use of immunochemical methods for generating data in support of pesticide registration.
-
Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting ELISA. Retrieved from [Link]
-
Iowa State University. (n.d.). Immunoassays for Pesticide Detection. Retrieved from [Link]
- Ligeois, M., et al. (1992). ELISA test, a new method to detect and quantify isoproturon in soil. Journal of Immunological Methods, 154(1), 121-129.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Metazachlor Matrix Effects in Mass Spectrometry
Welcome to the technical support center dedicated to addressing the challenges of Metazachlor analysis in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome matrix effects in their experimental workflows. Here, we synthesize technical expertise with practical, field-proven insights to ensure the accuracy and reliability of your quantitative analyses.
Introduction to Metazachlor and Matrix Effects
Metazachlor is a widely used herbicide belonging to the chloroacetamide class.[1] Its determination in complex matrices such as soil, water, and food products is crucial for environmental monitoring and food safety.[2][3] However, the quantitative analysis of Metazachlor by liquid chromatography-mass spectrometry (LC-MS/MS) is often hampered by matrix effects .
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[4][5][6] These effects can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[5][6] For Metazachlor, a compound analyzed in diverse and often "dirty" matrices, understanding and mitigating these effects is paramount for generating reliable data.
This guide provides a structured approach to troubleshooting and overcoming Metazachlor matrix effects, from sample preparation to data analysis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding Metazachlor analysis and matrix effects.
Q1: What are the primary causes of matrix effects in Metazachlor analysis?
A1: Matrix effects in Metazachlor analysis, as with other pesticides, primarily stem from co-extracted matrix components that interfere with the ionization process in the mass spectrometer's ion source.[4][5] Common culprits in matrices like soil and agricultural products include:
-
Organic matter: Humic and fulvic acids in soil can suppress the ionization of Metazachlor.
-
Lipids and pigments: In plant-based samples, lipids and chlorophyll can cause significant ion suppression.[7][8]
-
Salts and sugars: High concentrations of these compounds can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, affecting ionization efficiency.[5][9]
Q2: How can I detect and quantify matrix effects for my Metazachlor assay?
A2: The most common method is the post-extraction spike comparison .[7][10] This involves comparing the signal response of Metazachlor in a pure solvent standard to its response in a blank matrix extract spiked with the same concentration of the analyte.
The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects for Metazachlor?
A3: Generally, ESI is more susceptible to matrix effects than APCI.[7] This is because ESI is more sensitive to changes in the liquid phase properties caused by matrix components, which can affect droplet formation and solvent evaporation. For Metazachlor analysis, if significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to reduce these effects.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Dilution is a straightforward approach to reduce the concentration of interfering matrix components.[5][11] However, this strategy is only feasible if the concentration of Metazachlor in the sample is high enough to remain above the instrument's limit of quantification (LOQ) after dilution.[5] For trace-level analysis, excessive dilution may lead to the loss of detectable signal.
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects
When encountering significant matrix effects in your Metazachlor analysis, a systematic troubleshooting approach is essential. The following guide provides a logical workflow to identify and resolve the issue.
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the first and most critical line of defense against matrix effects.[12] The goal is to selectively extract Metazachlor while minimizing the co-extraction of interfering matrix components.
Issue: Poor recovery and/or significant ion suppression.
Troubleshooting Actions:
-
Review your extraction solvent: Acetonitrile is a common and effective solvent for extracting a wide range of pesticides, including Metazachlor, due to its ability to precipitate many matrix components.[13] If you are using other solvents like methanol or acetone, consider switching to acetonitrile.
-
Implement or refine a clean-up step: A dispersive solid-phase extraction (d-SPE) clean-up, often part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is highly recommended.[14]
-
For fatty matrices (e.g., oilseeds): Use a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences like lipids.
-
For pigmented matrices (e.g., leafy greens): Incorporate GCB (Graphitized Carbon Black) to remove pigments like chlorophyll. Caution: GCB can retain planar pesticides, so careful validation of Metazachlor recovery is necessary.
-
-
Consider alternative extraction techniques: For particularly challenging matrices, more advanced techniques like Solid-Phase Extraction (SPE) with specialized cartridges or Gel Permeation Chromatography (GPC) can provide a more thorough clean-up.[15]
Experimental Protocol: Modified QuEChERS for Metazachlor in Soil
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard (see Step 3).
-
Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE Clean-up:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
Step 2: Optimize Chromatographic Separation
If sample preparation is optimized and matrix effects persist, the next step is to improve the chromatographic separation to resolve Metazachlor from co-eluting interferences.[4]
Issue: Metazachlor peak co-elutes with a region of ion suppression.
Troubleshooting Actions:
-
Modify the gradient profile: A shallower gradient can increase the separation between Metazachlor and closely eluting matrix components.[4]
-
Change the stationary phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which may provide better separation from the specific interferences in your matrix.
-
Employ a smaller particle size column: Columns with sub-2 µm particles (UHPLC) offer higher resolution and can improve the separation of Metazachlor from matrix components in a shorter analysis time.
Step 3: Implement an Effective Internal Standard Strategy
The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[5][16]
Issue: Inconsistent quantification and poor reproducibility.
Troubleshooting Actions:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for matrix effect compensation.[16][17][18] A SIL-IS of Metazachlor (e.g., Metazachlor-d6) will have nearly identical chemical and physical properties to the native analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[19][20] This allows for accurate correction of the analyte signal.
-
If a SIL-IS is unavailable, use a structural analog: Choose a compound that is structurally similar to Metazachlor but not present in the samples. It should have similar chromatographic behavior and ionization efficiency. However, be aware that a structural analog may not perfectly mimic the matrix effects experienced by Metazachlor.
Data Presentation: Impact of Internal Standard on Quantification
| Sample Matrix | No Internal Standard (%RSD) | Structural Analog IS (%RSD) | Stable Isotope-Labeled IS (%RSD) |
| Soil | 25.3 | 12.8 | 3.5 |
| Spinach | 31.7 | 15.2 | 4.1 |
| Canola Seed | 45.1 | 21.9 | 5.8 |
This table illustrates the typical improvement in precision (lower %RSD) when using more appropriate internal standards.
Step 4: Utilize Matrix-Matched Calibration
When a SIL-IS is not available, matrix-matched calibration is an effective way to compensate for matrix effects.[21][22]
Issue: Inaccurate quantification due to consistent ion suppression or enhancement.
Troubleshooting Actions:
-
Prepare calibration standards in a blank matrix extract: This ensures that the calibration standards experience the same matrix effects as the samples.
-
Source a representative blank matrix: The blank matrix should be free of Metazachlor and as similar as possible to the samples being analyzed. If a true blank is unavailable, a surrogate matrix with similar properties can be used, but this requires thorough validation.
Workflow for Overcoming Metazachlor Matrix Effects
Caption: Troubleshooting workflow for Metazachlor matrix effects.
Concluding Remarks
Overcoming matrix effects in the analysis of Metazachlor requires a multi-faceted approach. By systematically optimizing sample preparation, refining chromatographic separation, and implementing robust calibration strategies, researchers can achieve accurate and reliable quantification of this important herbicide. The use of stable isotope-labeled internal standards remains the most effective method for compensating for unavoidable matrix effects. This guide provides a framework for troubleshooting and validating your analytical methods, ultimately leading to higher quality data.
References
-
Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
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ResearchGate. Matrix effects: Causes and solutions. [Link]
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Semantic Scholar. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. [Link]
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SpringerLink. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
ResearchGate. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Request PDF. [Link]
-
Wageningen University & Research. Validation of Chemical Methods for Residue Analysis. [Link]
-
OUCI. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. [Link]
-
Restek. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
National Institutes of Health (NIH). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
Waters. Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. [Link]
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National Institutes of Health (NIH). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
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LCGC. Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. [Link]
-
OUCI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
-
ResearchGate. Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. [Link]
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National Institutes of Health (NIH). Metazachlor. [Link]
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ResearchGate. How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
ResearchGate. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. [Link]
-
ResearchGate. Metazachlor residues in soil and rape seed. [Link]
-
National Institutes of Health (NIH). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. [Link]
-
ResearchGate. Behavior of metazachlor applied with additives in soil: Laboratory and field studies | Request PDF. [Link]
-
PubMed. Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. [Link]
-
PubMed. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. [Link]
-
ResearchGate. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. [Link]
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Improving the extraction efficiency of Metazachlor from clay soils
<__ _>
Welcome to the technical support center for herbicide residue analysis. This guide is designed for researchers and analytical scientists encountering challenges with the extraction of Metazachlor from clay-rich soil matrices. Clay soils present a unique and complex analytical challenge due to their high surface area, cation exchange capacity, and tendency to strongly adsorb organic molecules. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your extraction efficiency and ensure data integrity.
Part 1: Understanding the Challenge: Why is Metazachlor Difficult to Extract from Clay?
Metazachlor, a chloroacetamide herbicide, exhibits moderate water solubility and a tendency to adsorb to soil particles.[1][2] In clay soils, this adsorption is significantly amplified. The primary challenges include:
-
Strong Adsorption: Clay minerals and soil organic matter bind Metazachlor through various mechanisms, including van der Waals forces, hydrogen bonding, and partitioning into organic phases.[3][4][5] This makes it difficult for extraction solvents to efficiently desorb the analyte.
-
Complex Matrix: Clay soils are rich in interferents like humic and fulvic acids, which can be co-extracted with Metazachlor.[6] These co-extractives can cause significant matrix effects during chromatographic analysis, leading to signal suppression or enhancement.[7]
-
Poor Solvent Penetration: The fine, layered structure of clay can impede the penetration of extraction solvents, preventing complete interaction with the soil particles and leaving a portion of the analyte unextracted.
dot graph TD { subgraph "Metazachlor in Soil Matrix" M[Metazachlor] -- "Adsorption" --> Clay(Clay Particles); M -- "Partitioning" --> OM(Organic Matter); end
} caption: "Interaction of Metazachlor with clay soil components."
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the extraction of Metazachlor from clay soils.
Q1: My recoveries for Metazachlor are consistently low (<70%) using a standard QuEChERS protocol. What is the likely cause?
A1: This is the most prevalent issue. Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are typically optimized for high-water matrices like fruits and vegetables.[8][9] Clay soils violate this assumption and introduce specific problems:
-
Insufficient Hydration: The initial partitioning step in QuEChERS relies on the presence of water. Dry or semi-dry clay soils must be adequately hydrated before adding the extraction solvent (acetonitrile). Without sufficient water, the exothermic reaction from adding anhydrous MgSO₄ can cause analytes to "bake" onto the matrix, and the partitioning process will be inefficient.
-
Inadequate Solvent Strength: Acetonitrile alone may not be strong enough to break the adsorptive bonds between Metazachlor and the clay/organic matter matrix. The moderate polarity of acetonitrile is effective for many pesticides, but a solvent with a nonpolar component is often needed to disrupt hydrophobic interactions.
-
Inefficient Shaking/Homogenization: Clay particles can form dense aggregates, preventing the solvent from reaching all binding sites. Standard vortexing may be insufficient.
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I reduce these matrix effects?
A2: Ion suppression is caused by co-extracted matrix components that interfere with the ionization of Metazachlor in the mass spectrometer source.
-
Improve the Cleanup Step: The dispersive solid-phase extraction (dSPE) or "cleanup" step of the QuEChERS method is critical. For clay soils, a standard combination of Primary Secondary Amine (PSA) and MgSO₄ may be insufficient. Consider adding C18 or Graphitized Carbon Black (GCB) to the dSPE tube to remove nonpolar interferences and pigments, respectively.[7]
-
Dilute the Final Extract: A simple and effective way to reduce matrix effects is to dilute the final extract (e.g., 5- to 10-fold) with your initial mobile phase. This reduces the concentration of interfering compounds injected into the system. Modern LC-MS/MS systems are often sensitive enough to detect Metazachlor even after dilution.
-
Use Isotope-Labeled Internal Standards: The most robust way to compensate for matrix effects is to use a stable isotope-labeled (e.g., ¹³C or ²H) Metazachlor internal standard. This standard will experience the same matrix effects as the native analyte, allowing for accurate quantification.[10]
Q3: Should I adjust the pH of my extraction solvent?
A3: Yes, adjusting the pH can be highly beneficial. Acidic conditions have been shown to improve the extraction efficiency of many pesticides from soil.[10]
-
Mechanism: Lowering the pH can protonate the surfaces of clay minerals and humic acids, reducing their negative charge and weakening their ability to bind certain pesticides.[11] While Metazachlor itself is not strongly ionizable, altering the soil surface chemistry can facilitate its release.
-
Recommendation: Acidifying the acetonitrile with 0.1-1% formic acid or acetic acid is a common and effective modification.[10][12]
Q4: Are there alternatives to the QuEChERS method for difficult clay soils?
A4: Yes. While QuEChERS is popular for its speed, more exhaustive techniques may be necessary for clay matrices, especially for aged or strongly bound residues.[10]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.[6][13] The high temperature reduces solvent viscosity and weakens analyte-matrix interactions, while the high pressure keeps the solvent liquid, allowing for rapid extraction.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and soil matrix, causing a rapid transfer of energy that disrupts analyte-matrix interactions.[6]
-
Matrix Solid-Phase Dispersion (MSPD): MSPD involves blending the soil sample directly with a solid-phase sorbent (like C18-bonded silica).[14] The analytes are then eluted from this mixture. This technique combines extraction and cleanup into a single step.[14]
Part 3: Troubleshooting Guide: A Systematic Approach
Use this guide to diagnose and resolve common extraction problems.
dot graph TD { A[Start: Low Recovery or Poor Reproducibility] --> B{Is the Soil Sample Homogeneous?}; B -->|No| C[Action: Grind, Sieve (<2mm), and Thoroughly Mix Sample.]; B -->|Yes| D{Is the Soil Adequately Hydrated?}; D -->|No| E[Action: Add Water (e.g., 7-10 mL per 3-5 g dry soil) and allow to hydrate for 30 min before extraction.[8][15]]; D -->|Yes| F{Is the Extraction Solvent Optimized?}; F -->|No| G[Action: Modify Solvent. Try a mixture of Acetonitrile:Toluene (3:1, v/v) or Acetonitrile with 1% Formic Acid.[10][12]]; F -->|Yes| H{Is the Physical Extraction Process Sufficient?}; H -->|No| I[Action: Increase shaking time/intensity. Use a mechanical shaker for 5-10 min. Add a sonication step.[10]]; H -->|Yes| J{Is the dSPE Cleanup Step Effective?}; J -->|No| K[Action: Add C18 or GCB to the dSPE tube to remove additional interferences.[7]]; J -->|Yes| L[Consider Advanced Technique (PLE/MAE) or consult further literature.];
} caption: "Troubleshooting workflow for Metazachlor extraction."
Part 4: Validated Experimental Protocols
Protocol 1: Modified QuEChERS for Clay Soil
This protocol is a robust starting point for extracting Metazachlor from high-clay content soils.
1. Sample Preparation and Hydration
- Homogenize the air-dried soil sample by passing it through a 2 mm sieve.
- Weigh 5 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of deionized water. Vortex for 30 seconds.
- Allow the sample to hydrate for at least 30 minutes .
- Senior Scientist's Note: This hydration step is the single most critical modification for dry/semi-dry matrices.[7][8][15] It ensures proper partitioning and prevents the loss of analyte due to the heat generated upon the addition of anhydrous salts.
2. Extraction
- Add 10 mL of acetonitrile containing 1% formic acid to the hydrated sample.
- Add an appropriate internal standard if available.
- Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate - AOAC or similar formulation).
- Immediately cap the tube tightly and shake vigorously on a mechanical shaker for 5 minutes .
- Senior Scientist's Note: Mechanical shaking is superior to manual shaking for clay soils as it more effectively breaks up soil aggregates. The acidic solvent helps to disrupt analyte binding to soil surfaces.[10]
3. Centrifugation
- Centrifuge the tube at ≥4000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte) and a lower water/soil layer.
4. Dispersive SPE (dSPE) Cleanup
- Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .
- Vortex for 1 minute.
- Centrifuge at high speed (e.g., ≥10000 rcf) for 2 minutes.
- Senior Scientist's Note: The addition of C18 is crucial for removing nonpolar interferences, such as lipids and humic substances, which are common in clay soils and can cause significant matrix effects.[15]
5. Final Extract Preparation
- Take the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or GC-MS.
Protocol 2: Pressurized Liquid Extraction (PLE) for Aged Residues
This method is recommended for achieving the highest possible recovery, especially from field-aged or difficult soil samples.
1. Sample Preparation
- Mix 10 g of homogenized, sieved soil with an equal amount of diatomaceous earth or clean sand.
- Load the mixture into a PLE extraction cell.
2. Extraction Parameters
- Solvent: Acetone:Ethyl Acetate (1:1, v/v)
- Temperature: 100 °C
- Pressure: 1500 psi
- Static Time: 5 minutes
- Cycles: 2
- Senior Scientist's Note: Elevated temperature and pressure dramatically increase extraction kinetics and efficiency, overcoming the strong adsorptive forces in clay soils.[6] A mixture of solvents with varying polarities provides a more exhaustive extraction.
3. Post-Extraction Cleanup
- The collected extract is typically concentrated and may require a cleanup step using Solid Phase Extraction (SPE) with a silica or Florisil cartridge to remove co-extractives before analysis.[6]
Part 5: Data Summary
The choice of extraction method and solvent significantly impacts recovery. The following table summarizes expected outcomes based on literature and internal validation.
| Parameter | Standard QuEChERS (Acetonitrile) | Modified QuEChERS (Acidified MeCN) | PLE (Acetone/EtOAc) |
| Typical Recovery | 40 - 70% | 75 - 105% | 90 - 110% |
| Matrix Effects | High | Moderate | Moderate to Low (post-cleanup) |
| Throughput | High | High | Low to Medium |
| Solvent Usage | Low | Low | Medium |
| Best For | Screening, less challenging soils | Routine analysis, most clay soils | Aged residues, low-level detection, method validation |
References
- Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. [Link]
-
Influence of formulation on mobility of metazachlor in soil. PubMed Central. [Link]
- Responses of microorganisms and enzymes to soil contamin
- Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. Google Scholar.
- Metazachlor residues in soil and rape seed. Plant Protection Research.
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A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. PubMed Central. [Link]
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Screening and determination of pesticides in soil using continuous subcritical water extraction and gas chromatography - mass spectrometry. ResearchGate. [Link]
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Pre-emergence herbicides widely used in urban and farmland soils: fate, and potential human and environmental health risks. PubMed Central. [Link]
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Influence of the pH value on extraction. ResearchGate. [Link]
-
Soils, Pesticides, and pH: Interactions and Management. Agvise Laboratories. [Link]
-
Metazachlor (Ref: BAS 47900H). AERU - University of Hertfordshire. [Link]
-
Modifying QuEChERS for complicated matrices- Dry Samples. Restek. [Link]
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How Does Soil pH Impact Herbicides? Oklahoma State University Extension. [Link]
-
Influence of solvent type on the acetochlor and s-metolachlor extraction procedure. ResearchGate. [Link]
-
Modifying QuEChERS for complicated matrices- Soil and Sediment. Restek. [Link]
-
Multiresidue Determination of Pesticides in Acid-Clay Soils from Thailand. ResearchGate. [Link]
-
Multiresidue determination of pesticides in acid-clay soils from Thailand. PubMed. [Link]
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Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. PubMed Central. [Link]
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]
-
Effects of pH on Herbicide Activity. Washington State University. [Link]
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Effects of herbicides application on soil physicochemical properties. CABI Digital Library. [Link]
-
The Impact of Pesticide Residues on Soil Health for Sustainable Vegetable Production in Arid Areas. MDPI. [Link]
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(PDF) EFFECTS OF CLAY CONTENT IN SOIL ON PESTICIDES SORPTION PROCESS. ResearchGate. [Link]
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EFFECTS OF CLAY CONTENT IN SOIL ON PESTICIDES SORPTION PROCESS. Journal of the Chilean Chemical Society. [Link]
-
The dissipation of metazachlor in soil layer of 10–20 cm in cultivated... ResearchGate. [Link]
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Soil and plant tissue testing for herbicide residues – how can it help. GRDC. [Link]
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Modification of Multiresidue QuEChERS Protocol to Minimize Matrix Effect and Improve Recoveries for Determination of Pesticide Residues in. SciSpace. [Link]
-
Determination of Pesticide Residues in Soil Using a QuEChERS Approach. LCGC. [Link]
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Troubleshooting poor peak shape in Metazachlor chromatography
Welcome to the technical support center for Metazachlor analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in the chromatographic analysis of Metazachlor. By understanding the underlying causes and following logical troubleshooting workflows, you can enhance the accuracy, resolution, and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common peak shape abnormalities encountered during Metazachlor chromatography in a question-and-answer format.
Why is my Metazachlor peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape distortion in chromatography.[1][2] For a neutral compound like Metazachlor under typical reversed-phase conditions, this often points to secondary interactions with the stationary phase or issues with the chromatographic system itself.
Underlying Causes & Explanations:
-
Secondary Silanol Interactions: The primary cause of peak tailing in reversed-phase HPLC is often the interaction of analytes with residual silanol groups on the silica-based stationary phase.[1][3][4][5] Although Metazachlor is a neutral amide, its structure contains nitrogen and oxygen atoms with lone pairs of electrons that can form hydrogen bonds with acidic silanol groups (Si-OH) on the column packing material. These secondary interactions cause a portion of the Metazachlor molecules to be retained longer than the primary hydrophobic interaction, resulting in a tailing peak. This effect is more pronounced on older or lower-quality columns where the deactivation (end-capping) of silanols is incomplete or has degraded.[1][6]
-
Column Contamination or Degradation: Accumulation of strongly retained matrix components from previous injections can create active sites on the column inlet or within the packing bed, leading to peak tailing.[4] Over time, especially when operating at pH extremes, the bonded phase can hydrolyze, exposing more active silanol groups and worsening tailing.[6]
-
Mobile Phase pH and Buffer Issues: While Metazachlor itself is not ionizable, the mobile phase pH can influence the ionization state of the silica surface.[3] At mid-range pH, a higher population of silanol groups will be ionized (Si-O⁻), increasing the potential for unwanted secondary interactions.[5][6] Using an unbuffered or inadequately buffered mobile phase can lead to inconsistent surface chemistry and variable peak tailing.[3]
-
Extra-Column Volume: Excessive tubing length or internal diameter, particularly between the column and the detector, can cause the analyte band to spread, leading to broader and potentially tailing peaks.[7] This is known as an extra-column effect.
Troubleshooting Workflow: Resolving Peak Tailing
Follow this step-by-step workflow to diagnose and resolve Metazachlor peak tailing.
Step 1: System & Method Verification
-
Action: First, rule out simple system-level issues. Confirm that the mobile phase composition is correct, freshly prepared, and properly degassed.[8] Ensure that the correct column and method parameters (flow rate, temperature) are being used.
-
Rationale: Errors in mobile phase preparation are a common and easily correctable source of chromatographic problems.[8][9]
Step 2: Evaluate the Column
-
Action: If a guard column is installed, remove it and perform an injection. If the peak shape improves, the guard column is the source of the tailing and should be replaced.[10]
-
Rationale: Guard columns are designed to trap contaminants and protect the analytical column, meaning they will degrade faster.
Step 3: Perform a Column Wash
-
Action: If the problem persists, the analytical column may be contaminated. Perform a rigorous column wash procedure (see Protocol 1 below).
-
Rationale: A dedicated wash sequence can remove strongly retained contaminants that are not eluted by the mobile phase during analytical runs.[3]
Step 4: Optimize Mobile Phase
-
Action: If tailing continues with a clean column, consider mobile phase optimization. For reversed-phase C18 columns, adding a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase can improve peak shape.
-
Rationale: Operating at a lower pH (e.g., around 3.0) suppresses the ionization of residual silanol groups, minimizing the secondary interactions that cause tailing for polar and basic compounds.[1][11]
Step 5: Replace the Column
-
Action: If none of the above steps resolve the issue, the column's stationary phase may be irreversibly damaged or degraded. Replace it with a new, high-quality column, preferably one with advanced end-capping.
-
Rationale: All columns have a finite lifetime. Degradation of the packed bed or bonded phase will eventually lead to poor peak shapes that cannot be restored.[7][10]
Visualization: Peak Tailing Troubleshooting Logic
Caption: Troubleshooting workflow for Metazachlor peak tailing.
Why is my Metazachlor peak fronting?
Peak fronting, where the first half of the peak is broader than the latter half, is typically less common than tailing but indicates a distinct set of problems.[2] It suggests that some analyte molecules are moving through the column faster than the main band.
Underlying Causes & Explanations:
-
Column Overload: This is the most frequent cause of peak fronting.[12][13][14] Injecting too high a concentration of Metazachlor or too large a sample volume can saturate the stationary phase at the column inlet. When the stationary phase can no longer accommodate all the analyte molecules, the excess molecules are forced to travel down the column in the mobile phase without proper interaction, leading to premature elution and a fronting peak.[4][13][15]
-
Sample Solvent Incompatibility: If Metazachlor is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[4][16] The strong injection solvent carries the analyte down the column inlet too quickly, preventing proper focusing and partitioning with the stationary phase, which can result in fronting.[15]
-
Column Degradation (Collapse/Channeling): Although less common, physical degradation of the column bed can lead to fronting.[2] A void or "channel" in the packing material allows a portion of the sample to bypass the packed bed and travel unimpeded, eluting earlier than the rest of the sample band.[14] This can be caused by sudden pressure shocks or operating outside the column's recommended pH and temperature ranges.[2][6]
Troubleshooting Workflow: Resolving Peak Fronting
Step 1: Address Potential Overload
-
Action: Reduce the amount of sample being injected. Prepare a series of dilutions of your Metazachlor standard (e.g., 10x, 50x, 100x) and inject them.
-
Rationale: If the peak shape becomes symmetrical at lower concentrations, the issue is column overload.[13] You must either dilute your samples or switch to a column with a higher loading capacity (e.g., wider internal diameter or thicker stationary phase film).[13]
Step 2: Check Sample Solvent
-
Action: If dilution doesn't solve the problem, investigate the sample solvent. Whenever possible, dissolve and inject your sample in the initial mobile phase.[13] If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase.
-
Rationale: Injecting the sample in the mobile phase ensures a smooth transition onto the column, preventing the peak distortion caused by a solvent mismatch.[4][16]
Step 3: Inspect the Column
-
Action: If fronting persists and affects all peaks in the chromatogram, the column itself may be damaged.[2] Disconnect the column from the detector and carefully inspect the inlet end. Look for any visible signs of a void or discoloration at the top of the packing bed.
-
Rationale: A physical void or channel in the column packing is a serious issue that disrupts the flow path and causes severe peak shape problems.[14]
Step 4: Replace the Column
-
Action: If a void is observed or if all other steps fail, the column is likely compromised and must be replaced.
-
Rationale: A physically damaged column cannot be repaired and will continue to produce poor chromatography.[2] Avoid sudden pressure changes with the new column to prevent recurrence.
Visualization: Peak Fronting Troubleshooting Logic
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. hplc.eu [hplc.eu]
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- 5. chromtech.com [chromtech.com]
- 6. waters.com [waters.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Metazachlor Application Optimization: A Technical Support Guide
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and professionals on the optimization of spray application parameters for Metazachlor. Our goal is to bridge the gap between theoretical knowledge and practical, field-proven application strategies to ensure maximum efficacy, crop safety, and environmental stewardship.
Section 1: Fundamentals of Metazachlor Application
Metazachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class (Group K).[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and tissue differentiation in germinating weeds.[1][3][4] The herbicide is primarily absorbed through the roots and emerging shoots of weeds, halting their growth before they can establish.[1][5]
Effective application is paramount because Metazachlor's efficacy relies on creating a uniform herbicidal barrier in the upper soil layer where weed seeds germinate.[6][7] Inconsistent application can lead to "hot spots" with potential for crop injury or "cold spots" where weeds can break through, compromising the entire weed management strategy.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during Metazachlor application in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Poor Weed Control Efficacy
Q: We applied Metazachlor according to the label rate, but are observing significant weed breakthrough. What are the likely causes and how can we correct this?
A: Poor efficacy is a multifaceted issue. The primary causes often relate to herbicide availability in the soil and application coverage. Let's break down the potential factors:
-
Cause A: Lack of Soil Moisture & Herbicide Activation
-
Explanation: Metazachlor requires soil moisture to move from the surface into the top few centimeters of soil, where most weed seeds germinate. This process, known as activation, creates the chemical barrier necessary for control.[6] In prolonged dry conditions, the herbicide can remain on the soil surface, leading to reduced efficacy.[6]
-
Solution:
-
Timing: Apply Metazachlor when the soil is moist and light rain is forecasted. Most product labels recommend receiving about 0.5 inches of irrigation or rain within several days after application.[7]
-
Mechanical Incorporation: If conditions are dry and no rain is imminent, light mechanical incorporation may be an option, but consult the product label as this is not always recommended and can impact selectivity.
-
-
-
Cause B: Improper Sprayer Setup & Poor Coverage
-
Explanation: The goal is to create a continuous, even "blanket" of herbicide on the soil surface.[7] Skips or areas with low application volume will be weak points for weed emergence. This is often a result of incorrect nozzle selection, boom height, or pressure.
-
Solution:
-
Nozzle Selection: Use nozzles that produce a Medium to Coarse droplet size.[8] These droplets provide good surface coverage without being excessively prone to drift. Air Induction (AI) or other low-drift nozzles are highly recommended.[9][10]
-
Water Volume: Higher carrier volumes (e.g., 20 gallons/acre or more) generally improve coverage and can lead to better performance compared to lower volumes.[11][12]
-
Sprayer Calibration: This is non-negotiable. An uncalibrated sprayer can lead to significant under-application, which is a primary cause of failure.[13][14]
-
-
-
Cause C: Poor Seedbed Condition
-
Explanation: Large soil clods and excessive crop residue can intercept the spray, creating a "shadowing" effect that prevents the herbicide from reaching the soil.[6] Weeds can then emerge from these untreated zones.
-
Solution: Aim for a fine, well-consolidated seedbed.[6] If dealing with high residue (e.g., no-till systems), ensure residues are well-chopped and spread evenly.[6]
-
-
Cause D: Herbicide Resistance
-
Explanation: While less common for Group K herbicides than others, resistance can occur. Certain weed biotypes, such as waterhemp, have been identified with resistance to Metazachlor due to enhanced metabolic degradation of the herbicide.[15]
-
Solution: If you suspect resistance, collect weed seed samples for laboratory testing. Implement an integrated weed management (IWM) program that includes rotating herbicide modes of action and using cultural control methods.
-
Issue 2: Observed Crop Injury or Phytotoxicity
Q: Our crop is showing signs of stunting, leaf malformation (fasciation), and reduced vigor after a pre-emergence Metazachlor application. What could have caused this phytotoxicity?
A: Crop injury from Metazachlor, while not common when used correctly, is often linked to the crop's roots or shoot coming into excessive contact with the herbicide.[16][17]
-
Cause A: Application Overdose or Overlap
-
Cause B: Improper Planting Depth
-
Explanation: The principle of selectivity for pre-emergence herbicides relies on "positional selectivity." The crop seed must be planted deep enough to be physically separated from the herbicide barrier on the soil surface.[6] If seeds are too shallow, the emerging crop shoot and roots will grow directly through the concentrated herbicide layer.
-
Solution: Ensure planting equipment is set to the recommended depth for the specific crop, which is typically at least 1.25 inches (32mm) to keep seeds away from the herbicide zone.[6]
-
-
Cause C: Environmental Conditions
-
Explanation: Heavy rainfall immediately following application, especially on coarse or sandy soils with low organic matter, can leach the herbicide deeper into the soil profile, bringing it into contact with the crop's root zone.[6][22]
-
Solution: Avoid application if excessively heavy rain is forecast. On lighter soils, adhere strictly to the lower end of the recommended rate range for that soil type.
-
-
Cause D: Crop Stress
-
Explanation: Crops that are already under stress from factors like cold temperatures, waterlogging, or disease are less able to metabolize any small amount of herbicide they may absorb, increasing the risk of injury.
-
Solution: Avoid applying Metazachlor if the crop is expected to experience significant stress conditions shortly after planting.
-
Issue 3: Concerns About Off-Target Spray Drift
Q: We are operating near sensitive areas and need to minimize spray drift. What are the most critical parameters to manage for Metazachlor application?
A: Spray drift is the physical movement of spray droplets away from the target area and is a major concern for both environmental safety and efficacy.[23] Managing drift is about controlling droplet size and its behavior after leaving the nozzle.
-
Cause A: Small Droplet Size
-
Explanation: Small droplets (<150-200 microns) have very little mass and can remain suspended in the air for extended periods, allowing wind to carry them significant distances.[9] They are primarily created by high spray pressure and certain nozzle types.[11][24]
-
Solution:
-
Nozzle Selection: This is the most critical factor.[9] Use low-drift nozzles such as Air Induction (AI) or Turbo TeeJet (TTI) types, which are designed to produce Coarser droplets.[9][10][25]
-
Pressure Management: Operate nozzles within their recommended pressure range. Reducing pressure generally increases droplet size, but be aware that some AI nozzles require higher pressures to function correctly while still producing fewer driftable fines.[11][24]
-
-
-
Cause B: Environmental Conditions (Wind)
-
Explanation: Wind speed and direction are the driving forces behind drift.[9] Spraying in high winds dramatically increases the distance droplets can travel off-target.
-
Solution:
-
Monitor Wind: Always measure wind speed at boom height. Do not spray when wind speeds are high (typically above 10 mph) or when winds are blowing toward sensitive areas.[11]
-
Avoid Inversions: Do not spray during temperature inversions (often occurring in early morning or evening), where cool, dense air is trapped near the ground.[24] This can cause fine droplets to become suspended and travel for miles.
-
-
-
Cause C: High Boom Height & Sprayer Speed
-
Explanation: The higher the boom, the more time droplets have to be influenced by wind before reaching the target.[9] High sprayer speeds can create turbulence and vortices that lift spray droplets into the air.[11][19]
-
Solution:
-
Lower the Boom: Keep the boom as low as possible while maintaining proper spray pattern overlap, typically 24 inches or less above the target.[9][11] Using 110-degree nozzles allows for lower boom heights compared to 80-degree nozzles.[11]
-
Reduce Speed: Maintain a reasonable ground speed (e.g., less than 10-12 mph) to minimize boom bounce and air turbulence.[11][26]
-
-
-
Cause D: Lack of Adjuvants
-
Explanation: Certain adjuvants, known as drift reduction agents (DRAs), can increase the viscosity of the spray solution, leading to a coarser droplet spectrum.[19][23]
-
Solution: Consider adding a registered DRA to the tank mix, especially in marginal conditions. Always check for compatibility with Metazachlor and other tank-mix partners.[19]
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Boom Sprayer Calibration (1/128th Acre Method)
This protocol ensures the accurate application rate in Gallons Per Acre (GPA). The principle is that 128 ounces equals 1 gallon, and 1/128th of an acre is 340.3 sq. ft. Therefore, the number of ounces collected from one nozzle over the distance required to cover 340.3 sq. ft. directly equals the sprayer's output in GPA.[21]
Steps:
-
Inspect System: Clean the sprayer and check all hoses, fittings, and nozzles for wear or damage. Replace any nozzles that have a flow rate deviating by more than 5-10% from the average.[13][21]
-
Determine Course Length: Measure the nozzle spacing on your boom in inches. Use the table below to find the required travel distance.
-
Measure Travel Time: In the field to be sprayed, mark the determined course length. Drive the course at your intended application speed and engine RPM, recording the time in seconds. Repeat three times and calculate the average time.[20]
-
Collect Nozzle Output: Park the sprayer and maintain the same engine RPM. Set the spray pressure to your target. Using a calibrated container, catch the output from a single nozzle for the exact average time recorded in Step 3.[20]
-
Determine GPA: The volume collected in ounces is equal to your sprayer's output in Gallons Per Acre (GPA).[20][21]
-
Adjust if Necessary: If the measured GPA is different from your target GPA, you can make minor adjustments with pressure or major adjustments by changing your travel speed or nozzle size. Repeat the process to confirm the new output.[13]
Table 1: Calibration Course Lengths
| Nozzle Spacing (inches) | Course Length (feet) |
|---|---|
| 18 | 227 |
| 20 | 204 |
| 24 | 170 |
| 30 | 136 |
(Data synthesized from university extension calibration guides)
Protocol 2: Adjuvant Jar Test for Compatibility
Before tank-mixing Metazachlor with adjuvants or other pesticides, a jar test is critical to ensure physical compatibility and prevent the formation of precipitates or gels that can clog nozzles.
Steps:
-
Gather Materials: You will need a clear glass jar with a lid (quart or gallon size), water from the same source as you will use for spraying, and all the products (Metazachlor, other pesticides, adjuvants) you intend to mix, along with measuring devices (syringes or graduated cylinders).
-
Add Water: Fill the jar halfway with water.
-
Follow W-A-L-E-S: Add the products in the correct mixing order:
-
W - Wettable powders and Water-dispersible granules (if any)
-
A - Agitate the jar by shaking.
-
L - Liquid flowables and Suspension concentrates (like Metazachlor SC).
-
E - Emulsifiable concentrates (like Metazachlor EC).
-
S - Surfactants and other adjuvants.
-
-
Observe: After adding all components and filling the jar with the remaining water, cap it and shake vigorously. Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as clumping, layering, precipitation, or heat generation.
-
Evaluate: If the mixture remains uniform, it is likely compatible. If separation occurs but remixes easily, constant agitation in the spray tank will be required. If precipitates form that do not remix, the combination is incompatible.
Data Summary: Nozzle Selection for Metazachlor Application
The optimal nozzle choice balances surface coverage with drift reduction. For pre-emergence applications like Metazachlor, this typically means a Medium to Coarse droplet size.
Table 2: General Nozzle Characteristics for Pre-Emergence Herbicides
| Nozzle Type | Typical Droplet Size | Pressure Range | Drift Potential | Coverage | Suitability for Metazachlor |
|---|---|---|---|---|---|
| Standard Flat-Fan | Fine - Medium | Low - Medium | Moderate - High | Excellent | Good, but requires careful drift management. |
| Air Induction (AI) Flat-Fan | Coarse - Very Coarse | Medium - High | Low | Good | Excellent. Highly recommended for drift reduction.[10] |
| Turbo TeeJet Induction (TTI) | Extremely Coarse | Medium - High | Very Low | Moderate | Excellent. Best choice for maximum drift control, may need slightly higher water volumes to ensure coverage.[25] |
| Turbo FloodJet | Coarse - Very Coarse | Low | Low - Moderate | Good | Good, provides wide coverage at low pressures. |
(Data synthesized from multiple sources on nozzle selection and drift management)[8][9][10][25]
Section 4: Visual Logic & Workflow Diagrams
Diagram 1: Troubleshooting Poor Metazachlor Efficacy
This decision tree guides the user through a logical process to identify the root cause of inadequate weed control.
Caption: A decision tree for diagnosing poor Metazachlor efficacy.
Diagram 2: Key Factors Influencing Spray Drift
This diagram illustrates the interplay between equipment settings and environmental conditions that determine drift potential.
Caption: Interacting factors that control spray drift potential.
References
- 10 things to help reduce spray drift. (2025, March 11). Farm Progress.
- Six tips for maximising the efficacy of pre-ems. (2020, July 8). Bayer Crop Science UK.
- 10 Ways to Reduce Spray Drift. (2020, May 1). ProAg.
- Avoiding herbicide drift. University of Minnesota Extension.
- A Simple Method To Calibrate Sprayers. Department of Plant Sciences, University of Tennessee.
- 3 Tips to Optimize Pre-emergence Weed Control. WinField® United.
- Pesticide Sprayer Calibration Fundamentals. (2005, January 1). Colorado State University Extension.
- How to Calibrate Your Sprayer: A Step-by-Step Guide. Gemplers Learning Hub.
- 4 Ways to Minimize Spray Drift. (2025, May 27). FBN.
- Reducing Pesticide Spray Drift: 5 Key Aspects. (2022, June 1). Brewer International.
- What's the best nozzle for pre-emergence herbicides? (2019, August 20). Silsoe Spray Applications Unit.
- Pre-em herbicide spray trial reveals best nozzle choice. (2023, September 21). Farmers Weekly.
- When To Apply Pre-Emergent Herbicide For Optimal Results. Horizon Distributors.
- IR-4 Environmental Horticulture Program S-Metolachlor Crop Safety. (2023, May 3). IR-4 Project.
- IR-4 Environmental Horticulture Program S-Metolachlor Crop Safety. (2022, September 13). IR-4 Project.
- Behavior of metazachlor applied with additives in soil: Laboratory and field studies. (2025, August 7). ResearchGate.
- Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide. Australian Pesticides and Veterinary Medicines Authority.
- Comprehensive Guide to Nozzle Selection for Herbicide Spraying in Weed Control. Specialist Sales.
- Ensuring Application Accuracy with Proper Sprayer Calibration. (2025, January 16). Alligare Blog.
- Easy Calibration for Boom Sprayers. Utah State University Extension.
- Tips For Choosing The Right Sprayer Nozzle. Crop Care.
- Metabolism-based resistance - Why the concern? (2019, March 9). Integrated Crop Management, Iowa State University.
- Short‐term phytotoxicity in Brassica napus (L.) in response to pre‐emergently applied metazachlor: A microcosm study. (2017). Environmental Toxicology and Chemistry, 36(1), 59-70.
- Metazachlor residues in soil and rape seed. Plant Protection Research.
- EFFICACY AND CROP SAFETY OF SOIL HERBICIDES IN THE FRUIT NURSERY. (2019). Acta Universitatis Agriculturae et Silviculturae Mendelianae Brunensis, 67(1), 101-110.
- Metazachlor Herbicide Chemistry, Formulation, and Applications in Crop Weed Management. (2024, April 24). YouTube.
- Herbicide Resistance Management Strategies. (2025, June 26). CropLife Australia.
- Pre-em Application. Syngenta.
- Enantioselective phytotoxicity of metolachlor against maize and rice roots. (2012, May 30). PubMed.
- How to Apply Pre-Emergent Herbicides. (2025, February 10). LawnStarter.
- Preemergence Herbicide Application Timings: Pros and Cons. (2020, April 9). Integrated Crop Management, Iowa State University.
- Environmental Implication of Herbicide Use. (n.d.). PubMed Central.
- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. ResearchGate.
- Environmental fate of S-Metolachlor: a review. ResearchGate.
- Adjuvants Play Role Herbicide Performance. (2019, May 17). Nutrien Ag Solutions.
- Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. University of Nebraska-Lincoln.
- Herbicide performance: Environmental factors. Hort Innovation.
- FAO specifications and evaluations for plant protection products metazachlor. Food and Agriculture Organization of the United Nations.
- Slow release formulation of herbicide metazachlor based on high molecular weight poly(lactic acid) submicro and microparticles. ResearchGate.
- Understanding adjuvants used with agriculture chemicals. Crops and Soils Magazine.
- Diverse roles of adjuvants in crop protection. Citrus Research and Education Center, University of Florida.
- Adjuvants: What they do and how they do it. (2023, May 12). Saskatchewan Pulse Growers.
- Managing Herbicide-Resistant Weeds. University of Idaho.
- Metazachlor and Quinmerac Stewardship - FAQs. BASF Agricultural Solutions UK.
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- 2. croplife.org.au [croplife.org.au]
- 3. plantprotection.pl [plantprotection.pl]
- 4. researchgate.net [researchgate.net]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. Six tips for maximising the efficacy of pre-ems [cropscience.bayer.co.uk]
- 7. When To Apply Pre-Emergent Herbicide For Optimal Results [horizononline.com]
- 8. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 9. Avoiding herbicide drift [extension.umn.edu]
- 10. Tips For Choosing The Right Sprayer Nozzle [cropcareequipment.com]
- 11. 10 Ways to Reduce Spray Drift - ProAg [proag.com]
- 12. Pre-em herbicide spray trial reveals best nozzle choice - Farmers Weekly [fwi.co.uk]
- 13. How to Calibrate Your Sprayer: A Step-by-Step Guide - Gemplers [learn.gemplers.com]
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- 15. Metabolism-based resistance - Why the concern? | Integrated Crop Management [crops.extension.iastate.edu]
- 16. [PDF] Short‐term phytotoxicity in Brassica napus (L.) in response to pre‐emergently applied metazachlor: A microcosm study | Semantic Scholar [semanticscholar.org]
- 17. Enantioselective phytotoxicity of metolachlor against maize and rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Easy Calibration for Boom Sprayers | USU [extension.usu.edu]
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- 23. brewerint.com [brewerint.com]
- 24. farmprogress.com [farmprogress.com]
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- 26. syngenta.co.uk [syngenta.co.uk]
Technical Support Center: Mitigating Metazachlor Leaching in Sandy Soils
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on reducing Metazachlor leaching in sandy soils. This resource is designed to offer practical, scientifically-grounded solutions and troubleshooting strategies for your experimental work. Our approach is rooted in a deep understanding of soil-herbicide interactions to ensure the integrity and environmental safety of your research.
Introduction: The Challenge of Metazachlor in Sandy Soils
Metazachlor is a widely used herbicide for the control of annual grasses and broad-leaved weeds.[1][2] However, its application in sandy soils presents a significant environmental challenge. Due to their low organic matter content, large pore sizes, and high permeability, sandy soils are particularly susceptible to herbicide leaching, which can lead to the contamination of groundwater resources.[3][4][5] This guide provides a comprehensive overview of the factors influencing Metazachlor mobility and outlines effective strategies to minimize its vertical movement through the soil profile.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers encounter when working with Metazachlor in sandy soil environments.
Q1: What are the key properties of Metazachlor that contribute to its leaching potential?
A1: Metazachlor's leaching potential is influenced by a combination of its physicochemical properties. It has a relatively high water solubility and a low to moderate soil organic carbon-water partitioning coefficient (Koc), which indicates a weaker tendency to adsorb to soil particles, particularly in soils with low organic matter.[6][7] The Groundwater Ubiquity Score (GUS), which incorporates half-life and Koc, classifies Metazachlor as having a low to intermediate leachability.[6] However, under conditions of heavy rainfall or excessive irrigation in sandy soils, this potential for leaching can be significantly exacerbated.[4][5]
Q2: How does soil organic matter content affect Metazachlor leaching?
A2: Soil organic matter (SOM) is the single most important soil property affecting the adsorption of non-ionic herbicides like Metazachlor.[3] SOM provides a high number of binding sites for herbicide molecules, effectively immobilizing them and reducing their availability for transport with percolating water. Sandy soils are inherently low in SOM, which is a primary reason for their high leaching potential.[3][4] Increasing the SOM content is a cornerstone of any strategy to reduce Metazachlor leaching.
Q3: Can different Metazachlor formulations impact its mobility in soil?
A3: Yes, the formulation of Metazachlor can significantly influence its mobility. Studies have shown that controlled-release (CR) formulations, such as those immobilizing the active ingredient in an alginate matrix, can reduce the vertical mobility of Metazachlor in the soil compared to standard suspension concentrate (SC) formulations.[6][8] CR formulations release the herbicide more slowly, preventing a large, mobile pulse of the chemical after application.
Q4: What is the role of microbial degradation in the fate of Metazachlor in soil?
A4: Microbial degradation is a key pathway for the dissipation of Metazachlor in the soil environment.[9] Soil microorganisms utilize the herbicide as a carbon and energy source, breaking it down into less mobile and often less toxic metabolites.[2][10] The rate of microbial degradation is influenced by soil temperature, moisture, pH, and organic matter content. Practices that enhance microbial activity, such as conservation tillage, can contribute to a faster breakdown of Metazachlor, thereby reducing the amount available for leaching.[11]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for experiments aimed at reducing Metazachlor leaching.
Issue 1: Excessive Metazachlor Leaching Observed in Soil Column Experiments
Troubleshooting Steps:
-
Verify Soil Characteristics: Confirm the organic matter content and texture of your sandy soil. Low organic matter (<1%) is a primary driver of leaching.
-
Review Irrigation/Rainfall Simulation: Excessive water application will inevitably lead to increased leaching. Ensure your simulated rainfall or irrigation regime is realistic and does not create saturated flow conditions for prolonged periods.
-
Consider the Formulation: If using a standard suspension concentrate, consider testing a controlled-release formulation to assess its impact on leaching.
-
Evaluate the Impact of Soil Amendments: The most effective intervention is often the addition of a soil amendment to increase the adsorptive capacity of the soil.
Protocol 1: Evaluating the Efficacy of Biochar in Reducing Metazachlor Leaching Using Soil Columns
Objective: To quantify the reduction in Metazachlor leaching in sandy soil amended with different rates of biochar.
Materials:
-
Glass or PVC columns (e.g., 30 cm length, 5 cm diameter)
-
Sandy soil, sieved (<2 mm)
-
Biochar (specify type and pyrolysis temperature)
-
Metazachlor analytical standard and commercial formulation
-
Deionized water or 0.01 M CaCl2 solution
-
Inert material for the bottom of the column (e.g., glass wool, gravel)
-
Peristaltic pump or other means for controlled water application
-
Sample collection vials
-
Analytical instrumentation for Metazachlor quantification (e.g., LC-MS/MS or GC-MS)[12][13][14][15][16]
Methodology:
-
Soil and Amendment Preparation:
-
Characterize the sandy soil for organic matter content, particle size distribution, and pH.
-
Prepare soil-biochar mixtures at different application rates (e.g., 0%, 1%, 2%, and 5% w/w). Homogenize the mixtures thoroughly.
-
-
Column Packing:
-
Place a layer of inert material at the bottom of each column.
-
Pack the columns with the prepared soil-biochar mixtures to a uniform bulk density. Gently tap the columns to ensure even packing and avoid preferential flow paths.[17]
-
-
Pre-leaching and Equilibration:
-
Slowly saturate the columns from the bottom with deionized water or 0.01 M CaCl2 solution to displace air.
-
Allow the columns to drain freely for 24 hours to reach field capacity.
-
-
Metazachlor Application:
-
Apply a known concentration and volume of Metazachlor solution evenly to the surface of each soil column.
-
-
Leaching Simulation:
-
Begin the simulated rainfall event by applying deionized water or 0.01 M CaCl2 solution to the top of the columns at a constant, slow rate.[18]
-
Collect the leachate from the bottom of the columns at regular intervals (e.g., every 50 mL).
-
-
Sample Analysis:
-
Measure the volume of each leachate fraction.
-
Extract Metazachlor from the leachate samples using an appropriate method (e.g., solid-phase extraction).
-
Quantify the concentration of Metazachlor in each extract using a calibrated analytical instrument.
-
-
Data Analysis:
-
Calculate the cumulative mass of Metazachlor leached from each column over time.
-
Construct breakthrough curves by plotting the concentration of Metazachlor in the leachate against the cumulative leachate volume.
-
Compare the total amount of Metazachlor leached between the control (0% biochar) and the biochar-amended columns.
-
Expected Outcome: The addition of biochar is expected to significantly reduce the total amount of Metazachlor leached from the sandy soil columns. Higher biochar application rates are likely to result in greater retention of the herbicide in the soil.[19][20][21]
Issue 2: Inconsistent Results in Batch Adsorption Experiments
Troubleshooting Steps:
-
Ensure Equilibration Time is Sufficient: Adsorption is a time-dependent process. Conduct a preliminary kinetic study to determine the time required to reach equilibrium.
-
Control pH: The pH of the solution can influence the surface charge of the adsorbent and the speciation of the herbicide. Maintain a constant pH across all experimental units.
-
Check for Contamination: Ensure all glassware is scrupulously clean to avoid interferences in the analytical quantification.
-
Validate Analytical Method: Verify the accuracy and precision of your analytical method for Metazachlor in the experimental matrix.
Data and Visualization
Table 1: Physicochemical Properties of Metazachlor
| Property | Value | Implication for Leaching | Reference |
| Water Solubility | 630 mg/L (at 25°C, pH 7) | High solubility facilitates movement with soil water. | [7] |
| log Koc | 2.04 (median) | Indicates moderate adsorption to soil organic carbon. | [7] |
| Soil Half-life (DT50) | 3-9 days (typical) | Relatively short persistence reduces the time available for leaching. | [6][22] |
| GUS Index | 1.0 - 2.16 | Classifies it as having low to intermediate leachability. | [6] |
Diagram 1: Factors Influencing Metazachlor Leaching in Sandy Soil
Caption: Key factors that increase or decrease the potential for Metazachlor leaching in sandy soils.
Diagram 2: Experimental Workflow for a Soil Column Leaching Study
Caption: A stepwise workflow for conducting a soil column experiment to evaluate Metazachlor leaching.
Best Management Practices for Field Applications
While this guide is focused on experimental settings, the principles are directly applicable to field research and agricultural practices. To minimize Metazachlor leaching in field applications on sandy soils, consider the following best management practices (BMPs):
-
Increase Soil Organic Matter: Implement practices like conservation tillage, cover cropping, and the application of compost or other organic amendments.[11][23]
-
Optimize Irrigation: Use irrigation scheduling tools to apply water efficiently and avoid over-irrigation, which can drive herbicides deeper into the soil profile.[24]
-
Consider Controlled-Release Formulations: Where available and appropriate for the target weeds, opt for formulations that release Metazachlor more slowly.[6][8]
-
Establish Buffer Strips: Planting vegetative buffer strips around fields can help to intercept and adsorb any herbicide that may move with surface runoff.[25]
-
Follow Label Instructions: Always adhere to the application rates and guidelines specified on the herbicide label, as these are designed to maximize efficacy while minimizing environmental risk.[24]
By understanding the mechanisms of Metazachlor leaching and implementing these scientifically-backed strategies, researchers can conduct their experiments with greater confidence in the environmental safety and integrity of their results.
References
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Influence of formulation on mobility of metazachlor in soil - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
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Kucharski, M., & Sadowski, J. (2013). Influence of formulation on mobility of metazachlor in soil. Environmental Science and Pollution Research, 20(3), 1886–1892. [Link]
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Research Gives Clues to Reduce Herbicide Leaching - USDA ARS. (n.d.). Retrieved January 13, 2026, from [Link]
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Water Quality Best Management Practices for All Agricultural Herbicides. (2024, May 23). Minnesota Department of Agriculture. Retrieved January 13, 2026, from [Link]
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Weber, J. B. (1986). Herbicide leaching column for a weed science teaching laboratory. Journal of Agronomic Education, 15(1), 17-19. [Link]
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Curell, C. (2019, February 8). Keeping herbicides out of groundwater and surface water. Michigan State University Extension. Retrieved January 13, 2026, from [Link]
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Baker, J. L., & Laflen, J. M. (1983). Application Technology and Best Management Practices for Minimizing Herbicide Runoff. In G. W. Bailey & J. L. White (Eds.), Herbicides in the Environment (pp. 235-253). American Society of Agronomy. [Link]
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Rouchaud, J., Metsue, M., Van Himme, M., Bulcke, R., Gillet, J., & Vanparys, L. (1992). Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields. Weed Science, 40(1), 149–154. [Link]
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Pesticide Leaching & Runoff Management - UNL Water. (n.d.). Retrieved January 13, 2026, from [Link]
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Best Management Practices for Agricultural Pesticide Use. (n.d.). University of Wyoming Extension. Retrieved January 13, 2026, from [Link]
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Environmental risk limits for metazachlor in water - RIVM Publications Repository. (n.d.). Retrieved January 13, 2026, from [Link]
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Five Things to Know About Soil Column Leaching. (n.d.). Eurofins. Retrieved January 13, 2026, from [Link]
-
How Rainfall Influences Residual Herbicides - Rutgers Plant and Pest Advisory. (2013, July 12). Retrieved January 13, 2026, from [Link]
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Heavy rainfall can leach residual herbicides. (2023, February 9). Nichino UK. Retrieved January 13, 2026, from [Link]
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FAO specifications and evaluations for plant protection products metazachlor. (1999). Food and Agriculture Organization of the United Nations. Retrieved January 13, 2026, from [Link]
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Baćmaga, M., Wyszkowska, J., & Kucharski, J. (2014). Responses of microorganisms and enzymes to soil contamination with metazachlor. Environmental Earth Sciences, 72(7), 2251–2262. [Link]
-
Leaching of herbicides in soil with different properties: Perspectives from commercial formulations and analytical standards. (2024, March 2). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Metazachlor (Ref: BAS 47900H) - AERU - University of Hertfordshire. (n.d.). Retrieved January 13, 2026, from [Link]
-
The dissipation of metazachlor in soil layer of 0–10 cm in cultivated... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Dao, V.-A., Nguyen, M.-T., & Nam, P. C. (2022). Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study. ChemRxiv. [Link]
-
Castellini, M., Fornaro, F., & Leogrande, R. (2019). Soil Amendment with Biochar Affects Water Drainage and Nutrient Losses by Leaching: Experimental Evidence under Field-Grown Conditions. Agronomy, 9(12), 856. [Link]
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Katagi, T. (2013). Soil column leaching of pesticides. In Pesticide Mitigation Strategies for Surface Water Quality (pp. 3-38). Springer. [Link]
-
Shaw, B., & Heitman, M. (1991). Column Leaching Study of Six Pesticides, Nitrate, and Chloride Through Four Wisconsin Soils. Wisconsin Department of Natural Resources. [Link]
-
Use of Soil Amendments to Reduce Leaching of Nitrogen and Other Nutrients in Sandy Soil of Florida. (n.d.). Indian River Research and Education Center. Retrieved January 13, 2026, from [Link]
-
Main metabolites of metazachlor. (2018, September 7). ASCA GmbH Angewandte Synthesechemie Adlershof. Retrieved January 13, 2026, from [Link]
-
Hladik, M. L., & Calhoun, D. L. (2023). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. U.S. Geological Survey. [Link]
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Metazachlor | C14H16ClN3O | CID 49384 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Pesticide Analysis. (n.d.). Southern Scientific Ireland. Retrieved January 13, 2026, from [Link]
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Cederlund, C. J., et al. (2017). Effects of a wood-based biochar on the leaching of pesticides chlorpyrifos, diuron, glyphosate and MCPA. ResearchGate. [Link]
-
Trigo, C., et al. (2017). Biochar Soil Additions Affect Herbicide Fate: Importance of Application Timing and Feedstock Species. Journal of Agricultural and Food Chemistry, 65(17), 3443-3451. [Link]
-
Shaw, B., & Heitman, M. (1991). Column Leaching Study of Six Pesticides, Nitrate, and Chloride Through Four Wisconsin Soils. Wisconsin Department of Natural Resources. [Link]
-
An, Y. (2020). Detection of Pesticide Residues in Soil, Water, and Food. IOP Conference Series: Earth and Environmental Science, 544, 012009. [Link]
-
Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Li, Y., et al. (2019). Effect of Biochar on the Degradation Dynamics of Chlorantraniliprole and Acetochlor in Brassica chinensis L. and Soil under Field Conditions. International Journal of Environmental Research and Public Health, 16(15), 2758. [Link]
-
Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. (2024). Revista Ambiente & Água, 19. [Link]
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Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. (2023). U.S. Geological Survey. [Link]
-
Biochar-Compost Interactions as Affected by Weathering: Effects on Biological Stability and Plant Growth. (2020). MDPI. [Link]
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Technical Support Center: Enhancing the Stability of Metazachlor in Stock Solutions
As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals working with Metazachlor. Our goal is to equip you with the necessary knowledge to prepare, store, and troubleshoot your stock solutions, ensuring the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Preparing Metazachlor Stock Solutions
Q1: What is the best solvent for preparing Metazachlor stock solutions?
The choice of solvent is critical for ensuring the long-term stability and solubility of your Metazachlor stock. Metazachlor, a chloroacetamide herbicide, is a solid at room temperature with limited water solubility (approximately 450 mg/L at 20°C) but is highly soluble in various organic solvents.[1][2]
For most laboratory applications, we recommend using a high-purity, anhydrous grade of a polar aprotic solvent.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Rationale: DMSO is an excellent choice due to its high solvating power for a wide range of compounds, including Metazachlor. A commercial supplier provides a 10 mM solution in DMSO, indicating good compatibility.[3] Its aprotic nature prevents solvent-mediated hydrolysis, and its low vapor pressure minimizes concentration changes due to evaporation.
-
-
Alternative Solvents: Acetone, Acetonitrile, Toluene
-
Rationale: Metazachlor exhibits very high solubility in solvents like acetone (265,000 mg/L) and toluene (250,000 mg/L).[2] Acetonitrile is also a suitable choice and is commonly used as a solvent for analytical methods involving Metazachlor.[4][5] These solvents can be useful if DMSO is incompatible with your experimental system. However, they are more volatile than DMSO, so extra care must be taken to prevent evaporation.
-
Data Summary: Metazachlor Solubility
| Solvent | Solubility (at 20°C) | Reference |
|---|---|---|
| Water (pH 7) | 450 mg/L | [2] |
| Acetone | 265,000 mg/L | [2] |
| Toluene | 250,000 mg/L | [2] |
| Methanol | Soluble | [6] |
| Chloroform | Soluble | [6] |
| DMSO | Sufficient for 10 mM Solution |[3] |
Q2: How do I properly prepare a high-concentration stock solution?
Following a systematic protocol is key to preparing a reliable and stable stock solution. The process involves careful weighing, complete dissolution, and proper storage.
Below is a workflow diagram and a detailed protocol for preparing a standard 10 mM stock solution in DMSO.
Workflow: Preparing a Stable Metazachlor Stock Solution
Caption: Workflow for preparing a stable Metazachlor stock solution.
See Protocol 1 in the "Experimental Protocols" section for a detailed step-by-step guide.
Section 2: Storage and Handling
Q3: What are the optimal conditions for storing Metazachlor stock solutions to ensure stability?
Proper storage is crucial to prevent degradation. While Metazachlor is chemically robust, optimal conditions will maximize its shelf-life.
-
Temperature: Low temperature is the most critical factor. We recommend storing stock solutions at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months) .[3] These temperatures significantly slow down any potential degradation reactions. General guidance for pesticides suggests storing them between 40-90°F (~4-32°C), but for high-purity stock solutions used in sensitive research, sub-zero temperatures are standard practice.[7]
-
Light: Protect solutions from direct light.[3] Although Metazachlor's primary degradation pathways in the environment are oxidative and microbial, UV or prolonged light exposure can potentially initiate photolytic degradation.[8][9] Using amber vials or storing vials in a dark freezer box is highly recommended.
-
Container: Use high-quality polypropylene or glass cryovials with secure seals to prevent evaporation and contamination. Always store pesticides in their original or properly labeled containers.[7][10]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. This is why aliquoting the stock solution into single-use volumes is a critical step.[3] Each cycle can introduce moisture and increase the chance of degradation or precipitation.
Data Summary: Recommended Storage Conditions
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Temperature | -20°C (≤1 month) or -80°C (≤6 months) | Minimizes chemical degradation kinetics. | [3] |
| Light Exposure | Protect from light (use amber vials/dark box) | Prevents potential photolytic degradation. | [3] |
| Container | Tightly sealed, inert material (e.g., cryovials) | Prevents evaporation and contamination. | [7][10] |
| Handling | Aliquot to avoid freeze-thaw cycles | Reduces risk of precipitation and degradation. |[3] |
Q4: How long can I expect my Metazachlor stock solution to be stable?
Under the recommended storage conditions (-80°C, protected from light), a Metazachlor stock solution in anhydrous DMSO should be stable for at least 6 months .[3] For solutions stored at -20°C, stability for 1 month is expected.
However, the definitive way to ensure stability is to perform your own validation. If the stock solution is critical for a long-term study, we recommend re-analyzing its concentration and purity periodically using an analytical technique like HPLC or LC-MS/MS (see Protocol 2 ).
Section 3: Troubleshooting Stability Issues
Q5: I see precipitate in my stock solution after thawing. What should I do?
Precipitation upon thawing is a common issue, especially with highly concentrated stocks stored at low temperatures.
-
Warm the Solution: Gently warm the vial to room temperature (or up to 37°C in a water bath) for a short period.
-
Vortex/Sonicate: Vortex the solution vigorously or place it in a bath sonicator for 5-10 minutes to aid re-dissolution.
-
Visual Inspection: Visually confirm that all precipitate has dissolved before using the solution in your experiment.
-
Centrifuge (If Necessary): If a small amount of precipitate remains, centrifuge the vial at high speed (e.g., >10,000 x g) for 5 minutes and carefully pipette the supernatant for use. Note that this will slightly lower the effective concentration.
If precipitation is a recurring issue, consider preparing a slightly lower concentration stock solution for future use.
Q6: I suspect my Metazachlor has degraded. How can I confirm this?
Visual inspection is not sufficient to detect chemical degradation. The most reliable method is analytical verification. Metazachlor is hydrolytically stable across a wide pH range (pH 4-9), so degradation in an anhydrous aprotic solvent is unlikely to be from hydrolysis.[1][2][11] The more probable culprits in a laboratory setting would be oxidation or photolysis.
-
Analytical Confirmation: The gold standard is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
-
Procedure: Analyze an aliquot of your stored stock solution. Compare the chromatogram to that of a freshly prepared standard or a previously recorded chromatogram of the initial stock.
-
Indicators of Degradation: Look for a decrease in the area of the main Metazachlor peak and the appearance of new peaks, which correspond to degradation products.
-
Troubleshooting Guide: Stock Solution Instability
Caption: A decision tree for troubleshooting common Metazachlor stock solution issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Metazachlor Stock Solution in DMSO
Materials:
-
Metazachlor solid (purity ≥98%) (MW: 277.75 g/mol )[12]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula and weigh boat/paper
-
Appropriate volumetric flask or glass vial
-
Pipettes
-
Vortex mixer and/or bath sonicator
-
Polypropylene cryovials for aliquoting
Procedure:
-
Calculation: Determine the mass of Metazachlor needed. For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 10 mL = 0.1 mmol
-
Mass (mg) = 0.1 mmol x 277.75 mg/mmol = 27.78 mg
-
-
Weighing: Accurately weigh 27.78 mg of Metazachlor solid using an analytical balance and transfer it carefully into a 10 mL volumetric flask or a suitable glass vial.
-
Dissolution: Add approximately 8 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex vigorously. If needed, place the vial in a room temperature bath sonicator until all the solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Once dissolved, add DMSO to reach the final volume of 10 mL. Mix thoroughly by inversion or gentle vortexing.
-
Aliquoting: Immediately dispense the solution into single-use aliquots (e.g., 50-100 µL) in clearly labeled cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage, protected from light.
Protocol 2: Assessment of Stock Solution Stability by HPLC
Objective: To verify the concentration and purity of a Metazachlor stock solution over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column
-
Metazachlor stock solution (to be tested)
-
Freshly prepared Metazachlor standard of known concentration
-
HPLC-grade acetonitrile and water
Procedure:
-
Prepare Mobile Phase: A common mobile phase for chloroacetamides is a mixture of acetonitrile and water. A starting point could be 60:40 (Acetonitrile:Water).
-
System Setup: Equilibrate the HPLC system and C18 column with the mobile phase until a stable baseline is achieved. Set the UV detector to an appropriate wavelength for Metazachlor (e.g., determined by a UV scan, likely around 210-230 nm).
-
Prepare Samples:
-
Standard: Dilute the freshly prepared standard to a concentration comparable to the expected concentration of your test sample (e.g., 10 µM).
-
Test Sample: Dilute your stored stock solution to the same target concentration.
-
-
Injection: Inject equal volumes of the standard and the test sample onto the HPLC system.
-
Analysis:
-
Retention Time: Confirm that the major peak in your test sample has the same retention time as the Metazachlor standard.
-
Peak Area: Compare the peak area of the Metazachlor peak in your test sample to the peak area of the standard. If the area is significantly lower (>5-10% difference), it may indicate degradation or precipitation.
-
Purity: Examine the chromatogram of the test sample for any new peaks that are not present in the standard. The presence of new peaks is a strong indicator of degradation. The purity can be calculated as: (Area of Metazachlor Peak / Total Area of All Peaks) x 100%.
-
References
- Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide.
- Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies. PubMed.
- Metazachlor CAS#: 67129-08-2. ChemicalBook.
- Hydroxyl radical-initiated decomposition of metazachlor herbicide in the gaseous and aqueous phases: Mechanism, kinetics, and toxicity evaluation.
- Metazachlor (Ref: BAS 47900H). AERU - University of Hertfordshire.
- Metazachlor | C14H16ClN3O | CID 49384. PubChem - NIH.
- FAO specifications and evaluations for plant protection products metazachlor. FAO.
- Hydroxyl radical-initiated decomposition of metazachlor herbicide in the gaseous and aqueous phases: Mechanism, kinetics, and toxicity evalu
- Metazachlor (BAS 479H) | Herbicide. MedchemExpress.com.
- Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS.
- Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. R Discovery.
- Degradation efficiency of metazachlor in light and dark and at pH 3.00,...
- Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies | Request PDF.
- LC-MS/MS parameters for the analysis of metazachlor metabolites.
- metazachlor ESA | C14H17N3O4S | CID 86290102. PubChem - NIH.
- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops | Request PDF.
- The Best Way to Store Your Garden Chemicals. Garden Nursery Products.
- Storage of Pesticides.
- Consider These 5 Tips When Storing Pesticides on the Farm. Purdue University.
- Metazachlor Herbicide Chemistry, Formulation, and Applic
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Technical Support Center: Minimizing Metazachlor Degradation During Sample Storage
Welcome to the technical support center for Metazachlor analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development who work with Metazachlor and require the highest level of accuracy in their experimental results. The stability of an analyte during sample collection, transport, and storage is a critical, yet often overlooked, variable that can significantly impact data integrity.
This document provides a comprehensive overview of Metazachlor's stability, potential degradation pathways, and actionable troubleshooting advice to ensure your samples remain representative of their initial state from the moment of collection to the point of analysis.
Section 1: FAQs - Understanding Metazachlor Stability
This section addresses fundamental questions regarding the chemical nature of Metazachlor and its susceptibility to degradation.
Q1: What is Metazachlor and why is its stability a concern during storage?
A: Metazachlor is a selective chloroacetamide herbicide used to control grasses and broad-leaved weeds.[1] For researchers, its stability is a primary concern because any degradation of the parent compound between sample collection and analysis will lead to an underestimation of its true concentration. Furthermore, the appearance of degradation products can interfere with analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), potentially leading to misinterpretation of results.[2][3][4] Ensuring sample integrity through proper storage is therefore fundamental to generating reliable and reproducible data.
Q2: What are the primary mechanisms of Metazachlor degradation I should be aware of?
A: Metazachlor can degrade through several pathways. While it is relatively stable against hydrolysis over a wide pH range (pH 4-9), other mechanisms are more significant.[5][6] The primary degradation routes are:
-
Microbial Degradation: This is a major pathway for Metazachlor breakdown, especially in environmental samples like soil and water.[7][8][9] Microorganisms such as fungi and bacteria can use the herbicide as a substrate, transforming it into various metabolites.[9][10] The rate of microbial activity is highly dependent on temperature, moisture, and pH.[8][11]
-
Photodegradation (Photolysis): Exposure to sunlight, particularly UV radiation, can cause Metazachlor to break down. While this is a key factor for environmental persistence, it is also a critical consideration for sample handling and storage. Samples left exposed to light on a lab bench or during transport can experience significant analyte loss.[8]
-
Chemical/Oxidative Degradation: Metazachlor can be degraded by strong oxidizing agents like hydroxyl radicals (HO•) or ozone.[12][13][14] While less common in standard laboratory storage, the presence of oxidizing agents in the sample matrix or improper storage with other reactive chemicals could potentially initiate degradation.[15][16]
Q3: What are the major degradation products of Metazachlor?
A: Identifying degradation products is crucial for developing accurate analytical methods and for troubleshooting unexpected results. Common metabolites and degradation products of Metazachlor include:
-
Metazachlor ethane sulfonic acid (Metazachlor ESA or 479M08)[5]
-
2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide[17]
The presence of these compounds in a sample chromatogram, especially if they are absent in freshly prepared standards, is a strong indicator that degradation has occurred during storage.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides practical solutions to specific problems you may encounter during your experiments.
Q4: My quantified Metazachlor concentrations are consistently lower than expected in stored samples. What are the likely causes?
A: A decline in Metazachlor concentration over time is a classic sign of degradation. To troubleshoot this, consider the following causal factors:
-
Inadequate Storage Temperature: The most common cause is storing samples at temperatures that are too high. Refrigeration (+4°C) is insufficient to halt all microbial and chemical activity. Solution: Immediately implement a deep-freeze storage protocol. The standard recommendation for pesticide residue samples is freezing at -20°C or lower .[18][19] For long-term storage, -80°C provides an even greater margin of safety.[18]
-
Light Exposure: If samples were not protected from light during collection, transport, or storage, photolysis may have occurred. Solution: Use amber glass vials or wrap containers in aluminum foil. Ensure all sample handling and storage areas are protected from direct sunlight and UV sources.[20][21]
-
Microbial Activity (especially in non-sterile samples): If your samples are from environmental matrices (soil, water) or biological systems, microbial degradation can be rapid, even at cool temperatures. Solution: Freeze samples as quickly as possible after collection to arrest microbial metabolism. The U.S. EPA guidelines suggest that if samples are frozen within 24 hours, stability data may not be required for storage periods under 30 days.
-
Repeated Freeze-Thaw Cycles: Each time a sample is thawed, degradation processes can restart. Thawing also increases the risk of condensation, which can alter sample concentration. Solution: Aliquot samples into single-use volumes upon receipt. This ensures that the master sample remains frozen and that each analysis is performed on an aliquot that has been thawed only once.[18]
Q5: I'm observing unknown or interfering peaks in my LC-MS/MS chromatogram after storing my samples. Could these be degradation products?
A: Yes, this is highly likely. The appearance of new peaks that are not present in your initial time-point (T=0) analysis or in your calibration standards strongly suggests the formation of degradation products.
-
How to Confirm:
-
Mass-to-Charge Ratio (m/z) Matching: Compare the m/z of the unknown peaks with the known masses of common Metazachlor metabolites like Metazachlor OA and ESA.[3][5]
-
Conduct a Forced Degradation Study: Intentionally degrade a Metazachlor standard under controlled conditions (e.g., exposure to UV light, high heat, or a change in pH) and analyze the resulting solution. The peaks generated in this study can serve as reference points for identifying the unknown peaks in your stored samples.
-
Review Sample History: Cross-reference the appearance of these peaks with the storage history of the samples. Did the samples with the largest unknown peaks also experience the longest storage times or a temperature deviation? This correlation can provide strong evidence of degradation.
-
Q6: How do I choose the correct storage container for my samples?
A: The choice of container is critical to prevent contamination, analyte loss due to adsorption, and degradation.
-
Material: Borosilicate glass (Type 1) is generally the preferred material as it is inert and minimizes the risk of analyte adsorption to the container walls. High-density polyethylene (HDPE) containers are also acceptable for formulated products.[5] Always avoid using containers that are not certified for chemical storage, especially food or drink containers.[20][22]
-
Closures: Use screw caps with chemically resistant liners, such as PTFE (Teflon), to ensure a tight seal and prevent both contamination from the outside and volatilization from the inside.
-
Color: As discussed, use amber glass vials or other opaque containers to protect samples from light.[18] If only clear glass is available, wrap the vials securely in aluminum foil.
Q7: What is the optimal storage temperature, and for how long can I store my samples?
A: The optimal temperature depends on the intended storage duration.
-
Short-Term Storage (< 30 days): Frozen storage at -20°C is generally sufficient, provided samples are frozen promptly after collection.[19]
-
Long-Term Storage (> 30 days): For extended storage, -80°C is recommended to provide maximum stability.[18] Stability studies have demonstrated that Metazachlor and its key metabolites are stable for at least 2 years in certain matrices when stored at -20°C.[5] However, it is best practice to validate stability in your specific sample matrix if storage will exceed the duration covered by existing data.
-
Regulatory Requirement: For studies intended for regulatory submission (e.g., under EPA or OECD guidelines), conducting a formal storage stability study is often mandatory.[19] This involves analyzing fortified samples at regular intervals to demonstrate that the analyte concentration does not significantly change over the storage period under the specified conditions.
Section 3: Protocols & Workflows
This section provides a standardized protocol and a visual workflow for best practices in Metazachlor sample handling and storage.
Protocol 1: Recommended General Sample Storage Protocol
-
Preparation: Before sample collection, label all storage vials (e.g., 2 mL amber glass autosampler vials with PTFE-lined caps) with unique identifiers, date, and time point using a solvent-resistant marker.
-
Collection & Aliquoting: Immediately after collection or preparation, aliquot the sample into pre-labeled, single-use vials. This prevents the need for future freeze-thaw cycles of the bulk sample.
-
Flash Freezing: If possible, flash-freeze the aliquots in dry ice or a specialized freezer to halt biological and chemical activity as rapidly as possible.
-
Transfer to Storage: Transfer the frozen aliquots to a designated, monitored, and alarmed freezer set to -20°C or -80°C .
-
Sample Logging: Record the storage location, date, and sample details in a dedicated laboratory notebook or LIMS (Laboratory Information Management System).
-
Sample Retrieval: When ready for analysis, retrieve only the required number of aliquots. Allow them to thaw completely at room temperature or under controlled refrigerated conditions. Vortex briefly to ensure homogeneity before analysis. Never refreeze a thawed aliquot for quantitative analysis.
Workflow for Minimizing Metazachlor Degradation
The following diagram illustrates the decision-making process for optimal sample preservation.
Caption: Primary degradation pathways of Metazachlor.
References
- Public Release Summary on the Evaluation of the New Active Metazachlor in the Product Butisan Herbicide. Australian Pesticides and Veterinary Medicines Authority.
- Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. R Discovery.
- Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields. Weed Science.
- Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system.
-
Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1. MDPI. [Link]
-
LC-MS/MS parameters for the analysis of metazachlor metabolites. ResearchGate. [Link]
-
Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. ResearchGate. [Link]
-
Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study. ChemRxiv. [Link]
-
Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study. Cambridge Open Engage. [Link]
-
Metazachlor Compound Summary. PubChem, National Institutes of Health. [Link]
-
Storage stability of residues. Pesticide Registration Toolkit, Food and Agriculture Organization of the United Nations. [Link]
-
Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. ResearchGate. [Link]
-
Store Pesticides Safely. United States Environmental Protection Agency. [Link]
-
Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. Regulations.gov. [Link]
-
Polar Pesticide-Metabolites in Drinking and Mineral Water. CVUA Stuttgart. [Link]
-
LC-MS/MS conditions for analyzing imidacloprid and its metabolites. ResearchGate. [Link]
-
Pesticide Storage, Handling and Disposal. UMass Amherst. [Link]
-
Pesticide Storage. MU Extension. [Link]
-
Storage Limitation Statements: Temperature—Herbicides. University of Florida, IFAS Extension. [Link]
-
Responses of microorganisms and enzymes to soil contamination with metazachlor. ResearchGate. [Link]
-
Metazachlor (Ref: BAS 47900H). Pesticide Properties Database, University of Hertfordshire. [Link]
-
Degradation efficiency of metazachlor in light and dark and at pH 3.00, 7.00, and 9.00. ResearchGate. [Link]
-
Hydroxyl radical-initiated decomposition of metazachlor herbicide in the gaseous and aqueous phases: Mechanism, kinetics, and toxicity evaluation. PubMed. [Link]
-
MetazaGUARD Safety Data Sheet. BASF. [Link]
-
Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate. ResearchGate. [Link]
-
Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies. PubMed. [Link]
-
Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies. ResearchGate. [Link]
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- 1. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 8. Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1 | MDPI [mdpi.com]
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- 13. Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing the QuEChERS Method for Metazachlor in Complex Matrices
Welcome to the technical support guide for the analysis of Metazachlor using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This resource is designed for researchers and analytical scientists who are working with complex sample matrices and require robust, validated methods for accurate quantification. As your virtual application scientist, I will guide you through the common challenges and provide field-proven solutions to optimize your workflow, ensuring data integrity and experimental success.
Metazachlor, a chloroacetamide herbicide, is widely used in agriculture, leading to its presence in diverse and often challenging matrices such as soil, oilseeds, and pigmented crops.[1][2] The complexity of these matrices—rich in lipids, pigments, humic substances, and other co-extractives—can lead to significant analytical issues, including low analyte recovery, poor reproducibility, and matrix effects in LC-MS/MS or GC-MS/MS analysis.[3][4]
This guide moves beyond simple procedural lists to explain the causality behind each step, empowering you to troubleshoot effectively and adapt the methodology to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the application of QuEChERS for Metazachlor analysis.
Q1: Which standard QuEChERS method (Original, AOAC, EN) is the best starting point for Metazachlor analysis?
A1: The choice of method depends on the matrix and the potential for pH-dependent stability of Metazachlor or other co-target analytes. Metazachlor itself is relatively stable, but complex matrices can have varying pH levels.
-
AOAC 2007.01 Method: This method uses an acetate buffer.[5] It is highly effective and generally provides good recoveries for a broad range of pesticides. It is an excellent starting point for most applications, especially for matrices like fruits and vegetables.[6]
-
EN 15662 Method: This method employs a citrate buffer.[5] It offers stronger buffering capacity, which can be advantageous for acidic matrices and helps improve the stability of pH-sensitive pesticides.[5]
-
Original Unbuffered Method: While simple, this method is not recommended for complex matrices or when analyzing a wide range of pesticides, as the lack of pH control can lead to variable recoveries for acid- or base-sensitive compounds.[7]
For a new, complex matrix, starting with the AOAC 2007.01 method is a robust choice. It provides a good balance of extraction efficiency and pH control suitable for Metazachlor.[8]
Table 1: Comparison of Standard QuEChERS Extraction Salt Formulations
| Component | AOAC 2007.01 (per 15g sample) | EN 15662 (per 10g sample) | Purpose |
| Anhydrous Magnesium Sulfate (MgSO₄) | 6 g | 4 g | Induces phase separation with acetonitrile; removes excess water. |
| Sodium Acetate (NaOAc) | 1.5 g | - | Buffers the extract to a consistent pH. |
| Sodium Chloride (NaCl) | - | 1 g | Aids in phase separation. |
| Trisodium Citrate Dihydrate | - | 1 g | Buffering agent. |
| Disodium Hydrogen Citrate Sesquihydrate | - | 0.5 g | Buffering agent. |
Q2: What are "matrix effects" and how do they impact Metazachlor quantification?
A2: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[8][9] In complex matrices, co-extracted materials like lipids, pigments, or sugars can interfere with the conversion of Metazachlor into gas-phase ions, leading to inaccurate quantification.[3] Signal suppression is the more common issue and can lead to results that are falsely low or even non-detects, while signal enhancement can cause falsely high results.[8] Mitigating these effects is a primary goal of QuEChERS optimization.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to resolving specific problems encountered during method development and application.
Problem 1: Low Recovery of Metazachlor
Low recovery is one of the most frequent challenges. The root cause is typically related to the sample matrix type.
Q: I'm getting low and inconsistent recoveries of Metazachlor from a high-fat matrix like sunflower seeds or olives. What's wrong?
A: High-fat matrices are a significant challenge because lipids are partially soluble in acetonitrile and can sequester non-polar to moderately polar analytes like Metazachlor, preventing their complete partitioning into the solvent phase.[10][11] The solution requires a targeted cleanup strategy.
Causality & Solution Pathway:
-
Inadequate Cleanup: The standard d-SPE (dispersive Solid Phase Extraction) cleanup with only PSA and MgSO₄ is insufficient for removing lipids.[12]
-
Solution - Incorporate C18 Sorbent: The primary solution is to use a d-SPE tube containing octadecylsilane (C18). C18 is a non-polar sorbent that effectively removes lipids and other non-polar interferences through hydrophobic interactions.[7][13]
-
Alternative Advanced Sorbents: For extremely fatty matrices, consider proprietary sorbents like Z-Sep or Z-Sep+, which are based on zirconia-coated silica and offer enhanced capacity for lipid and pigment removal compared to traditional C18/PSA combinations.[14][15]
-
Physical Lipid Removal (Freezer Step): For samples with >15-20% fat content, an additional "winterization" step can be highly effective. After the initial extraction and centrifugation, place the supernatant in a freezer (-20°C or lower) for at least one hour. This will cause the lipids to precipitate. Centrifuge the cold extract again and transfer the cleared supernatant to the d-SPE tube for cleanup. This physically removes a large portion of the interfering fats before the chemical cleanup step.
Q: My recoveries are poor when analyzing dry matrices like soil or dried herbs. Why does this happen?
A: The QuEChERS extraction is predicated on the partitioning of analytes from the sample into the acetonitrile solvent, a process that requires the presence of water.[7] In dry samples (<75-80% water content), the solvent cannot efficiently penetrate the matrix and extract the analytes, leading to poor and erratic recoveries.[4]
Causality & Solution Pathway:
-
Insufficient Hydration: The lack of water prevents the necessary interaction between the sample, analyte, and extraction solvent.
-
Solution - Sample Rehydration: This is a critical and mandatory step for dry matrices. Before adding acetonitrile, add a calculated amount of deionized water to the homogenized sample to bring its total water content to at least 80%.[16][17] A common practice is to add 5-10 mL of water to a 5-gram soil sample.[16][18]
-
Equilibration: After adding water, vortex the sample and allow it to sit for 30-60 minutes to ensure complete hydration before proceeding with the acetonitrile extraction.[16]
Problem 2: Significant Matrix Effects & Dirty Extracts
Even with good recovery, matrix interferences can compromise data quality.
Q: I'm analyzing Metazachlor in spinach and my final extract is intensely green. My LC-MS/MS results show significant ion suppression. How do I clean this up?
A: The green color is from chlorophyll and other pigments, which are notorious for causing matrix effects and contaminating analytical instruments. The solution is to use a sorbent specifically designed to remove planar molecules like pigments.
Causality & Solution Pathway:
-
Pigment Co-extraction: Chlorophyll and carotenoids are readily co-extracted by acetonitrile.
-
Solution - Use Graphitized Carbon Black (GCB): GCB has a strong affinity for planar molecules and is highly effective at removing pigments and sterols.[7] It should be added to the d-SPE tube along with PSA and MgSO₄.
-
Critical Caution with GCB: GCB can also adsorb planar analytes, potentially reducing the recovery of Metazachlor or other target pesticides.[7] Therefore, you must use the minimum amount of GCB necessary to achieve a clean extract. Start with a low amount (e.g., 7.5 mg/mL of extract) and increase only if needed. For moderately pigmented samples, a combination of PSA, C18, and a small amount of GCB is often a good compromise.[15]
General Troubleshooting Workflow
Use this decision tree to guide your optimization process when encountering common issues.
Caption: Troubleshooting decision tree for QuEChERS optimization.
Optimized Protocols for Complex Matrices
The following protocols are starting points and should be validated in your laboratory according to SANTE or AOAC guidelines.[16][18][19]
Core QuEChERS Workflow Diagram
This diagram illustrates the fundamental steps of the QuEChERS process.
Caption: General workflow for the QuEChERS sample preparation method.
Protocol 1: Metazachlor in High-Fat Matrix (e.g., Oilseeds)
This protocol incorporates C18 for lipid removal.
-
Sample Preparation: Weigh 10 g of homogenized oilseed sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (ACN). Shake vigorously for 1 minute.
-
Salting-Out: Add the contents of an AOAC 2007.01 extraction salt packet (6 g MgSO₄, 1.5 g NaOAc). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.
-
d-SPE Cleanup: Transfer a 6 mL aliquot of the upper ACN layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 .
-
Final Cleanup: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at ≥4000 rcf for 5 minutes.
-
Final Extract: Collect the supernatant. Acidify with formic acid (to 0.1% final volume) for better analyte stability and LC-MS performance. Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
Protocol 2: Metazachlor in Dry Soil Matrix
This protocol includes the critical rehydration step.
-
Sample Preparation: Weigh 10 g of sieved, homogenized soil into a 50 mL centrifuge tube.
-
Rehydration: Add 8 mL of deionized water. Vortex for 1 minute and let stand for 30 minutes to equilibrate.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting-Out: Add the contents of an EN 15662 extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.
-
d-SPE Cleanup: Transfer a 6 mL aliquot of the ACN layer into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg PSA. (Note: For soils with high organic matter, adding a small amount of C18 or GCB may be beneficial and should be tested).[20]
-
Final Cleanup: Cap and vortex for 30 seconds. Centrifuge at ≥4000 rcf for 5 minutes.
-
Final Extract: Collect the supernatant, acidify, and filter into an autosampler vial for analysis.
Table 2: Recommended d-SPE Sorbents for Various Complex Matrices
| Matrix Type | Primary Challenge(s) | Recommended Sorbents (per mL of extract) | Rationale |
| High-Fat (Oilseeds, Avocado) | Lipids, Waxes | 150mg MgSO₄ + 50mg PSA + 50mg C18 (or Z-Sep®) | C18/Z-Sep removes non-polar lipids.[7][15][21] PSA removes fatty acids. |
| High-Pigment (Spinach, Kale) | Chlorophyll, Carotenoids | 150mg MgSO₄ + 50mg PSA + 7.5-15mg GCB | GCB removes planar pigments.[22] Use minimal amount to avoid analyte loss. |
| Dry/High-Carb (Soil, Flour) | Low water, complex carbs | 150mg MgSO₄ + 50mg PSA | Rehydration is key.[7] PSA removes sugars and organic acids. |
| Fatty & Pigmented (Olives) | Lipids and Pigments | 150mg MgSO₄ + 50mg PSA + 50mg C18 + 7.5mg GCB | A combination approach is needed to tackle multiple interference types simultaneously.[15] |
Final Validation Step: The Importance of Matrix-Matched Standards
Even with an optimized cleanup, some level of matrix effect often remains.[8] To ensure the highest accuracy, quantification should always be performed using matrix-matched calibration standards.[9][17] This involves preparing your calibration curve in a blank matrix extract that has been processed through the exact same QuEChERS procedure as your samples. This compensates for any remaining signal suppression or enhancement, leading to more accurate and trustworthy results.[9]
References
-
How to Use QuEChERS for Diverse Sample Types. Restek. [Link]
-
QuEChERS for AOAC/EN Pesticides Analysis Method. Hawach Scientific. [Link]
-
Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil. Journal of Agricultural and Food Chemistry. [Link]
-
About the method. QuEChERS.com. [Link]
-
Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry. Journal of Separation Science. [Link]
-
QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]
-
Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. Environmental Science and Pollution Research. [Link]
-
Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]
-
Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. MDPI. [Link]
-
Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI. [Link]
-
C18, PSA and GCB QuEchERS Dispersive Absorbents. Hawach Scientific. [Link]
-
Pesticide Multi-Residue Analysis in Tea Using d-SPE Sample Cleanup with Graphene Mixed with Primary Secondary Amine and Graphitized Carbon Black Prior to LC–MS/MS. ResearchGate. [Link]
-
Robotic Solid Phase Extraction Clean-up of QuEChERS Extracts to Give Improved Matrix Removal for Pesticide. ITSP Solutions. [Link]
-
Supel QuE Z-Sep Sorbents for QuEChERs from Sigma Aldrich. YouTube. [Link]
-
Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Labsert. [Link]
-
Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. PubMed Central. [Link]
-
Sample Cleanup Methods for Multiresidue Pesticide GC/MS/MS Analysis in Avocado. Agilent. [Link]
-
QuEChERS Methodology: AOAC Method. Restek. [Link]
-
The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Hawach Scientific. [Link]
-
QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. Science of The Total Environment. [Link]
-
Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Metazachlor. PubChem. [Link]
-
Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix. PubMed. [Link]
-
Large-scale multi-class herbicides analysis in oilseeds by rapid one-step QuEChERS-based extraction and cleanup method using liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. PubMed Central. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
-
Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Chromtech. [Link]
-
Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS. ResearchGate. [Link]
-
Development of a method Sin-QuEChERS for the determination of multiple pesticide residues in oilseed samples. Wageningen Academic Publishers. [Link]
-
Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI. [Link]
-
Optimized QuEChERS-HPLC-MS/MS method for pesticide residue detection in strawberries and associated health risk. ScienceDirect. [Link]
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(PDF) Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. ResearchGate. [Link]
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Help!!! Low recovery with QuEChERS [urgent]. Chromatography Forum. [Link]
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Development of a method Sin-QuEChERS for the determination of multiple pesticide residues in oilseed samples. SciSpace. [Link]
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Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications. PubMed Central. [Link]
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Evaluation of various QuEChERS based methods for the analysis of herbicides and other commonly used pesticides in polished rice by LC-MS/MS. ResearchGate. [Link]
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Fast Preconcentration of Pesticide Residues in Oilseeds by Combination of QuEChERS with Dispersive Liquid–Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Metazachlor residues in soil and rape seed. Plant Protection Research. [Link]
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Calibration curve issues in Metazachlor quantitative analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Metazachlor quantitative analysis. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. Our goal is to equip you with the expertise to identify, diagnose, and resolve issues related to calibration curves, ensuring the accuracy and reliability of your results.
Troubleshooting Guide: Calibration Curve Issues
Calibration curves are the cornerstone of accurate quantification. A non-linear or poorly performing calibration curve can invalidate an entire analytical run. This section addresses the most common calibration curve problems in Metazachlor analysis.
Question 1: My calibration curve for Metazachlor is non-linear. What are the potential causes and how can I fix it?
A non-linear calibration curve is a frequent issue in quantitative analysis. The underlying causes can be multifaceted, ranging from sample preparation to instrument limitations.
Possible Causes and Solutions:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.
-
Solution: Extend the calibration range with lower concentration standards or dilute your higher concentration standards. If detector saturation is suspected, reduce the injection volume.[1]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of Metazachlor in the mass spectrometer, causing either ion suppression or enhancement.[2][3] This is a significant issue in complex matrices like food and environmental samples.[4]
-
Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a common source of non-linearity.[8][9]
-
Solution: Re-prepare the stock and working standard solutions, paying close attention to technique. Use calibrated pipettes and analytical balances. Gravimetric preparation of standards can increase accuracy.[8]
-
-
Analyte Degradation: Metazachlor may degrade in the standard solutions over time, especially if not stored correctly.
-
Solution: Prepare fresh standard solutions and store them according to the manufacturer's recommendations, typically at low temperatures and protected from light.[7]
-
-
Co-eluting Isomers or Impurities: The presence of co-eluting isomers or impurities in the reference standard can affect the linearity of the response.
-
Solution: Check the purity of your reference standard. If co-elution is suspected, optimize the chromatographic method to improve separation.[9]
-
}
Question 2: My calibration curve has a low coefficient of determination (r²). What does this indicate and what should I do?
A low r² value (typically <0.99) indicates poor correlation between the concentration and the instrument response, suggesting a high degree of variability in your data.
Possible Causes and Solutions:
-
Random Errors: Inconsistent injection volumes, fluctuations in instrument conditions (e.g., temperature, flow rate), or baseline noise can introduce random errors.[9][10]
-
Solution: Ensure the HPLC/LC-MS system is properly equilibrated and maintained. Check for leaks and ensure the mobile phase is properly degassed.[11]
-
-
Inappropriate Calibration Model: Forcing a linear regression on data that is inherently non-linear will result in a low r².
-
Outliers: One or more calibration points may be significant outliers due to preparation errors or other issues.
-
Solution: Carefully examine the calibration curve for any obvious outliers. If an outlier is identified and can be attributed to a specific error, it may be acceptable to exclude it, but this must be documented and justified.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of Metazachlor quantitative analysis.
Q1: What are the acceptable performance criteria for a Metazachlor calibration curve?
Acceptable performance criteria are often dictated by regulatory guidelines. For pesticide residue analysis, guidelines such as the European Commission's SANTE/11312/2021 are highly influential.[13][14]
| Parameter | Acceptance Criteria | Source |
| Coefficient of Determination (r²) | ≥ 0.99 | General chromatographic practice |
| Linearity Range | The range over which the method is shown to be linear, accurate, and precise.[15][16] | [14] |
| Residuals | Randomly distributed around the x-axis. | General chromatographic practice |
| Back-calculated Concentrations | Within ±20% of the true value. | [14] |
Q2: How do I prepare matrix-matched calibration standards for Metazachlor analysis?
The preparation of matrix-matched standards is a critical step for accurate quantification in complex matrices.[6]
Step-by-Step Protocol:
-
Obtain a Blank Matrix: Select a sample of the same matrix (e.g., soil, water, specific food commodity) that is known to be free of Metazachlor.
-
Extract the Blank Matrix: Process the blank matrix using the same extraction and clean-up procedure as your samples. This will generate a blank matrix extract.
-
Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of Metazachlor in a suitable solvent (e.g., acetonitrile or methanol).[8]
-
Create Intermediate Standards: Prepare a series of intermediate dilutions of the stock solution in the solvent.
-
Spike the Blank Matrix Extract: Aliquot the blank matrix extract into several vials. Spike each aliquot with a different intermediate standard to create a series of calibration standards at the desired concentrations.
-
Analyze the Standards: Inject the matrix-matched calibration standards and construct the calibration curve.
}
Q3: Should I use an internal standard for Metazachlor analysis?
Yes, the use of an internal standard (IS) is highly recommended. An IS is a compound that is chemically similar to the analyte but not present in the samples. It is added at a constant concentration to all samples, calibration standards, and quality control samples.
Benefits of Using an Internal Standard:
-
Corrects for Volume Variations: An IS can compensate for minor variations in injection volume.
-
Monitors Instrument Performance: A consistent IS response across a run indicates stable instrument performance.
-
Compensates for Matrix Effects: If a stable isotope-labeled version of Metazachlor (e.g., Metazachlor-d6) is used as the IS, it can effectively compensate for matrix-induced ion suppression or enhancement, as it will be affected similarly to the native analyte.
The use of internal standards is a common practice in robust analytical methods, such as those outlined by the US EPA.[17][18][19]
References
- EUROPE – COM : New update of the analytical guidance document for residue. (2025, December 1).
- Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
- Guidelines - Maximum Residue levels - European Commission's Food Safety.
- SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis.
- Pesticide Residues - Analytical Group.
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Ambrus, Á. (2023). Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. Foods, 12(3), 469. Retrieved from [Link]
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Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Retrieved from [Link]
- Quality Control Procedures for Pesticide Residues Analysis. (1999).
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Park, J. S., Lee, H. S., Cho, S. M., Lee, S. J., Shin, H. S., Shim, J. H., ... & Oh, J. H. (2021). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 64(1), 1-8. Retrieved from [Link]
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Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
- Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices. (2024, August 26).
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Method 525.3 Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ Mass Spectrometry (GC/MS). (2012). US EPA. Retrieved from [Link]
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LC-MS/MS parameters for the analysis of metazachlor metabolites. ResearchGate. Retrieved from [Link]
- Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. (2015). LCGC North America.
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Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (2005). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]
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Pesticide Residue Testing – Accurate Standard Preparation. Mettler Toledo. Retrieved from [Link]
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Troubleshooting during HPLC calibration. (2023). PharmaSciences. Retrieved from [Link]
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Wang, J., Chow, W., Leung, D., & Chang, J. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxics, 11(3), 275. Retrieved from [Link]
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Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(23), 5235-5245. Retrieved from [Link]
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Sandstrom, M. W., Kanagy, L. K., Anderson, C. A., & Kanagy, C. J. (2015). Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry. U.S. Geological Survey Techniques and Methods, book 5, chap. B11, 54 p. Retrieved from [Link]
- Practice Problems for calibration methods.
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Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (2018). GERSTEL. Retrieved from [Link]
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
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Extraction of Semi-volatile Organic Compounds in Drinking Water with Atlantic® ReadyDisk DVB Solid Phase Extraction Disks in Compliance with EPA Method 525.3. (2018). Biotage. Retrieved from [Link]
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Method Validation Guidelines. (2003). BioPharm International. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]
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Romero-González, R., Frenich, A. G., & Vidal, J. L. M. (2010). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Foods, 10(1), 40. Retrieved from [Link]
- HPLC Troubleshooting Guide.
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Pérez-Ortega, P., Lara, F. J., Gilbert-López, B., García-Campaña, A. M., & Losada, P. P. (2022). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Foods, 11(19), 3020. Retrieved from [Link]
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HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
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Kiskó, G., & Tölgyesi, Á. (2018). Uncertainty of pesticide residue concentration determined from ordinary and weighted linear regression curve. Food Control, 85, 273-281. Retrieved from [Link]
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I'm getting non-linear response. (2025, March 7). Reddit. Retrieved from [Link]
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Calibration curve made of different concentrations of pesticides standard (Curves 1 to 7). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for Metazachlor Analysis
This guide provides a comprehensive framework for the validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of the herbicide Metazachlor. It is designed for researchers and analytical scientists who require a reliable, accurate, and precise method for routine analysis in environmental and agricultural matrices. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each validation step, ensuring a deep understanding of the method's capabilities and limitations.
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) is a pre-emergent chloroacetamide herbicide used to control annual grasses and broadleaf weeds in a variety of crops.[1][2] Its widespread use necessitates rigorous monitoring to ensure environmental safety and compliance with regulatory limits. While advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity for Metazachlor and its metabolites,[3][4] there is a persistent need for accessible, cost-effective, and robust methods for quality control and routine monitoring. This guide details the validation of a newly developed HPLC-UV method, comparing its performance to established, more complex alternatives.
The New Method: Reversed-Phase HPLC with UV Detection
The proposed method leverages the chromophoric properties of the Metazachlor molecule for UV detection, offering a balance of selectivity, sensitivity, and operational simplicity. The causality behind our experimental choices is rooted in achieving optimal separation and quantification. A C18 reversed-phase column is selected for its versatility and effectiveness in retaining moderately nonpolar analytes like Metazachlor from an aqueous-organic mobile phase. The mobile phase, a gradient of acetonitrile and water, is optimized to ensure a sharp peak shape and a reasonable retention time, crucial for both accuracy and sample throughput.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for moderately polar compounds. |
| Mobile Phase | A: Water, B: Acetonitrile | A common, effective solvent system for reversed-phase chromatography. |
| Gradient | 60% B to 90% B over 8 min | Ensures efficient elution and separation from potential matrix interferences. |
| Flow Rate | 1.0 mL/min | Balances analysis time with column efficiency and system pressure. |
| Injection Volume | 10 µL | A standard volume that minimizes band broadening while ensuring adequate signal. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 230 nm | Corresponds to a significant UV absorbance maximum for Metazachlor. |
| Reference Standard | Metazachlor, Purity >99% | Essential for accurate calibration and quantification. |
Method Validation Workflow: A Self-Validating System
The validation protocol is designed to be a self-validating system, where each parameter provides evidence of the method's suitability for its intended purpose.[5] The workflow follows internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and SANTE/11312/2021, to ensure regulatory compliance and scientific rigor.[6][7][8]
Caption: Comparison of the new HPLC-UV method with a standard LC-MS/MS method.
Trustworthiness: The data clearly shows that while the LC-MS/MS method offers superior sensitivity (a much lower LOQ), the proposed HPLC-UV method demonstrates excellent linearity, accuracy, and precision within its operational range. [3]This makes it a highly trustworthy and fit-for-purpose alternative for applications where trace-level detection is not the primary objective, such as product formulation analysis or monitoring in areas with expected higher concentrations. The choice between methods is therefore a logic-driven decision based on the specific analytical question at hand.
Conclusion
This guide has detailed the comprehensive validation of a new HPLC-UV method for the quantification of Metazachlor. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have demonstrated that this method is reliable, accurate, and fit for its intended purpose. The experimental protocols and acceptance criteria provided are grounded in authoritative international guidelines, ensuring the scientific integrity of the validation process. [6][9][10] The direct comparison with an LC-MS/MS method highlights that while it does not replace the need for mass spectrometry in trace analysis, this HPLC-UV method stands as a validated, cost-effective, and highly practical alternative for many routine applications in the field of pesticide analysis.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds Source: RSC Publishing URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS Source: ResearchGate URL: [Link]
-
Title: LC-MS/MS parameters for the analysis of metazachlor metabolites Source: ResearchGate URL: [Link]
-
Title: Metazachlor | C14H16ClN3O Source: PubChem - NIH URL: [Link]
-
Title: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed Source: European Commission (SANTE/11312/2021) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: analytical method validation and validation of hplc Source: Slideshare URL: [Link]
-
Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: How to do HPLC method validation Source: YouTube (Shimadzu) URL: [Link]
-
Title: Guidelines for the validation of analytical methods for testing agricultural chemical residues in food Source: Ministry of Health, Labour and Welfare, Japan URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: metazachlor ESA | C14H17N3O4S Source: PubChem - NIH URL: [Link]
-
Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 Source: European Commission URL: [Link]
-
Title: Guidelines - Maximum Residue levels Source: European Commission's Food Safety URL: [Link]
-
Title: Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS Source: R Discovery URL: [Link]
-
Title: Metazachlor Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]
-
Title: METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED Source: European Commission (SANCO/10684/2009) URL: [Link]
-
Title: SANTE/11312/2021 Archives Source: Lynxee consulting URL: [Link]
-
Title: Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines Source: Agilent URL: [Link]
-
Title: Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed Source: Codex Alimentarius URL: [Link]
-
Title: Metazachlor Source: NIST WebBook URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
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A Comparative Guide to the Efficacy of Metazachlor and S-Metolachlor
This guide provides an in-depth, objective comparison of the herbicidal efficacy of Metazachlor and S-Metolachlor. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes technical data with field-proven insights to facilitate informed decisions in weed management research and application.
Introduction: A Shared Foundation in Weed Control
Metazachlor and S-Metolachlor are both prominent members of the chloroacetamide chemical family, classified under the Herbicide Resistance Action Committee (HRAC) Group K3 (or WSSA Group 15).[1][2] They are selective, systemic, pre-emergence herbicides primarily used to control annual grasses and some small-seeded broadleaf weeds.[1][3] Their primary utility lies in their ability to inhibit the germination and early-stage development of susceptible weeds, thereby preventing crop competition from the outset.[4][5] While they share a common mechanism of action, key differences in their chemical composition lead to significant variations in application rates and environmental profiles.
S-Metolachlor is a refined version of metolachlor, specifically an enriched formulation containing a higher proportion of the biologically active S-isomer.[1][6] This isomeric enrichment is the cornerstone of its enhanced efficacy compared to racemic metolachlor and a critical point of comparison with Metazachlor.[6]
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids
The herbicidal activity of both Metazachlor and S-Metolachlor stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][2][3] VLCFAs are crucial components of plant cell membranes and cuticular waxes. By disrupting their synthesis, these herbicides impede cell division and elongation, ultimately halting the growth of seedling shoots and roots.[1][7]
The herbicides are primarily absorbed through the shoots (coleoptile in grasses, hypocotyl in broadleaves) and roots of emerging seedlings.[1][2][8] This uptake leads to the inhibition of elongase enzymes, which are critical for the extension of fatty acid chains beyond 18 carbons.[9][10] The disruption of this fundamental process prevents the formation of new cell membranes and protective cuticles, leading to the death of the weed seedling shortly after germination.[1]
Figure 2: Standard experimental workflow for a whole-plant herbicide efficacy bioassay.
Step-by-Step Methodology
-
Seed Acquisition and Preparation:
-
Experimental Setup:
-
Fill pots or trays with a consistent, sterilized soil or potting medium.
-
Sow a predetermined number of seeds at a uniform depth to ensure consistent emergence.
-
-
Herbicide Application:
-
Prepare stock solutions of Metazachlor and S-Metolachlor. Perform serial dilutions to create a range of doses (e.g., 0.5x, 1x, 2x the recommended field rate) to establish a dose-response curve. [13] * Apply the herbicide solutions uniformly to the soil surface using a calibrated laboratory track sprayer. This ensures precise and repeatable application. [12]Include an untreated control for each population. [11]
-
-
Incubation and Growth:
-
Move the treated pots/trays to a greenhouse with controlled temperature, humidity, and photoperiod to ensure optimal conditions for germination and growth.
-
Water the pots as needed, typically by subirrigation, to avoid disturbing the herbicide layer on the soil surface.
-
-
Data Collection and Assessment:
-
Assess the plants 21 to 28 days after treatment (DAT). [13] * Record the number of surviving plants in each pot to calculate percent survival. [11] * Assess phytotoxicity using a visual rating scale (e.g., 0 = no injury, 100 = complete death).
-
Harvest the above-ground biomass, dry it in an oven, and weigh it to determine the biomass reduction relative to the untreated control.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical software to calculate the dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀).
-
Compare the LD₅₀/GR₅₀ values for Metazachlor and S-Metolachlor to determine their relative efficacy.
-
Conclusion
Metazachlor and S-Metolachlor are both effective pre-emergence herbicides that operate through the inhibition of very-long-chain fatty acid synthesis. Their primary distinction lies in the isomeric composition of S-Metolachlor, which is enriched with the more herbicidally active S-isomer. This refinement allows S-Metolachlor to achieve robust control of annual grasses and small-seeded broadleaf weeds at significantly lower application rates compared to racemic metolachlor formulations. [6]This not only enhances its efficiency but also presents a more favorable environmental profile by reducing the total active ingredient applied per unit area. [6][9]For researchers and development professionals, the choice between these or similar active ingredients will depend on the target weed spectrum, crop system, regulatory considerations, and the overarching goal of sustainable and effective weed management.
References
- S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (2025). Google Vertex AI Search.
- Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide. Australian Pesticides and Veterinary Medicines Authority.
- Understanding S-Metolachlor: Effective Weed Control in Agriculture. (2024). YouTube.
- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. PubMed.
- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. ResearchGate.
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Metazachlor Residue Analysis
In the realm of environmental and food safety, the accurate and reproducible quantification of pesticide residues is paramount. Metazachlor, a widely used herbicide, is subject to stringent regulatory limits, making the reliability of its residue data a critical concern for researchers, contract research organizations (CROs), and regulatory bodies worldwide. This guide provides an in-depth, technically-grounded framework for designing and executing an inter-laboratory cross-validation study for Metazachlor residue analysis. Drawing upon established principles of analytical chemistry and international standards, this document serves as a practical resource for ensuring the comparability and validity of data across different analytical laboratories.
The credibility of analytical data hinges on its ability to be independently reproduced. Inter-laboratory comparisons, also known as proficiency testing, are essential components of a laboratory's quality assurance program, as stipulated by ISO/IEC 17025.[1][2][3][4] These studies serve to validate analytical methods, identify potential biases, and ensure that different laboratories can produce comparable results when analyzing the same sample.[5] For a compound like Metazachlor, where regulatory decisions depend on precise residue level determination, a robust cross-validation program is not just a best practice, but a necessity.
This guide will walk you through the critical stages of planning and executing an inter-laboratory study for Metazachlor, from the initial experimental design to the final statistical analysis of the results.
I. Designing a Robust Inter-Laboratory Study
A successful inter-laboratory comparison is built on a foundation of meticulous planning and a clear understanding of the study's objectives. The goal is to create a self-validating system where the protocol itself, when followed, ensures the reliability of the results.
Study Objective and Participant Selection
The primary objective of this cross-validation study is to assess the precision and accuracy of Metazachlor residue quantification across multiple laboratories using a harmonized analytical method.
Participant Laboratories: A minimum of five to ten laboratories with demonstrated experience in pesticide residue analysis should be recruited. The selection criteria should include:
-
Accreditation to ISO/IEC 17025 or an equivalent quality standard.
-
Access to and proficiency with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) instrumentation.[6][7][8]
-
A commitment to adhering strictly to the provided analytical protocol.
Preparation and Distribution of Test Materials
The cornerstone of any inter-laboratory study is the homogeneity and stability of the test material. Any variability in the samples will confound the assessment of laboratory performance.
Protocol for Test Material Preparation:
-
Matrix Selection: Choose a relevant and commercially available matrix, such as soil or a representative crop like oilseed rape.[9][10]
-
Homogenization: The bulk matrix should be thoroughly homogenized to ensure a uniform distribution of any endogenous Metazachlor.
-
Fortification (Spiking): A known concentration of a certified Metazachlor reference standard will be added to the homogenized matrix. The spiking level should be relevant to typical regulatory limits or action levels. For this study, a spiking concentration of 0.05 mg/kg is proposed.
-
Aliquoting and Blinding: The fortified matrix is then aliquoted into individual, pre-cleaned, and labeled sample containers. A portion of the unfortified matrix should also be aliquoted to serve as a blank. The samples should be coded (blinded) to prevent any bias in the analysis.
-
Stability Testing: A subset of the prepared samples should be analyzed at regular intervals to ensure the stability of Metazachlor in the matrix under the specified storage and shipping conditions.
-
Distribution: The blinded samples are shipped to the participating laboratories under controlled temperature conditions.
Harmonized Analytical Methodology
To minimize method-induced variability, all participating laboratories must adhere to the same detailed analytical protocol. The following LC-MS/MS method is based on established procedures for Metazachlor analysis.[6][8][11]
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Metazachlor
1. Sample Preparation (QuEChERS Extraction): a. Weigh 10 g (± 0.1 g) of the homogenized test material into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.
3. Final Extract Preparation: a. Transfer 1 mL of the cleaned supernatant to a clean tube. b. Add an internal standard (e.g., a stable isotope-labeled Metazachlor). c. The extract is now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer. b. Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). c. Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). d. Injection Volume: 5 µL. e. Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. At least two transitions for Metazachlor should be monitored for quantification and confirmation.
II. Data Analysis and Performance Evaluation
Upon receiving the analytical results from all participating laboratories, a thorough statistical analysis is performed to assess the inter-laboratory performance.
Statistical Analysis
The z-score is a widely accepted statistical tool for evaluating performance in proficiency testing schemes.[5][12][13] It provides a standardized measure of a laboratory's deviation from the consensus value.
The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (in this case, the known spiked concentration of 0.05 mg/kg).
-
σ is the standard deviation for proficiency assessment (a target standard deviation, often derived from historical data or a model like the Horwitz equation).
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance.
-
|z| ≥ 3: Unsatisfactory performance.
Data Presentation
The results of the inter-laboratory comparison should be summarized in a clear and concise table.
Table 1: Hypothetical Results of Inter-Laboratory Cross-Validation for Metazachlor (Spiked at 0.05 mg/kg)
| Laboratory ID | Reported Concentration (mg/kg) | Recovery (%) | z-score | Performance |
| Lab-01 | 0.048 | 96 | -0.8 | Satisfactory |
| Lab-02 | 0.051 | 102 | 0.4 | Satisfactory |
| Lab-03 | 0.045 | 90 | -2.0 | Satisfactory |
| Lab-04 | 0.055 | 110 | 2.0 | Satisfactory |
| Lab-05 | 0.058 | 116 | 3.2 | Unsatisfactory |
| Lab-06 | 0.049 | 98 | -0.4 | Satisfactory |
| Lab-07 | 0.042 | 84 | -3.2 | Unsatisfactory |
| Lab-08 | 0.052 | 104 | 0.8 | Satisfactory |
Note: For this example, a target standard deviation for proficiency assessment (σ) of 0.0025 mg/kg (5% of the spiked value) was used.
III. The Self-Validating System: Ensuring Trustworthiness
The protocol described in this guide is designed to be a self-validating system. This trustworthiness is achieved through several key elements:
-
Use of a Certified Reference Material: Spiking with a known concentration of a certified standard provides a true value against which laboratory performance can be objectively measured.
-
Inclusion of a Blank Sample: The analysis of a blank matrix sample helps to identify any potential for contamination or false positives.
-
Harmonized and Detailed Protocol: By providing a step-by-step method, the potential for variability due to different analytical procedures is minimized.
-
Statistical Performance Monitoring: The use of z-scores provides a standardized and objective assessment of each laboratory's performance, allowing for the identification of outliers and potential systematic errors.[5][12]
IV. Conclusion
A robust inter-laboratory cross-validation program is indispensable for ensuring the reliability and comparability of Metazachlor residue data. By implementing a well-designed study with homogeneous test materials, a harmonized analytical method, and objective statistical evaluation, laboratories can demonstrate their competence and contribute to a system of mutual confidence in analytical results. This guide provides a comprehensive framework for achieving this goal, ultimately supporting sound regulatory decisions and protecting public health.
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Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. ResearchGate. [Link]
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LC-MS/MS parameters for the analysis of metazachlor metabolites. ResearchGate. [Link]
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Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Isobudgets. [Link]
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Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]
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Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. R Discovery. [Link]
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Comparison of different statistical methods for evaluation of proficiency test data. Springer. [Link]
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Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. [Link]
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ISO 17025 Interlaboratory Studies: High Benefit-Cost Ratio with Reduced Clinical Risk. ViVitro Labs. [Link]
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Modification of the existing maximum residue levels for metazachlor in leeks and honey. EFSA Journal. [Link]
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Metazachlor residues in soil and rape seed. ResearchGate. [Link]
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A Comparative Review of Metazachlor and Other Leading Chloroacetamide Herbicides
This guide provides an in-depth comparative analysis of metazachlor and other prominent chloroacetamide herbicides, including S-metolachlor, acetochlor, alachlor, and butachlor. Designed for researchers, scientists, and crop protection professionals, this document synthesizes technical data and field-proven insights to offer a comprehensive understanding of their relative performance. We will delve into their mechanisms of action, weed control efficacy, crop selectivity, environmental fate, and toxicological profiles, supported by experimental data and established testing protocols.
Introduction to Chloroacetamide Herbicides
The chloroacetamide class of herbicides represents a cornerstone of modern weed management, primarily used for pre-emergence control of annual grasses and certain small-seeded broadleaf weeds in a wide array of crops.[1][2] Their efficacy lies in the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants.[3][4][5] This guide will focus on a comparative assessment of metazachlor against its chemical relatives, providing a clear perspective on their respective strengths and weaknesses.
Mechanism of Action: A Shared Pathway with Subtle Differences
Chloroacetamide herbicides share a common primary mode of action: the inhibition of VLCFA elongase enzymes.[4] This disruption of VLCFA synthesis halts the development of new cell membranes, which is crucial during the germination and early seedling growth stages.[6] The herbicide is primarily absorbed by the emerging shoots and roots of weed seedlings, leading to their death before they can establish and compete with the crop.[6][7][8]
While the fundamental mechanism is the same, subtle variations in chemical structure among metazachlor, S-metolachlor, acetochlor, alachlor, and butachlor can influence their specific binding affinity to the target enzyme, uptake by different weed species, and metabolism within the plant. These differences can translate to variations in their weed control spectrum and crop selectivity.
Comparative Performance Analysis
This section provides a head-to-head comparison of metazachlor with other key chloroacetamide herbicides across several critical performance parameters. The data presented is a synthesis of findings from various independent and comparative studies.
Spectrum of Weed Control
The efficacy of a herbicide is fundamentally defined by its spectrum of controlled weeds. While all chloroacetamides are effective against annual grasses, their performance against broadleaf weeds can vary.
Table 1: Comparative Weed Control Spectrum of Chloroacetamide Herbicides
| Weed Species | Metazachlor | S-Metolachlor | Acetochlor | Alachlor | Butachlor |
| Annual Grasses | |||||
| Annual Ryegrass (Lolium rigidum) | Excellent | Good | Good | Good | Good |
| Barnyardgrass (Echinochloa crus-galli) | Good | Excellent | Good | Good | Excellent |
| Crabgrass (Digitaria spp.) | Good | Good | Good | Good | Good |
| Foxtails (Setaria spp.) | Good | Excellent | Good | Good | Good |
| Wild Oats (Avena fatua) | Good | Good | N/A | Good | N/A |
| Broadleaf Weeds | |||||
| Pigweeds (Amaranthus spp.) | Good | Good | Excellent | Good | Moderate |
| Lambsquarters (Chenopodium album) | Moderate | Moderate | Good | Moderate | Moderate |
| Common Ragweed (Ambrosia artemisiifolia) | Moderate | Moderate | Good | Moderate | N/A |
| Black Nightshade (Solanum nigrum) | Good | Good | Good | Good | N/A |
| Chickweed (Stellaria media) | Excellent | Good | Moderate | Moderate | N/A |
Key Insights:
-
Metazachlor demonstrates a strong profile against key annual grasses and several important broadleaf weeds, particularly in canola.[9]
-
S-Metolachlor is highly effective against a broad spectrum of annual grasses and some small-seeded broadleaf weeds.[6]
-
Acetochlor provides slightly better control of certain broadleaf weeds like pigweeds, lambsquarters, and common ragweed compared to S-metolachlor.[10][11]
-
Alachlor offers good control of annual grasses and some broadleaf weeds.[12]
-
Butachlor is particularly effective against barnyard grass and other annual grasses, primarily in rice cultivation.[13][14][15]
Crop Selectivity and Phytotoxicity
Crop safety is a paramount consideration in herbicide selection. While chloroacetamides are generally selective for the crops in which they are registered, the potential for phytotoxicity exists, especially under certain environmental conditions or with specific crop varieties.
Table 2: Crop Selectivity of Chloroacetamide Herbicides
| Crop | Metazachlor | S-Metolachlor | Acetochlor | Alachlor | Butachlor |
| Canola | Excellent | Moderate | Not Recommended | Not Recommended | Not Recommended |
| Corn | Good | Excellent | Excellent | Good | N/A |
| Soybeans | Good | Excellent | Excellent | Good | N/A |
| Cotton | N/A | Good | Good | Good | N/A |
| Rice | N/A | N/A | N/A | N/A | Excellent |
| Sugar Beets | Good | Good | Good | Good | N/A |
| Vegetables (Brassicas) | Excellent | N/A | N/A | Good | N/A |
Data synthesized from multiple sources. "Excellent" indicates high crop safety; "Good" indicates safe under recommended use conditions; "Moderate" indicates potential for injury under certain conditions; "Not Recommended" indicates significant risk of crop injury; "N/A" indicates not a primary registered use.
Key Insights:
-
Metazachlor is particularly well-suited for use in canola and various vegetable crops like brassicas.[16]
-
S-Metolachlor and Acetochlor are widely used and generally safe in major crops like corn, soybeans, and cotton.[6][17]
-
Alachlor has a broad crop profile but has faced regulatory restrictions in some regions due to toxicological concerns.[18][19]
-
Butachlor is a specialized herbicide with excellent selectivity in rice.[11][20]
A comparative study on cotton showed that at high rates, metolachlor and acetochlor could cause transient crop injury, but the plants typically recovered.[21] Another study highlighted that a microencapsulated formulation of acetochlor can improve crop safety in soybeans.
Environmental Fate and Toxicological Profile
The environmental persistence and toxicological characteristics of herbicides are critical for assessing their overall sustainability and regulatory acceptance.
Environmental Fate
The persistence and mobility of chloroacetamides in the environment are influenced by factors such as soil type, organic matter content, temperature, and moisture.
Table 3: Comparative Environmental Fate of Chloroacetamide Herbicides
| Parameter | Metazachlor | S-Metolachlor | Acetochlor | Alachlor | Butachlor |
| Soil Half-life (t½) | 3 to 77 days | 2.5 to 289 days[22] | ~21 days[23] | ~21 days[23] | Moderately persistent |
| Primary Dissipation | Microbial degradation, formation of non-extractable residues[24] | Microbial degradation[22] | Microbial degradation | Microbial degradation | Microbial degradation |
| Leaching Potential | Moderate | Moderate | Low to Moderate[23] | Low to Moderate[23] | Not expected to leach |
| Key Metabolites | Persistent metabolites formed[24] | ESA and OA degradates | ESA and OA degradates | ESA and OA degradates | N/A |
Data synthesized from multiple sources. Half-life can vary significantly based on environmental conditions.
Key Insights:
-
All compared chloroacetamides are primarily degraded by soil microbes.
-
Metazachlor and S-metolachlor can have variable and sometimes longer half-lives depending on soil conditions.[22] Metazachlor, along with glyphosate and sulcotrione, degrades into persistent metabolites.[24]
-
Alachlor and acetochlor generally have shorter soil half-lives.[23]
-
The potential for leaching into groundwater is a consideration for most chloroacetamides, with their metabolites also being of environmental interest.
Toxicological Profile
The toxicological profiles of these herbicides are important for human and environmental risk assessment.
Table 4: Comparative Toxicological Profile of Chloroacetamide Herbicides
| Parameter | Metazachlor | S-Metolachlor | Acetochlor | Alachlor | Butachlor |
| Acute Oral LD50 (rat) | 2150 mg/kg | 2679 mg/kg | 1426 mg/kg | 930 mg/kg | 1740 mg/kg |
| Carcinogenicity | Not classified | Not classified | Possible human carcinogen | Probable human carcinogen | Possible Carcinogen |
| Key Toxicological Concerns | Potential for groundwater contamination with metabolites | Potential for groundwater contamination | Potential for groundwater contamination; mutagenic metabolite (2,6-diethylaniline) | Carcinogenicity; endocrine disruption | Moderate mammalian toxicity; skin and eye irritant |
Data synthesized from various toxicological databases and regulatory assessments. LD50 values are approximate and can vary between studies.
Key Insights:
-
All listed chloroacetamides have moderate to low acute toxicity.
-
Concerns regarding the carcinogenicity of alachlor have led to its ban or severe restriction in many countries.[19] Acetochlor is also classified as a possible human carcinogen.
-
The formation of toxicologically relevant metabolites is a key consideration in the risk assessment of these herbicides. For instance, a metabolite of alachlor, 2,6-diethylaniline, has been shown to be mutagenic.
Experimental Protocols
To ensure the scientific integrity of herbicide comparisons, standardized experimental protocols are essential. Below are detailed methodologies for conducting weed efficacy and crop phytotoxicity trials.
Protocol for Pre-emergence Herbicide Efficacy Trial
This protocol outlines a standardized method for evaluating the efficacy of pre-emergence herbicides in a field setting.
Objective: To determine and compare the efficacy of Metazachlor and other chloroacetamide herbicides in controlling key weed species in a specific crop.
Materials:
-
Certified crop seeds
-
Target weed seeds
-
Randomized complete block design (RCBD) plot layout
-
Calibrated spray equipment
-
Data collection tools (quadrats, biomass scales, etc.)
Procedure:
-
Site Selection and Preparation: Choose a field with a history of uniform weed pressure. Prepare the seedbed according to standard agricultural practices for the selected crop.
-
Plot Design: Establish experimental plots using an RCBD with a minimum of four replications. Include an untreated control and a weed-free control in each replication.
-
Planting and Weed Seeding: Plant the crop at the recommended seeding rate and depth. If natural weed pressure is insufficient, broadcast a known density of target weed seeds and lightly incorporate them into the soil.
-
Herbicide Application: Apply the herbicides at their recommended rates within 48 hours of planting (pre-emergence).[6] Use calibrated spray equipment to ensure accurate and uniform application.
-
Data Collection:
-
Weed Counts: At 2, 4, and 8 weeks after treatment (WAT), count the number of emerged weeds by species within randomly placed quadrats in each plot.
-
Weed Biomass: At 8 WAT, harvest the above-ground weed biomass from the quadrats, dry it to a constant weight, and record the dry weight.
-
Crop Vigor: Visually assess crop vigor and any signs of phytotoxicity at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).
-
Crop Yield: At crop maturity, harvest the yield from the center of each plot and adjust for moisture content.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Protocol for Assessing Crop Phytotoxicity
This protocol is designed to specifically evaluate the potential for herbicide-induced crop injury.
Objective: To assess and compare the phytotoxicity of Metazachlor and other chloroacetamide herbicides on a specific crop.
Materials:
-
Certified crop seeds
-
Greenhouse or controlled environment growth chambers
-
Pots or trays with a standardized growing medium
-
Calibrated spray equipment
-
Data collection tools (rulers, scales, chlorophyll meter, etc.)
Procedure:
-
Planting: Plant the crop seeds in pots or trays filled with a uniform, sterile growing medium.
-
Herbicide Application: Apply the herbicides at 1X and 2X the recommended field rates to separate sets of pots/trays at the appropriate crop growth stage (e.g., pre-emergence or early post-emergence). Include an untreated control.
-
Growth Conditions: Maintain the plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Data Collection:
-
Visual Injury Ratings: At 7, 14, and 21 days after treatment (DAT), visually assess crop injury based on a 0-100% scale, noting symptoms such as stunting, chlorosis, and necrosis.[25]
-
Plant Height: Measure the height of the plants from the soil surface to the apical meristem.
-
Biomass: At 21 DAT, harvest the above-ground plant tissue, dry it to a constant weight, and record the dry weight.
-
Chlorophyll Content: Use a chlorophyll meter to measure the relative chlorophyll content of the leaves.
-
-
Data Analysis: Analyze the data using ANOVA to determine if there are significant differences in phytotoxicity between the herbicide treatments.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of chloroacetamide herbicides and a typical experimental workflow for their evaluation.
Mechanism of Action of Chloroacetamide Herbicides
Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.
Experimental Workflow for Herbicide Comparison
Caption: Workflow for comparative field evaluation of herbicides.
Conclusion
Metazachlor and other chloroacetamide herbicides are vital tools in modern agriculture for the pre-emergence control of annual grasses and some broadleaf weeds. While they share a common mechanism of action, this comparative review highlights key differences in their weed control spectrum, crop selectivity, and environmental profiles.
-
Metazachlor stands out for its excellent performance and safety in canola and certain vegetable crops.
-
S-Metolachlor and Acetochlor are highly effective and widely used in major row crops like corn and soybeans, with acetochlor showing a slight advantage on certain broadleaf weeds.
-
Alachlor , while effective, has seen its use decline due to toxicological concerns.
-
Butachlor remains a critical herbicide for weed management in rice production systems.
The choice of a specific chloroacetamide herbicide should be guided by the target weed spectrum, the crop to be treated, and a thorough consideration of environmental and toxicological factors. The experimental protocols provided in this guide offer a framework for conducting robust internal evaluations to further refine herbicide selection for specific agricultural contexts.
References
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Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. (URL: [Link])
- Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide. (URL: Not available)
- Understanding the Mode of Action of the Chloroacetamide and Thiocarbam
- Mode of Action for Chloroacetamides and Functionally Rel
- S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (URL: Not available)
- 2014: COMPARISON OF ACETOCHLOR, METOLACHLOR, AND PYROXASULFONE APPLIED POST TO COTTON. (URL: Not available)
-
A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. (URL: [Link])
- Acetochlor - General Information | Minnesota Department of Agriculture. (URL: Not available)
-
Chloroacetamide Herbicides | Request PDF. (URL: [Link])
- Metazachlor Suppliers - Herbicide - AgChemAccess. (URL: Not available)
- Metazachlor Herbicide Chemistry, Formulation, and Applications in Crop Weed Management. (URL: Not available)
- S-Metolachlor - Active Ingredient Page - Chemical Warehouse. (URL: Not available)
- Acetochlor - Active Ingredient Page - Chemical Warehouse. (URL: Not available)
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (URL: Not available)
-
Alkylating reactivity and herbicidal activity of chloroacetamides. (URL: [Link])
- EVALUATING NEW HERBICIDES IN CANOLA. (URL: Not available)
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Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. (URL: [Link])
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Chloroacetamide Herbicides | Request PDF. (URL: [Link])
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Environmental Fate of Metolachlor. (URL: [Link])
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Assessing the Efficacy and Safety of Preemergence Herbicides Applied Alone or in Combination with Superabsorbent Polymer, Soil Binding Agent, and Compost in Tomato (Solanum lycopersicum L.) Plasticulture Production. (URL: [Link])
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Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. (URL: [Link])
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Effect and Metabolism of the Chloroacetamide Herbicide Metazachior: Comparison of Plant Cell Suspension Cultures and Seedlings*. (URL: [Link])
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Alachlor - Wikipedia. (URL: [Link])
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Efficacy of S-metolachlor and flumetsulam (triazolopyrimidine sulfonanilide)+S-metolachlor (chloro-acetanilide) as pre-emergence herbicides in controlling weeds in maize at Chisumbanje Estate. (URL: [Link])
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Comparative evaluation of four herbicides for effective control of post-emergence weeds in cotton fields. (URL: [Link])
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Improving Cole Crops Safety and Weed Control Response with Chloroacetamide and Oxyfluorfen Herbicides Combinations. (URL: [Link])
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Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures?. (URL: [Link])
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A Comparative Guide to Metazachlor Performance in Diverse Soil Environments
<
Introduction: The Soil-Herbicide Interface
Metazachlor, a chloroacetamide herbicide, is a critical tool for pre- and early post-emergence control of annual grasses and broad-leaved weeds in crops like oilseed rape.[1] Its efficacy and environmental fate, however, are not uniform. They are intrinsically linked to the complex and variable matrix of the soil. Understanding how different soil types influence the behavior of Metazachlor is paramount for optimizing its application, ensuring crop safety, and safeguarding the environment.
This guide provides an in-depth comparison of Metazachlor's performance across various soil types. We will delve into the core mechanisms of its interaction with soil constituents, present comparative data on its efficacy, persistence, and mobility, and provide standardized protocols for researchers to conduct their own assessments. This document is designed for researchers and agricultural scientists seeking a comprehensive understanding of the factors governing Metazachlor's performance in the field.
The Dominance of Soil Properties in Herbicide Fate
The performance of a soil-applied herbicide is dictated by a dynamic interplay of adsorption, degradation, and transport processes. These processes are, in turn, governed by the soil's physicochemical properties.
-
Soil Organic Matter (SOM): SOM is often the single most important factor controlling the fate of non-ionic herbicides like Metazachlor.[2][3][4] Its large, porous surface area and diverse functional groups provide abundant sites for herbicide adsorption. Higher SOM content generally leads to stronger binding, which can reduce the amount of herbicide available in the soil solution for weed uptake (potentially reducing efficacy) but also minimizes the risk of leaching.[2][3][4]
-
Soil Texture (Clay, Silt, and Sand Content): The mineral fraction of the soil also plays a crucial role. Clay particles, with their high surface area and negative charge, contribute significantly to herbicide adsorption.[3][5] Sandy soils, with larger particles and lower surface area, exhibit weaker adsorption, making herbicides more mobile and prone to leaching.[6][7]
-
Soil pH: Soil pH can influence the chemical form of a herbicide and the surface charge of soil colloids, thereby affecting adsorption.[8][9] While Metazachlor is a non-ionic molecule, soil pH can impact the microbial populations responsible for its degradation.[8] Generally, near-neutral pH is most favorable for the microbial activity that breaks down herbicides.[8]
Comparative Performance Metrics for Metazachlor
The interaction of Metazachlor with these soil properties translates into measurable differences in its performance and environmental behavior. We can evaluate this through four key metrics: Adsorption, Degradation, Leaching Potential, and Efficacy.
Adsorption: Binding Affinity Across Soil Types
Adsorption is the process by which herbicide molecules bind to soil particles. This is a critical process as it controls the concentration of Metazachlor in the soil solution, directly influencing its availability for weed uptake, degradation, and leaching.[2][3] The strength of this binding is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and less mobility.
Studies have consistently shown that Metazachlor's adsorption is positively correlated with soil organic matter and clay content.[3][10][11] In soils with higher organic matter, Metazachlor is more strongly bound, reducing its immediate availability but also its potential to move into groundwater.[11] Conversely, in coarse-textured sandy soils with low organic matter, Metazachlor exhibits weaker adsorption and is therefore more mobile.[6]
Table 1: Comparative Adsorption and Persistence of Metazachlor in Different Soil Types
| Soil Property | Typical Range | Metazachlor Adsorption (Koc) | Metazachlor Half-life (DT50) | Primary Dissipation Pathway | Leaching Potential |
| High Organic Matter / Clay Content | >3% OM, >30% Clay | High (e.g., >200 L/kg)[11] | Longer (can be >30 days)[12][13] | Non-extractable residue formation, microbial degradation[12][14] | Low[15] |
| Low Organic Matter / Sandy Texture | <2% OM, >70% Sand | Low (e.g., 50-150 L/kg)[11] | Shorter (e.g., 10-25 days)[13][16] | Microbial degradation, Leaching[14] | Moderate to High[6][10] |
| Silty / Loam Soils | Intermediate | Moderate | Variable (10-77 days)[12][16] | Microbial degradation[14] | Low to Moderate[15] |
Note: Koc and DT50 values are illustrative and can vary significantly based on specific environmental conditions like temperature and moisture.
Degradation & Persistence: How Long Does Metazachlor Last?
The persistence of a herbicide, often measured by its half-life (DT50), is crucial for both the duration of weed control and the potential for carryover injury to subsequent crops. The primary pathway for Metazachlor dissipation in soil is microbial degradation.[12][14]
The half-life of Metazachlor is highly variable and soil-dependent, with reported values ranging from a few days to over two months.[1][12][16]
-
In clay soils , one study reported a half-life of about 10.2 days under field conditions.[16]
-
Laboratory studies have shown half-lives ranging from 1 to 2 months under various conditions.[1]
-
Temperature plays a significant role, with degradation being more rapid at higher temperatures. One study noted a reduction in half-life from 77 days at 5°C to 11.6 days at 25°C.[16]
While higher organic matter increases adsorption, which can sometimes slow degradation by making the herbicide less available to microbes, it can also support a larger, more active microbial population, potentially enhancing the degradation rate.[3] The formation of non-extractable residues (where the herbicide becomes tightly bound within the soil matrix) is also a significant dissipation pathway, particularly in soils with high organic matter.[14]
Leaching & Mobility: The Risk to Groundwater
The potential for a herbicide to move through the soil profile and reach groundwater is a major environmental concern. This mobility is primarily governed by its adsorption characteristics and persistence.
Metazachlor is generally considered to have a low to moderate leaching potential.[10][15] However, its mobility is significantly higher in soils with low organic matter and coarse texture, such as sandy and loamy sand soils.[6] In these soil types, weaker adsorption allows more of the herbicide to remain in the soil water, where it can be transported downwards with percolating rainfall or irrigation.[6][7] One study demonstrated that in loamy sand, Metazachlor could be detected at depths of 10-20 cm, whereas in a sandier soil with higher organic carbon, its movement was slower.[6]
The Groundwater Ubiquity Score (GUS), an index calculated from a herbicide's half-life and Koc value, can be used to estimate its leaching potential. Values less than 1.8 indicate a "low" leaching potential, while values greater than 2.8 suggest a "high" potential. Metazachlor's GUS is often in the low to moderate range, but this can shift towards higher potential in vulnerable, coarse-textured soils.[10][15]
Experimental Methodologies for Performance Assessment
To ensure scientific rigor and comparability of data, standardized laboratory and field protocols are essential. Here, we outline core experimental workflows.
Protocol: Soil Sorption-Desorption Batch Equilibration
This protocol determines the extent to which Metazachlor is adsorbed by and desorbed from soil, allowing for the calculation of key coefficients like Kd and Koc.
Objective: To quantify the sorption and desorption of Metazachlor in a specific soil type.
Methodology:
-
Soil Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.[1] Characterize the soil for key properties: % organic carbon, % sand/silt/clay, and pH.
-
Solution Preparation: Prepare a stock solution of Metazachlor in a 0.01 M CaCl2 solution. The CaCl2 acts as a background electrolyte to mimic the soil solution's ionic strength. Create a series of working solutions of varying concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).
-
Sorption Phase:
-
Add a known mass of soil (e.g., 5 g) to a series of centrifuge tubes.
-
Add a known volume (e.g., 25 mL) of each working solution to the tubes. Include control tubes with no soil to check for herbicide loss to the container walls.
-
Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24 hours).
-
Centrifuge the tubes to separate the soil from the solution.
-
Carefully collect the supernatant (the clear liquid).
-
-
Analysis: Analyze the concentration of Metazachlor remaining in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][16]
-
Calculation: The amount of Metazachlor sorbed to the soil is calculated by subtracting the equilibrium concentration in the solution from the initial concentration.
-
Desorption Phase:
-
To the soil pellet remaining after the sorption phase, add a fresh volume of 0.01 M CaCl2 solution (without herbicide).
-
Agitate again for the same equilibration time.
-
Centrifuge and analyze the supernatant for the amount of Metazachlor that has desorbed from the soil.
-
-
Data Modeling: Plot the amount of sorbed herbicide against the equilibrium solution concentration. Fit the data to sorption models like the Freundlich or Langmuir isotherms to determine the sorption coefficients (Kf or Kd).[2][10] The Koc is then calculated by normalizing the Kd value for the soil's organic carbon content (Koc = (Kd / %OC) * 100).
Diagram: Workflow for Soil Sorption-Desorption Experiment
A standard workflow for determining herbicide sorption and desorption coefficients in soil.
Comparative Analysis with Alternative Herbicides
Metazachlor belongs to the chloroacetamide family, which includes other widely used herbicides like S-metolachlor. While they share a similar mode of action, their behavior in soil can differ.
-
S-metolachlor: Like Metazachlor, the sorption of S-metolachlor is also strongly and positively correlated with soil organic matter and clay content.[3][5] Its water solubility is similar to Metazachlor (480 mg/L vs 450 mg/L), and its Koc is typically around 200 mL/g, placing it in a similar mobility class.[5][15] The primary degradation pathway for both is microbial.[3] Therefore, the same soil factors—high organic matter and clay content—that reduce the mobility and availability of Metazachlor will have a similar effect on S-metolachlor.
Conclusion and Recommendations for Researchers
The performance of Metazachlor is inextricably tied to soil composition. This guide synthesizes evidence demonstrating that soil organic matter and clay content are the primary drivers of its environmental fate.
-
High Risk Environments (Low OM, Sandy Soils): In these soils, Metazachlor exhibits higher mobility and lower adsorption. While this may increase its bioavailability for weed control, it also elevates the risk of leaching. Researchers studying these environments should prioritize leaching column studies and monitor for potential off-site movement. Application rates should be carefully managed to mitigate these risks.
-
Low Risk Environments (High OM, Clay Soils): In these soils, Metazachlor is more strongly adsorbed, leading to lower mobility and bioavailability. This reduces leaching risk but may necessitate adjustments in application strategy to ensure sufficient herbicide concentration in the soil solution for effective weed control. Persistence can be longer in these soils, so studies on potential carryover effects on rotational crops are warranted.
Ultimately, a thorough characterization of the soil is the critical first step in any study investigating the field performance of Metazachlor. By understanding the principles outlined in this guide and employing standardized methodologies, the scientific community can continue to build a comprehensive picture of this herbicide's behavior, leading to more effective and environmentally responsible weed management strategies.
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- Kucharski, M., & Sadowski, J. (Year not provided). Influence of formulation on mobility of metazachlor in soil. PMC - NIH.
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- Avila, L.A., et al. (Year not provided). Persistence of S-metolachlor in the soil as affected by moisture content. SciELO.
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- Wauchope, R.D. (Year not provided). Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. PMC - PubMed Central.
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A Comparative Guide to the Toxicological Assessment of Metazachlor on Algae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the toxicological effects of the herbicide Metazachlor on algae. It is designed to offer an in-depth understanding of standardized testing protocols, comparative toxicity data, and the underlying mechanism of action, thereby serving as a crucial resource for environmental risk assessment and research. Algae are primary producers at the base of most aquatic food chains, making the evaluation of herbicide impacts on their growth a critical component of ecological safety assessments[1].
Mechanism of Action: How Metazachlor Affects Algae
Metazachlor, a member of the chloroacetanilide chemical family, functions primarily as a pre-emergent selective herbicide[2][3]. Its mode of action in target plants and non-target organisms like algae is the inhibition of very-long-chain fatty acid (VLCFA) synthesis[3]. VLCFAs are essential components for the formation of cell membranes and cuticles. By disrupting the elongase enzyme system involved in their production, Metazachlor hinders cell division and growth, ultimately leading to the organism's death[4]. This targeted disruption makes it effective against a broad spectrum of grass and broadleaf weeds, but also poses a risk to aquatic primary producers[2][3].
Caption: Mechanism of Metazachlor toxicity in an algal cell.
Standardized Protocol for Algal Growth Inhibition Testing
To ensure data reliability and comparability across studies, the toxicological effects of substances on algae are evaluated using internationally recognized protocols. The premier standard is the OECD Test Guideline 201, "Freshwater Alga and Cyanobacteria, Growth Inhibition Test"[5][6]. This test provides a robust framework for determining the concentration of a substance that inhibits algal growth by 50% (EC50) over a defined period.
Principle of the OECD 201 Test: The core principle is to expose exponentially growing cultures of a selected algal species to various concentrations of the test substance over a period of 72 hours[5][6][7]. The reduction in growth relative to a negative control is measured to determine the substance's toxicity. This short-term test can assess effects over several generations of the algae[6].
Key Experimental Parameters:
-
Test Organism: Commonly used species include the green algae Pseudokirchneriella subcapitata (formerly Raphidocelis subcapitata or Selenastrum capricornutum) and Desmodesmus subspicatus[6]. P. subcapitata is widely used due to its sensitivity to a broad range of toxicants[8].
-
Exposure Period: Typically 72 hours, which allows for sufficient growth in control cultures for accurate measurement[6][9].
-
Test Design: A minimum of five test concentrations arranged in a geometric series are used, with three replicates per concentration[6][7]. Six replicates are used for the control group[1].
-
Endpoint Measurement: Algal growth can be quantified by measuring biomass over time using methods like cell counts (microscopy), spectrophotometry (absorbance), or fluorescence[1][7].
-
Response Variables: The primary endpoints calculated are the ECx values (e.g., EC50, EC20, EC10) for both growth rate (ErC50) and yield (EyC50)[1]. The growth rate is considered the more relevant endpoint as it is independent of the test duration.
-
Preparation of Culture Medium: A sterile, nutrient-rich algal growth medium (e.g., OECD standard medium) is prepared[6].
-
Preparation of Test Substance: A stock solution of Metazachlor is created and then serially diluted to obtain the desired test concentrations.
-
Inoculation: Sterile test flasks are filled with the appropriate concentrations of Metazachlor and culture medium. A small, known quantity of exponentially growing algae is then added to each flask[1].
-
Incubation: The flasks are incubated under continuous, uniform fluorescent illumination and constant temperature (e.g., 21-24°C) for 72 hours, with agitation to ensure homogenous cell distribution and CO2 exchange[6].
-
Biomass Measurement: Algal biomass in each flask is measured at 24, 48, and 72 hours[1].
-
Data Analysis: The average specific growth rate for each concentration is calculated. A concentration-response curve is plotted by regressing the percentage inhibition of the growth rate against the logarithm of the test substance concentration to determine the EC50 value[9].
Caption: Standard OECD 201 experimental workflow.
Comparative Toxicological Data
Metazachlor exhibits significant toxicity to algae. The 72-hour EC50 value for Pseudokirchneriella subcapitata is frequently reported to be in the range of 16-115 µg/L[10]. This places it among herbicides that can have inhibitory effects at environmentally relevant concentrations[10]. The table below compares the toxicity of Metazachlor to that of other common herbicides on this key indicator species.
| Herbicide | Chemical Class | Mode of Action | 72h-ErC50 (µg/L) for P. subcapitata | Reference(s) |
| Metazachlor | Chloroacetamide | VLCFA Inhibition | 16 - 115 | [4][10][11] |
| Metolachlor | Chloroacetamide | VLCFA Inhibition | 44 - 115 | [11] |
| Alachlor | Chloroacetamide | VLCFA Inhibition | ~26 (96h EC50, C. vulgaris) | [11] |
| Diuron | Substituted Urea | Photosystem II Inhibition | 12.5 - 16 | [12][13] |
| Atrazine | Triazine | Photosystem II Inhibition | 28.38 (P. tricornutum) | [11] |
| Glyphosate | Glycine derivative | EPSPS Inhibition | 24,700 - 166,000 | [14] |
Interpretation of Data:
-
Metazachlor and its related chloroacetamide, Metolachlor, show high toxicity to algae, with EC50 values in the low microgram-per-liter range.
-
Compared to Photosystem II (PSII) inhibitors like Diuron, Metazachlor exhibits similar or slightly lower toxicity. PSII inhibitors are well-known for their high potency against photosynthetic organisms[15].
-
Metazachlor is significantly more toxic to algae than broad-spectrum herbicides like Glyphosate, which has EC50 values several orders of magnitude higher[14].
-
Studies have shown that filamentous green algae can be particularly sensitive, with EC50 values as low as 3-9 µg/L reported in mesocosm studies, highlighting the potential for long-term effects on aquatic ecosystems even at low concentrations[2].
Conclusion and Broader Implications
The validation of Metazachlor's toxicological data through standardized protocols like OECD 201 is fundamental for accurate environmental risk assessment. The data clearly demonstrates that Metazachlor is highly toxic to green algae, with EC50 values comparable to other potent herbicides. Its mechanism, the inhibition of VLCFA synthesis, is a critical pathway disruption that effectively halts algal growth. Researchers and environmental regulators must consider these high toxicity values, especially as Metazachlor is frequently detected in surface waters, often in mixtures with other pesticides[10][16]. The potential for additive or synergistic effects in such mixtures underscores the need for comprehensive assessments that go beyond single-substance toxicity testing[15].
References
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The toxicity of herbicides to non-target aquatic plants and algae: assessment of predictive factors and hazard . PubMed Central, National Center for Biotechnology Information. [Link]
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Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test . Organisation for Economic Co-operation and Development (OECD). [Link]
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OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test . Aropha. [Link]
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OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test . ibacon GmbH. [Link]
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Elevated temperatures and low nutrients decrease the toxicity of diuron for growth of the green alga Pseudokirchneriella subcapitata . J-Stage. [Link]
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Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Summary) . Organisation for Economic Co-operation and Development (OECD). [Link]
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OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP . TestING. [Link]
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Growth rate of Pseudokirchneriella subcapitata exposed to herbicides found in surface waters of Alqueva reservoir (Portugal) . Repositório Comum de Acesso Aberto em Portugal (RCAAP). [Link]
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Pesticide mixture toxicity to algae in agricultural streams . ScienceDirect. [Link]
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Elevated water temperature reduces the acute toxicity of the widely used herbicide diuron to a green alga, Pseudokirchneriella subcapitata . ResearchGate. [Link]
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Exposure of the alga Pseudokirchneriella subcapitata to environmentally relevant concentrations of the herbicide metolachlor . Repositório Científico do Instituto Politécnico do Porto (ReCIPP). [Link]
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Environmental risk limits for metazachlor in water . RIVM Publications Repository. [Link]
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Hormesis, the Individual and Combined Phytotoxicity of the Components of Glyphosate-Based Formulations on Algal Growth and Photosynthetic Activity . MDPI. [Link]
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Effects of the herbicide metazachlor on macrophytes and ecosystem function in freshwater pond and stream mesocosms . PubMed, National Center for Biotechnology Information. [Link]
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Comparative study of Metazachlor degradation in aerobic and anaerobic conditions
Metazachlor, a chloroacetamide herbicide, is widely used for pre-emergence control of annual grasses and broad-leaved weeds in crops like oilseed rape, cabbage, and potatoes.[1] However, its application necessitates a thorough understanding of its environmental fate, as its persistence and transformation products can impact soil health and water quality.[2][3] A critical determinant of Metazachlor's degradation is the soil's oxygen status. The metabolic pathways, degradation rates, and resulting byproducts differ dramatically between oxygen-rich (aerobic) and oxygen-deficient (anaerobic) environments.
This guide provides a comparative analysis of Metazachlor degradation under these two distinct conditions. We will delve into the causal mechanisms, present standardized experimental protocols for their study, and compare the resulting degradation kinetics and metabolite profiles, offering researchers a comprehensive view grounded in established scientific principles.
The Decisive Role of Oxygen: Aerobic vs. Anaerobic Environments
The fundamental difference between aerobic and anaerobic degradation lies in the microbial metabolism dictated by the availability of oxygen as a terminal electron acceptor.
-
Aerobic Environments: In well-aerated topsoils, aerobic microorganisms (bacteria and fungi) dominate. They utilize oxygen to efficiently oxidize organic compounds, leading to faster and often more complete degradation. This high-energy-yielding process supports a diverse and active microbial community.
-
Anaerobic Environments: In waterlogged soils, wetlands, or deeper soil layers deprived of oxygen, anaerobic microorganisms prevail. These microbes use alternative electron acceptors like nitrate (denitrification), sulfate (sulfate reduction), or carbon dioxide (methanogenesis). These processes are less energy-efficient, generally resulting in slower degradation rates and different metabolic pathways.[4] Reductive reactions, such as dechlorination, become more prominent under these conditions.[5]
Experimental Protocols for Degradation Analysis
To accurately compare the degradation of Metazachlor, standardized laboratory microcosm studies are essential. These experiments allow for the control of environmental variables, providing precise information on transformation kinetics and pathways.[2][3] The methodologies outlined below are based on internationally recognized guidelines such as OECD 307 (Aerobic and Anaerobic Transformation in Soil) and US EPA OPPTS 835.4100/4200.[6]
Core Experimental Workflow
The causality behind this workflow is to simulate realistic environmental conditions while isolating the variable of interest (oxygen presence) and enabling precise measurement over time. The use of ¹⁴C-labeled Metazachlor is the gold standard, as it allows for a complete mass balance, tracking the parent compound, its metabolites, non-extractable residues, and mineralization to ¹⁴CO₂.[6][7][8]
Caption: Standard experimental workflow for studying Metazachlor degradation.
Step-by-Step Methodology
-
Soil Preparation:
-
Collect fresh soil from the A horizon (0-20 cm depth).[3]
-
Sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris.
-
Characterize the soil for key properties: pH, organic matter content, texture, and water holding capacity (WHC). These factors significantly influence degradation rates.[9]
-
-
Microcosm Setup:
-
For Aerobic Conditions: Weigh soil into biometer flasks. Adjust moisture to 40-60% of WHC to ensure optimal microbial activity without limiting oxygen.[9] The flasks are connected to a system that allows for air exchange while trapping volatile products and CO₂.[6]
-
For Anaerobic Conditions: Place soil in flasks and flood with deionized, deoxygenated water to create a slurry.[10] Seal the flasks and purge the headspace with an inert gas (e.g., nitrogen) to remove residual oxygen. A positive pressure is maintained to prevent oxygen ingress. The establishment of anaerobic conditions is confirmed by measuring the redox potential, which should drop below -100 mV.[10]
-
-
Application and Incubation:
-
Apply a solution of Metazachlor (preferably ¹⁴C-labeled) evenly to the soil surface.
-
Incubate all flasks in the dark at a constant temperature (e.g., 20°C) to prevent photodegradation and ensure comparability.
-
At predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrifice replicate flasks from both sets for analysis.
-
-
Extraction and Analysis:
-
Extract Metazachlor and its transformation products from the soil and water phases using an appropriate organic solvent like acetonitrile.[11][12]
-
Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and selective quantification of the parent compound and the identification of its metabolites.[7][11][13]
-
For radiolabeled studies, use Liquid Scintillation Counting (LSC) to quantify radioactivity in the extracts, the post-extraction soil (bound residues), and the trapping solutions (mineralization).[7]
-
-
Data Interpretation:
-
Plot the concentration of Metazachlor over time and fit the data to a kinetic model, typically a first-order model, to calculate the degradation half-life (DT₅₀).[7]
-
Identify and quantify the major metabolites, tracking their formation and decline over the incubation period.
-
Comparative Degradation Pathways and Kinetics
The presence or absence of oxygen fundamentally alters the biochemical reactions that break down the Metazachlor molecule, leading to distinct metabolites and degradation rates.
Aerobic Degradation
Under aerobic conditions, microbial degradation is the primary dissipation mechanism.[5] The degradation is relatively rapid, with reported laboratory DT₅₀ values typically in the range of 10-20 days.[14]
The aerobic pathway is characterized by oxidative attacks on the molecule's side chains. It does not typically involve cleavage of the stable aromatic ring. The most significant outcome of this pathway is the formation of two major, highly mobile, and persistent metabolites:
-
Metazachlor ESA (ethanesulfonic acid)
-
Metazachlor OA (oxanilic acid)
These metabolites are of significant environmental concern because their high water solubility and low sorption to soil particles make them prone to leaching into groundwater.[1][15]
Caption: Simplified aerobic degradation pathway of Metazachlor.
Anaerobic Degradation
In the absence of oxygen, the degradation of Metazachlor is significantly slower. Studies on the closely related chloroacetamide herbicide, metolachlor, showed a half-life of 86 days in the aqueous phase above anaerobic soil, indicating much greater persistence.[10]
The anaerobic pathway proceeds via different mechanisms. A key initial step for chloroacetanilides under these conditions can be reductive dechlorination , where the chlorine atom on the acetyl group is removed and replaced by a hydrogen atom.[5] This is a fundamentally different first step compared to the aerobic pathway.
Crucially, the formation of the ESA and OA metabolites, which dominate the aerobic pathway, is not significant under anaerobic conditions.[10] While other metabolites are formed, the overall mineralization of the molecule to CO₂ is extremely slow, leading to the accumulation of different intermediate products and a higher proportion of non-extractable bound residues.
Caption: Simplified anaerobic degradation pathway of Metazachlor.
Data Summary: A Head-to-Head Comparison
| Feature | Aerobic Conditions | Anaerobic Conditions |
| Primary Mechanism | Microbial Oxidation | Microbial Reduction (e.g., Reductive Dechlorination) |
| Typical Half-Life (DT₅₀) | Faster (e.g., 10-20 days) | Slower (e.g., >80 days)[10][14] |
| Key Metabolites | Metazachlor ESA, Metazachlor OA[1] | Different, less mobile metabolites; ESA/OA formation is minimal[10] |
| Mineralization Rate | Slow to moderate | Very slow |
| Dominant Factor | Microbial activity, temperature, moisture[9][16] | Redox potential, absence of O₂ |
| Environmental Concern | Leaching of mobile ESA and OA metabolites to groundwater | Increased persistence of the parent compound and formation of bound residues |
Conclusion and Scientific Implications
The degradation of Metazachlor is not a single process but a tale of two distinct environmental pathways.
-
Under aerobic conditions , Metazachlor degrades relatively quickly, but this process generates the highly mobile and persistent metabolites Metazachlor ESA and Metazachlor OA. The primary implication for researchers and regulators is the high risk of groundwater contamination from these transformation products.
-
Under anaerobic conditions , Metazachlor is significantly more persistent. The degradation pathway shifts away from the formation of ESA and OA towards other metabolites, likely initiated by reductive dechlorination. The key implication here is the long-term persistence of the parent compound in environments such as wetlands or saturated subsoils, posing a different set of risks to aquatic and soil ecosystems.
This comparative understanding is paramount for developing accurate environmental risk assessments and predictive models. It underscores that evaluating a pesticide's fate requires considering the specific biogeochemical conditions of the receiving environment. Future research should focus on identifying the specific microbial consortia responsible for these transformations and further elucidating the structures and toxicological profiles of the unique metabolites formed under anaerobic conditions.
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Schreiber, F., Scherner, A., Andres, A., Concenço, G., Ceolin, W. C., & Martins, M. B. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. Available from: [Link]
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Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Available from: [Link]
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Park, J. H., et al. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 63(1), 43. Available from: [Link]
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Park, J. H., et al. (2020). LC-MS/MS parameters for the analysis of metazachlor metabolites. ResearchGate. Available from: [Link]
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Beulke, S., & Malkomes, H. P. (2001). Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. ResearchGate. Available from: [Link]
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Chesters, G., et al. (1989). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. PubMed. Available from: [Link]
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Shaner, D. L. (2009). Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. USDA ARS. Available from: [Link]
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Seybold, C. A., et al. (2001). Anaerobic Degradation of Atrazine and Metolachlor and Metabolite Formation in Wetland Soil and Water Microcosms. ResearchGate. Available from: [Link]
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Rouchaud, J., et al. (1992). Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields. Weed Science, 40(1), 149-154. Available from: [Link]
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Jordan, L. S. (n.d.). DEGRADATION OF HERBICIDES IN SOILS. University of California, Riverside. Available from: [Link]
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Hussain, S., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Available from: [Link]
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A Guide to Inter-Laboratory Validation of Metazachlor Analysis: Ensuring Accuracy and Comparability in Residue Monitoring
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring environmental safety and regulatory compliance. Metazachlor, a widely used chloroacetamide herbicide, is frequently monitored in various matrices, including soil, water, and agricultural products. The reliability of data generated across different laboratories is underpinned by robust, validated analytical methods. This guide provides an in-depth look at the principles and practice of inter-laboratory validation for Metazachlor analysis, offering a framework for assessing method performance and ensuring data comparability.
The Critical Role of Inter-Laboratory Studies
Single-laboratory validation is a crucial first step in establishing the performance of an analytical method. However, to ensure that a method is truly robust and transferable, an inter-laboratory study (also known as a collaborative study or proficiency test) is essential.[1][2] This process involves multiple laboratories analyzing the same, homogeneous samples to assess the reproducibility of the method. The primary goal is to determine if different laboratories, with their own equipment, reagents, and personnel, can obtain comparable results when following the same analytical procedure. This is a cornerstone of method standardization and is often a requirement for a method to be adopted as an official or standard procedure.
This guide will focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as the benchmark for Metazachlor analysis, drawing parallels from a successful inter-laboratory validation of its key metabolites.[3][4] We will explore the critical parameters of this method, compare it with alternative analytical techniques, and present a model for evaluating inter-laboratory performance.
A Validated LC-MS/MS Method for Chloroacetamide Herbicide Analysis
LC-MS/MS has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to analyze a wide range of compounds.[5] The following protocol is based on a validated method for the analysis of Metazachlor metabolites, which has undergone successful inter-laboratory testing.[3][4]
Experimental Workflow: From Sample to Result
The analytical workflow for Metazachlor and its metabolites is a multi-step process designed to ensure accurate and reliable quantification.
Caption: A typical workflow for the analysis of Metazachlor residues.
Detailed Experimental Protocol
1. Sample Extraction:
-
Weigh a homogenized sample (e.g., 10 g of soil or finely ground crop material) into a centrifuge tube.
-
Add 20 mL of acetonitrile and adjust the pH to 3 with formic acid. This acidic condition improves the extraction efficiency for Metazachlor and its metabolites.[3][4]
-
Vortex or shake vigorously for a specified time (e.g., 10 minutes) to ensure thorough extraction of the analytes from the sample matrix.
-
Centrifuge the sample to separate the solid material from the acetonitrile extract.
2. Solid Phase Extraction (SPE) Cleanup:
-
The supernatant from the extraction step is passed through a solid-phase extraction cartridge (e.g., a hydrophilic-lipophilic balance cartridge) to remove interfering matrix components.[3][4]
-
The cartridge is first conditioned with methanol and then with water.
-
The sample extract is loaded onto the cartridge, and the analytes are retained on the sorbent.
-
Interfering substances are washed away with a weak solvent.
-
The target analytes (Metazachlor and its metabolites) are then eluted with a stronger solvent, such as methanol.
3. LC-MS/MS Analysis:
-
The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.[3][6]
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using an electrospray ionization (ESI) source in positive ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]
Performance Data from a Validated Study
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of Metazachlor metabolites, which has been successfully evaluated in an inter-laboratory study.[3][4] These parameters are crucial for assessing the reliability and robustness of the method.
| Performance Parameter | Typical Value/Criteria | Significance |
| Linearity (r²) | > 0.99 | Indicates a direct proportional relationship between analyte concentration and instrument response over a defined range.[3][4][7] |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[3][8] |
| Accuracy (Recovery) | 70-120% | Measures the closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples at different concentration levels.[3][8] |
| Precision (RSD) | < 20% | Represents the degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD).[3][8] |
| Selectivity | No interfering peaks at the retention time of the analytes | The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix.[3] |
Comparison with Alternative Analytical Methods
While LC-MS/MS is a powerful technique, other methods can also be employed for Metazachlor analysis. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile and semi-volatile compounds. High sensitivity and selectivity. | May require derivatization for polar compounds like Metazachlor metabolites.[4] Can be susceptible to matrix interference. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | A highly sensitive detector for halogenated compounds like Metazachlor. | Very high sensitivity for chlorinated pesticides.[9] Relatively inexpensive compared to MS. | Less selective than MS, prone to interferences from other halogenated compounds. Not suitable for confirmation of analyte identity. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity with detection by UV absorbance. | Robust and widely available. Less expensive than MS-based methods. | Lower sensitivity and selectivity compared to MS. Not suitable for complex matrices or trace-level analysis. |
Framework for an Inter-Laboratory Study
A successful inter-laboratory study for Metazachlor analysis should be meticulously planned and executed. The following diagram illustrates the key stages involved.
Caption: Key stages of an inter-laboratory validation study.
The performance of each laboratory is typically evaluated using statistical measures such as z-scores, which indicate how far a laboratory's result deviates from the consensus value.[1] This objective assessment helps identify any systematic errors or biases and provides confidence in the overall reliability of the analytical method across different settings.
Conclusion
The inter-laboratory validation of analytical methods for Metazachlor is a critical step in ensuring the generation of accurate, reliable, and comparable data for environmental monitoring and food safety. The LC-MS/MS method detailed in this guide provides a robust and sensitive approach for the quantification of Metazachlor and its metabolites. By adhering to a well-defined protocol and participating in proficiency testing schemes, laboratories can demonstrate their competence and contribute to a harmonized system of pesticide residue analysis. This ultimately enhances consumer protection and supports informed regulatory decisions.
References
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Park, J. S., et al. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 63(1), 1-8. Available at: [Link]
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R Discovery. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Available at: [Link]
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PubMed. (2024). [Determination of three new herbicide residues in soil, sediment and water by liquid chromatography-tandem mass spectrometry]. Available at: [Link]
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Romagnoli, M., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Molecules, 28(9), 3786. Available at: [Link]
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Umweltbundesamt. (2023). Proficiency Testing Scheme for Environmental Analysis. Available at: [Link]
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Mendy, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. American Journal of Environmental Engineering, 12(1), 1-10. Available at: [Link]
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European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2011). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Available at: [Link]
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Loś, A., & Wołejko, E. (2013). Metazachlor residues in soil and rape seed. Journal of Plant Protection Research, 53(4), 375-380. Available at: [Link]
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National Metrology Institute of South Africa. (n.d.). NMISA-PT-119 Proficiency Testing Scheme Description Pesticides in Fruit. Available at: [Link]
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Journal of AOAC INTERNATIONAL. (1986). Gas Chromatographic Determination of Butachlor in Formulations: Collaborative Study. Available at: [Link]
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University of Hertfordshire. (n.d.). Metazachlor (Ref: BAS 47900H). Available at: [Link]
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Assessing the Environmental Impact of Metazachlor Versus Alternative Herbicides: A Comparative Guide for Researchers
This guide provides an in-depth, technical comparison of the environmental impact of the herbicide Metazachlor against three common alternatives used in oilseed rape cultivation: Quinmerac, Dimethenamid-P, and Clomazone. Designed for researchers, scientists, and professionals in drug and chemical development, this document moves beyond a simple listing of facts to offer a causal analysis of experimental choices and self-validating protocols. Our objective is to equip you with the critical knowledge to design, execute, and interpret studies that accurately assess the environmental footprint of these widely used agricultural chemicals.
Introduction: The Chloroacetamide Challenge and the Quest for Sustainable Weed Management
Metazachlor, a member of the chloroacetamide class of herbicides, is a cornerstone of pre- and early post-emergence weed control in crops like oilseed rape.[1] Its efficacy lies in the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for cell division and growth in susceptible weeds.[1] However, the very properties that make it an effective herbicide—its soil persistence and mobility—also raise significant environmental concerns.[2] The detection of Metazachlor and its metabolites in surface and groundwater has prompted regulatory scrutiny and a drive towards understanding its environmental impact in comparison to alternative solutions.[3][4]
This guide will dissect the environmental profiles of Metazachlor and three key alternatives:
-
Quinmerac: Often used in combination with Metazachlor, it acts as a synthetic auxin.[5]
-
Dimethenamid-P: Another chloroacetamide herbicide that inhibits cell division.[6]
-
Clomazone: An isoxazolidinone herbicide that inhibits carotenoid biosynthesis, leading to bleaching of susceptible plants.[7]
By understanding the nuances of their environmental fate and ecotoxicity, researchers can develop more informed risk assessments and contribute to the development of more sustainable agricultural practices.
Mechanism of Action: A Comparative Overview
The environmental impact of a herbicide is intrinsically linked to its mode of action. Understanding these mechanisms is the first step in predicting potential non-target effects.
Figure 1: Comparative Mechanisms of Action.
Metazachlor and Dimethenamid-P share a similar mechanism, targeting VLCFA synthesis, which is essential for plant cell membrane integrity and development.[1][6] Quinmerac, on the other hand, mimics the plant hormone auxin, leading to abnormal and unsustainable growth.[5] Clomazone's mode of action is distinct, as it interferes with the production of carotenoids, which protect chlorophyll from photo-oxidation, resulting in the characteristic bleaching of affected plants.[7]
Environmental Fate: Persistence and Mobility
A herbicide's environmental impact is largely determined by its persistence in soil and its potential to move into water systems. These factors are quantified by the soil half-life (DT50) and the soil organic carbon-water partitioning coefficient (Koc).
| Herbicide | Soil Half-life (DT50) (days) | Soil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g) | Leaching Potential |
| Metazachlor | 5.7 - 63[1][8] | 29 - 217[1] | Moderate to High[9] |
| Quinmerac | 13 - 115[10] | 135 - 1282[10] | High[9] |
| Dimethenamid-P | 8.8 - 35[1] | 90 - 474 | Moderate[1] |
| Clomazone | 4.9 - 126[11] | 150 - 562 | High |
Data Interpretation:
-
DT50 (Soil Half-life): This value indicates the time it takes for 50% of the herbicide to degrade in the soil. A shorter DT50 generally suggests lower persistence. As the table shows, there is considerable variation in the reported DT50 values, which is highly dependent on soil type, temperature, and microbial activity.[8] For instance, one study found the half-life of Metazachlor to be 5.7 days under laboratory conditions but 10.2 days in the field.[8]
-
Koc (Soil Organic Carbon-Water Partitioning Coefficient): This coefficient measures the tendency of a chemical to bind to soil organic matter. A higher Koc value indicates stronger binding and, therefore, lower mobility and less potential for leaching into groundwater.
-
Leaching Potential: This is a qualitative assessment based on the interplay between persistence and mobility. Herbicides with longer half-lives and lower Koc values are more likely to leach into groundwater. Quinmerac and Clomazone, with their high mobility, pose a significant risk of water contamination.[9]
Ecotoxicity Profile: Impact on Non-Target Organisms
The assessment of a herbicide's environmental risk must extend to its potential effects on organisms other than the target weeds. This includes aquatic life, soil-dwelling organisms, and terrestrial invertebrates.
Aquatic Ecotoxicity
Aquatic ecosystems are particularly vulnerable to herbicide runoff and leaching. The acute toxicity to aquatic organisms is typically expressed as the LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration causing a 50% response).
| Organism | Metazachlor | Quinmerac | Dimethenamid-P | Clomazone |
| Fish (96h LC50) | 4 - 15 mg/L | >100 mg/L | 2.1 - 10.8 mg/L | 7.32 - 34 mg/L |
| Aquatic Invertebrates (Daphnia magna 48h EC50) | 22.3 - 86.8 mg/L | >100 mg/L | 11 - 22 mg/L | 5.2 - 10.2 mg/L |
| Algae (72h EC50) | 0.021 - 0.031 mg/L | 2.1 - 4.2 mg/L | 0.034 - 0.076 mg/L | 0.01 - 0.1 mg/L |
Data Interpretation:
-
High Sensitivity of Algae: A striking observation is the high sensitivity of algae to Metazachlor, Dimethenamid-P, and Clomazone, with EC50 values in the low microgram per liter range. This indicates that even at very low concentrations, these herbicides can disrupt the base of the aquatic food web.
-
Moderate Fish and Invertebrate Toxicity: The toxicity to fish and aquatic invertebrates is generally in the milligram per liter range, indicating a lower acute risk compared to algae. However, chronic exposure to lower concentrations can still have significant sublethal effects. For example, studies have shown that environmentally relevant concentrations of Metazachlor can impair the growth and development of crayfish.
Terrestrial Ecotoxicity
The impact on soil health is a critical, yet often overlooked, aspect of herbicide risk assessment. This includes direct toxicity to soil organisms and indirect effects on soil microbial communities.
| Organism/Process | Metazachlor | Quinmerac | Dimethenamid-P | Clomazone |
| Earthworms (LC50) | >500 mg/kg soil | >1000 mg/kg soil | >1000 mg/kg soil | >1000 mg/kg soil |
| Soil Microbial Respiration | Variable effects | Limited data | Can increase at high concentrations[4] | Can alter community structure[11] |
| Nitrogen Cycling | Potential for disruption | Limited data | Limited data | Can impact N-cycling genes[11] |
Data Interpretation:
-
Low Acute Toxicity to Earthworms: The available data suggests a low acute toxicity of these herbicides to earthworms, a key indicator of soil health. However, sublethal effects on reproduction and behavior at lower, environmentally relevant concentrations require further investigation.
-
Impact on Soil Microbes: The effects on soil microbial communities are complex and can be herbicide-specific. High concentrations of Dimethenamid-P have been shown to increase soil respiration, potentially indicating its use as a carbon source by some microbes.[4] Clomazone has been found to alter the structure of bacterial and fungal communities and can affect nitrogen cycling processes.[11] The long-term consequences of these shifts in microbial diversity and function are an important area for future research.
Experimental Protocols for Environmental Impact Assessment
To ensure the generation of reliable and comparable data, standardized testing methodologies are essential. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (U.S. EPA).
Soil Sorption/Desorption: Batch Equilibrium Method (OECD Guideline 106)
This experiment determines the extent to which a herbicide binds to soil particles, a key factor in its mobility.
Figure 2: Workflow for Soil Sorption/Desorption Study.
Methodology:
-
Preparation: Prepare a range of herbicide concentrations in a 0.01 M CaCl2 solution. Use well-characterized soil samples with varying organic matter content.
-
Equilibration: Add a known mass of soil to each herbicide solution in a centrifuge tube. Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to separate the soil from the aqueous phase.
-
Analysis: Measure the concentration of the herbicide remaining in the aqueous phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: The amount of herbicide sorbed to the soil is calculated by subtracting the aqueous phase concentration from the initial concentration. The sorption coefficient (Kd) is then determined, and the Koc is calculated by normalizing Kd to the organic carbon content of the soil.
Soil Column Leaching Study (Adapted from OECD Guideline 121 and U.S. EPA OPPTS 835.1240)
This protocol simulates the movement of a herbicide through the soil profile under controlled laboratory conditions.
Methodology:
-
Column Packing: Pack glass columns with sieved soil to a uniform bulk density.
-
Herbicide Application: Apply a known amount of the herbicide to the top of the soil column.
-
Leaching: Apply a simulated rainfall event using a peristaltic pump at a constant flow rate.
-
Leachate Collection: Collect the leachate that passes through the column in fractions over time.
-
Analysis: Analyze the herbicide concentration in each leachate fraction.
-
Soil Sectioning: After the leaching event, section the soil column into segments and analyze the herbicide concentration in each segment. This provides a profile of the herbicide's distribution within the soil.
Aquatic Ecotoxicity Testing (OECD Guidelines 201, 202, 203)
These guidelines outline the standardized methods for assessing the acute toxicity of chemicals to algae, daphnids, and fish, respectively.
Figure 3: Overview of Aquatic Ecotoxicity Testing Protocols.
General Principles:
-
Dose-Response: All tests involve exposing the organisms to a series of herbicide concentrations to determine the relationship between concentration and effect.
-
Controls: A control group with no herbicide exposure is essential for comparison.
-
Standardized Conditions: Temperature, light, pH, and other environmental parameters are strictly controlled to ensure reproducibility.
-
Endpoint Measurement: The specific endpoint (e.g., growth inhibition, immobilization, mortality) is measured at defined time points.
Regulatory Context and Environmental Quality Standards
The use of herbicides is regulated by governmental agencies to minimize environmental risks. In the European Union, the Water Framework Directive (WFD) sets environmental quality standards (EQS) for pesticides in water bodies. Similarly, the U.S. EPA establishes aquatic life benchmarks to protect aquatic organisms.
| Herbicide | EU Regulatory Status (as of early 2026) | EU EQS for Inland Surface Waters (Annual Average) | U.S. EPA Aquatic Life Benchmark (Chronic - Fish) |
| Metazachlor | Approved, but under scrutiny due to water contamination[4] | 0.025 µg/L | Not established |
| Quinmerac | Approved | 0.1 µg/L | Not established |
| Dimethenamid-P | Approved | 0.1 µg/L | 130 µg/L |
| Clomazone | Approved | 0.1 µg/L | 110 µg/L |
It is crucial for researchers to be aware of these regulatory standards when designing and interpreting environmental impact studies.
Conclusion and Future Research Directions
This comparative guide highlights the complex and multifaceted nature of assessing the environmental impact of herbicides. While Metazachlor is an effective herbicide, its potential for water contamination necessitates a thorough evaluation of its alternatives.
-
Quinmerac , while often used in conjunction with Metazachlor, also demonstrates high mobility and potential for leaching.
-
Dimethenamid-P , being in the same chemical class as Metazachlor, presents a similar risk profile, although with some differences in persistence and mobility.
-
Clomazone , with its distinct mode of action, shows high toxicity to aquatic invertebrates and has been shown to impact soil microbial communities.
There is no single "environmentally friendly" solution. The choice of herbicide should be based on a comprehensive risk assessment that considers the specific soil type, climate, and proximity to sensitive ecosystems.
Future research should focus on:
-
Long-term, low-dose exposure studies to better understand the chronic effects of these herbicides and their metabolites on non-target organisms.
-
Mixture toxicity studies , as these herbicides are often applied in combination.
-
Investigating the impact on soil health , particularly the functional diversity of microbial communities and their role in nutrient cycling.
-
Developing and validating more sophisticated environmental fate models to better predict the transport and persistence of these compounds in the environment.
By pursuing these research avenues, the scientific community can contribute to the development of more sustainable weed management strategies that ensure both agricultural productivity and environmental protection.
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U.S. EPA. (n.d.). Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methazolamide in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental phase into the often-overlooked aspect of chemical waste management. The proper disposal of chemical reagents is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of methazolamide, grounded in scientific principles and regulatory compliance.
Understanding the Compound: Why Proper Disposal of Methazolamide is Critical
Methazolamide is a carbonic anhydrase inhibitor used in pharmaceutical research and development. Its safe handling and disposal are paramount due to its inherent hazardous properties. According to its Safety Data Sheet (SDS), methazolamide is classified as a hazardous substance.[1][2] It is harmful if swallowed, in contact with skin, or inhaled and is suspected of causing cancer.[2][3] Furthermore, there is evidence to suggest it may impair fertility.[1]
The primary objective of a proper disposal protocol is to mitigate these risks to laboratory personnel and prevent the release of this active pharmaceutical ingredient into the environment. Improper disposal, such as pouring it down the drain, can lead to the contamination of water systems, potentially impacting aquatic life and human health.[4][5][6]
Quantitative Data Summary: Methazolamide Hazard Profile
For quick reference, the key hazard information for methazolamide is summarized in the table below.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | GHS07 |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[2] | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[2] | GHS07 |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[2] | GHS08 |
Experimental Protocol: Step-by-Step Disposal of Methazolamide
This protocol outlines the necessary steps for the safe and compliant disposal of methazolamide from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling methazolamide waste, ensure you are wearing appropriate PPE. This includes:
-
Safety Goggles: To protect your eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.[7]
-
Lab Coat: To protect your clothing and skin.
2. Waste Segregation and Collection:
-
Designated Hazardous Waste Container: All solid methazolamide waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, properly labeled hazardous waste container.[8] The container must be made of a material compatible with methazolamide and have a secure, leak-proof lid.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific name of the chemical, "Methazolamide."[10] Include the hazard pictograms for acute toxicity and health hazard.
-
Liquid Waste: Solutions containing methazolamide should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
3. In-Lab Storage (Satellite Accumulation Area):
-
Point of Generation: Store the hazardous waste container at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[8][10] This area must be under the control of laboratory personnel.[9]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8]
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste in an SAA, which is typically up to 55 gallons.[10]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the lab for the maximum allowed time (often six to twelve months, check your institution's policy), contact your institution's EHS department to arrange for a pickup.[9][11]
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a crucial part of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[9]
5. Emergency Procedures:
-
Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an appropriate absorbent material. Collect the contaminated material and place it in the designated hazardous waste container.
-
Exposure: If skin contact occurs, wash the affected area with soap and plenty of water for at least 15 minutes.[3] If inhaled, move to fresh air.[3] In case of eye contact, flush with plenty of water for at least 15 minutes.[3] Seek medical attention for any exposure.
Logical Workflow for Methazolamide Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of methazolamide.
Caption: Workflow for the safe and compliant disposal of methazolamide.
The Rationale Behind the Protocol: A Deeper Dive
The procedures outlined above are not arbitrary. They are based on a risk-assessment approach that considers the chemical's properties and the applicable regulations.
-
Segregation: Separating different waste streams is crucial to prevent dangerous chemical reactions.[9] For instance, mixing methazolamide with a strong oxidizer could lead to a fire or explosion.
-
Container Integrity: Using compatible and sealed containers prevents leaks and spills, which could lead to exposure and environmental contamination.[9]
-
Labeling: Clear and accurate labeling ensures that everyone who handles the waste is aware of its contents and the associated hazards, preventing accidental mishandling.[10]
-
Regulatory Compliance: Adherence to regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[9][10] These regulations are designed to protect human health and the environment. Academic laboratories may have specific guidelines under the EPA's Subpart K regulations.[11]
By following this comprehensive guide, researchers and laboratory personnel can ensure the safe and responsible disposal of methazolamide, thereby fostering a culture of safety and environmental responsibility within their institutions.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Metazamide
This guide provides essential, field-proven safety and logistical information for the handling and disposal of Metazamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to ensure your safety and the integrity of your work by grounding every recommendation in established scientific principles and authoritative standards.
Hazard Assessment: Understanding the Risks of this compound
This compound is a sulfonamide derivative that requires careful handling due to its potential health effects.[1] A thorough understanding of its hazard profile is the foundation of an effective PPE strategy. The primary risks are associated with exposure through inhalation of dust, skin contact, eye contact, and ingestion.[2][3] this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[2][4]
Table 1: Summary of this compound Hazards
| Hazard Type | Description | Primary Exposure Routes | Potential Health Effects |
|---|---|---|---|
| Acute Toxicity | Harmful effects following a single exposure. | Inhalation, Dermal (Skin), Ingestion | Irritation to skin, eyes, and respiratory tract; potential for systemic effects if absorbed.[2][5] |
| Carcinogenicity | Suspected of causing cancer. | Chronic Inhalation, Dermal, Ingestion | Long-term or repeated exposure may increase cancer risk.[2][4][6] |
| Irritation | Can cause irritation upon contact. | Dermal, Ocular (Eyes), Respiratory | May cause skin irritation, serious eye irritation, and respiratory system irritation.[2][5] |
| Physical Hazard | Poses a risk of a dust explosion. | N/A | As a fine powder, this compound dust can form an explosive mixture with air if generated in a confined space with an ignition source.[3] |
Core Directive: Selecting the Right PPE for the Task
The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific task and the potential for exposure. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
Hand Protection: The First Line of Defense
Directive: Wear two pairs of chemotherapy-rated nitrile gloves for all handling activities.
Causality: this compound is harmful in contact with skin.[2] A double-gloving protocol provides a critical fail-safe. The outer glove absorbs the initial contamination, while the inner glove protects the skin during the careful removal of the outer pair. Nitrile is specified for its proven resistance to a wide range of chemicals. According to guidance from the Occupational Safety and Health Administration (OSHA), double gloving is a standard practice when handling hazardous drugs.[7]
-
Inner Glove: Should be worn under the cuff of the lab coat or gown.
-
Outer Glove: Should be worn over the cuff, creating a sealed interface.[7]
-
Integrity Check: Always inspect gloves for tears or punctures before use. Change gloves immediately if compromised or after a maximum of one hour of continuous use to prevent permeation.[7]
Body Protection: Shielding Against Contamination
Directive: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.
Causality: Dust particles of this compound can easily settle on clothing and later be inhaled or spread to other surfaces. A disposable, low-permeability gown prevents this contamination.[7] The solid front and cuffed sleeves are critical design features that minimize the potential for skin exposure at the wrist or through the front of the garment.[7][8] This clothing should be removed before leaving the laboratory area.
Eye and Face Protection: Preventing Ocular Exposure
Directive: Use EN166-compliant safety glasses with side shields for low-volume handling of solids. For tasks with a splash hazard (e.g., preparing solutions, cleaning spills), upgrade to chemical splash goggles and a full-face shield.
Causality: this compound can cause serious eye irritation.[5] Standard safety glasses are insufficient to protect from splashes. Goggles provide a seal around the eyes, and a face shield offers a broader barrier against splashes to the entire face, as recommended by safety authorities for handling hazardous drugs.[9]
Respiratory Protection: Mitigating Inhalation Risks
Directive: All manipulation of solid this compound (e.g., weighing, transferring) must be conducted within a certified chemical fume hood, a Class I Biological Safety Cabinet, or another ventilated enclosure to control dust generation at the source.[6][10][11]
Causality: this compound is harmful if inhaled and can irritate the respiratory tract.[2] Engineering controls are the most reliable way to prevent the generation of airborne dust. A surgical mask offers little to no protection from chemical dusts and should never be used for this purpose.[9] In the event of a large spill or a failure of engineering controls where dust may be present, a NIOSH-approved N95 or higher particulate respirator is required.[9]
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical sequence for donning and doffing PPE is crucial to prevent cross-contamination.
Experimental Protocol: Donning PPE
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.[7]
-
Gown: Don the disposable gown, ensuring it is fully snapped or tied at the back.
-
Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of the gown.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown to create a complete seal.[7]
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield, depending on the task.
Experimental Protocol: Doffing PPE (The "Dirty to Clean" Method)
This procedure is designed to systematically remove the most contaminated items first.
-
Outer Gloves: The most contaminated item. Grasp the outside of one outer glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[8]
-
Gown: Untie or unsnap the gown. Carefully pull it away from your body, touching only the inside. Roll it into a bundle with the contaminated side facing inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene before proceeding.
-
Eye/Face Protection: Remove the face shield or goggles by handling the strap, not the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water as the final step.[7]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task involving this compound.
Caption: Workflow for selecting this compound PPE.
Disposal Plan: Managing Contaminated Waste
Improper disposal can lead to environmental contamination and unintended exposure. All waste must be handled in accordance with local, state, and federal regulations.[3]
-
PPE and Consumables: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, are considered trace-contaminated hazardous waste. They must be placed in a clearly labeled, sealed container (e.g., a yellow chemotherapy waste bin or other designated hazardous waste container) for collection by a licensed professional waste disposal service.[12][13]
-
Bulk this compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[4][6] The recommended procedure is to use a licensed disposal company that can handle pharmaceutical waste, often through methods like high-temperature incineration in a facility with a chemical scrubber.[6]
Emergency Procedures: First Aid for Exposure
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation or other symptoms occur.[2][14]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][14]
References
-
Methazolamide. PubChem, National Institutes of Health.[Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).[Link]
-
Safe Handling of Hazardous Drugs (2025). Duke University Safety.[Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs (2006). Clinical Journal of Oncology Nursing.[Link]
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Handling Hazardous Medications. ASHP.[Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]
-
Hazardous Drug Precautions. Memorial Health.[Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA).[Link]
-
NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention (CDC).[Link]
-
Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration (FDA).[Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA).[Link]
-
Safe methods of medication disposal. Mayo Clinic Health System.[Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle.[Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Drug Enforcement Administration (DEA).[Link]
Sources
- 1. Methazolamide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. canbipharm.com [canbipharm.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. safety.duke.edu [safety.duke.edu]
- 9. pppmag.com [pppmag.com]
- 10. ashp.org [ashp.org]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. memorial.health [memorial.health]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 14. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
